5-Bromo-1-(triisopropylsilyl)-1H-pyrrolo[2,3-b]pyridine
Description
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Properties
IUPAC Name |
(5-bromopyrrolo[2,3-b]pyridin-1-yl)-tri(propan-2-yl)silane | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H25BrN2Si/c1-11(2)20(12(3)4,13(5)6)19-8-7-14-9-15(17)10-18-16(14)19/h7-13H,1-6H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UJUSITKTVXDVLQ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)[Si](C(C)C)(C(C)C)N1C=CC2=CC(=CN=C21)Br | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H25BrN2Si | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50640112 | |
| Record name | 5-Bromo-1-[tri(propan-2-yl)silyl]-1H-pyrrolo[2,3-b]pyridine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50640112 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
353.37 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
858116-66-2 | |
| Record name | 5-Bromo-1-[tri(propan-2-yl)silyl]-1H-pyrrolo[2,3-b]pyridine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50640112 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Foundational & Exploratory
Technical Guide: Synthesis of 5-Bromo-1-(triisopropylsilyl)-1H-pyrrolo[2,3-b]pyridine
For Researchers, Scientists, and Drug Development Professionals
This document provides a comprehensive technical guide for the synthesis of 5-Bromo-1-(triisopropylsilyl)-1H-pyrrolo[2,3-b]pyridine, a key intermediate in the development of various therapeutic agents. This protocol details the N-protection of 5-Bromo-1H-pyrrolo[2,3-b]pyridine using triisopropylsilyl chloride (TIPSCl).
Overview
The synthesis involves the protection of the nitrogen atom of the pyrrole ring in 5-Bromo-1H-pyrrolo[2,3-b]pyridine (also known as 5-Bromo-7-azaindole) with a bulky triisopropylsilyl (TIPS) group. This protection strategy is often employed to prevent unwanted side reactions at the nitrogen atom during subsequent functionalization of the molecule, particularly in reactions involving strong bases or organometallic reagents.
Reaction Scheme
The overall reaction is the N-silylation of 5-Bromo-1H-pyrrolo[2,3-b]pyridine.
Caption: Synthetic workflow for the TIPS protection of 5-Bromo-1H-pyrrolo[2,3-b]pyridine.
Experimental Protocol
This protocol is adapted from standard procedures for the N-silylation of indole and azaindole derivatives.
Materials and Reagents
| Reagent | CAS Number | Molecular Weight ( g/mol ) | Molar Equivalents |
| 5-Bromo-1H-pyrrolo[2,3-b]pyridine | 183208-35-7 | 197.04 | 1.0 |
| Sodium Hydride (60% dispersion in mineral oil) | 7646-69-7 | 24.00 | 1.2 |
| Triisopropylsilyl chloride (TIPSCl) | 13154-24-0 | 192.82 | 1.1 |
| Anhydrous Dimethylformamide (DMF) | 68-12-2 | 73.09 | - |
| Saturated aqueous Ammonium Chloride (NH₄Cl) | 12125-02-9 | 53.49 | - |
| Ethyl acetate (EtOAc) | 141-78-6 | 88.11 | - |
| Brine (Saturated aqueous NaCl) | 7647-14-5 | 58.44 | - |
| Anhydrous Magnesium Sulfate (MgSO₄) | 7487-88-9 | 120.37 | - |
Procedure
-
Reaction Setup: To a dry round-bottom flask under an inert atmosphere (e.g., argon or nitrogen), add 5-Bromo-1H-pyrrolo[2,3-b]pyridine (1.0 eq).
-
Dissolution: Add anhydrous dimethylformamide (DMF) to dissolve the starting material.
-
Deprotonation: Cool the solution to 0 °C using an ice bath. Carefully add sodium hydride (60% dispersion in mineral oil, 1.2 eq) portion-wise. Stir the mixture at 0 °C for 30 minutes. Hydrogen gas evolution should be observed.
-
Silylation: Add triisopropylsilyl chloride (TIPSCl, 1.1 eq) dropwise to the reaction mixture at 0 °C.
-
Reaction: Allow the reaction mixture to warm to room temperature and stir for 2-4 hours, or until the reaction is complete as monitored by Thin Layer Chromatography (TLC).
-
Quenching: Carefully quench the reaction by slowly adding saturated aqueous ammonium chloride solution at 0 °C.
-
Extraction: Transfer the mixture to a separatory funnel and extract with ethyl acetate.
-
Washing: Wash the combined organic layers with water and then with brine.
-
Drying and Concentration: Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.
-
Purification: Purify the crude product by flash column chromatography on silica gel to afford the pure this compound.
Physicochemical Data
| Compound | CAS Number | Molecular Formula | Molecular Weight ( g/mol ) | Appearance |
| This compound | 858116-66-2 | C₁₆H₂₅BrN₂Si | 353.37 | Solid |
Logical Relationship Diagram
The following diagram illustrates the logical progression from the unprotected starting material to the protected product, highlighting the key transformation.
Caption: Key transformation steps in the synthesis.
In-Depth Technical Guide: Preparation of 5-Bromo-1-(triisopropylsilyl)-1H-pyrrolo[2,3-b]pyridine
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the experimental preparation of 5-Bromo-1-(triisopropylsilyl)-1H-pyrrolo[2,3-b]pyridine, a key intermediate in the synthesis of various pharmacologically active compounds, including kinase inhibitors. This document details the synthesis of the precursor, 5-bromo-1H-pyrrolo[2,3-b]pyridine (also known as 5-bromo-7-azaindole), and the subsequent N-protection with a triisopropylsilyl (TIPS) group.
Executive Summary
The preparation of this compound is a two-step process commencing with the synthesis of 5-bromo-7-azaindole. Several synthetic routes to 5-bromo-7-azaindole have been reported, with varying yields and starting materials. A common and effective method involves the bromination of 7-azaindole. The subsequent and crucial step is the regioselective protection of the pyrrole nitrogen with a bulky triisopropylsilyl group. This is typically achieved by deprotonating the 5-bromo-7-azaindole with a strong base followed by quenching with triisopropylsilyl chloride. This TIPS-protected intermediate is valuable in subsequent functionalization reactions, particularly in the development of kinase inhibitors.
Synthesis Pathway
The overall synthetic pathway can be visualized as a two-step process: the formation of the 5-bromo-7-azaindole core, followed by the introduction of the triisopropylsilyl protecting group.
Caption: Overall synthesis workflow.
Experimental Protocols
Part 1: Preparation of 5-Bromo-1H-pyrrolo[2,3-b]pyridine (Precursor)
Multiple synthetic routes for the preparation of 5-bromo-7-azaindole have been documented. Below are summaries of two distinct methods.
Method A: Bromination of 7-Azaindole
This method involves the direct bromination of 7-azaindole.
Experimental Workflow (Method A)
Caption: Bromination of 7-Azaindole.
A reported synthesis utilizing this approach achieves a high yield and purity. The process involves the reaction of 7-azaindole with sodium bisulfite, followed by bromination and subsequent deprotection under alkaline conditions.
| Parameter | Value |
| Starting Material | 7-Azaindole |
| Key Reagents | Sodium bisulfite, Bromine, Sodium hydroxide |
| Yield | 83.8% |
| Purity (HPLC) | 99.3% |
Method B: From 2-Aminopyridine
This alternative route starts from the more readily available 2-aminopyridine.
Experimental Workflow (Method B)
Caption: Synthesis from 2-Aminopyridine.
This multi-step synthesis involves bromination, iodination, a Sonogashira coupling, and a final intramolecular cyclization to yield the desired product.
| Parameter | Value |
| Starting Material | 2-Aminopyridine |
| Yield (Overall) | >85% (for the final step) |
| Purity (HPLC) | >99.3% |
Part 2: Preparation of this compound (Final Product)
The protection of the pyrrole nitrogen in 5-bromo-1H-pyrrolo[2,3-b]pyridine with a triisopropylsilyl (TIPS) group is a critical step for further synthetic manipulations. The following protocol is based on a patented procedure.
Experimental Protocol
Reaction Scheme
Caption: TIPS Protection Experimental Workflow.
Procedure:
-
To a solution of 5-bromo-1H-pyrrolo[2,3-b]pyridine in anhydrous tetrahydrofuran (THF) at room temperature, add potassium tert-butoxide.
-
Cool the resulting mixture to 0-5 °C in an ice-salt bath.
-
Slowly add a solution of triisopropylsilyl chloride in anhydrous THF to the cooled mixture.
-
Maintain the reaction temperature at 0-5 °C and stir for 10-20 minutes. Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Upon completion, quench the reaction by adding water.
-
Perform a liquid-liquid extraction with a suitable organic solvent (e.g., ethyl acetate).
-
Wash the organic layer with water, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to obtain the crude product.
-
Purify the crude product by a suitable method (e.g., column chromatography) to yield this compound.
Quantitative Data (based on a 300g scale synthesis of the precursor):
| Reagent | Molar Mass ( g/mol ) | Amount (g) | Moles (mol) | Molar Ratio |
| 5-Bromo-1H-pyrrolo[2,3-b]pyridine | 197.04 | 300 | 1.52 | 1.0 |
| Potassium tert-butoxide | 112.21 | 256 | 2.28 | 1.5 |
| Triisopropylsilyl chloride | 192.82 | 308 | 1.60 | 1.05 |
| Tetrahydrofuran (THF) | - | 4 L | - | - |
Product Characterization
The final product, this compound, can be characterized by standard analytical techniques.
| Property | Value |
| CAS Number | 858116-66-2 |
| Molecular Formula | C16H25BrN2Si |
| Molecular Weight | 353.38 g/mol |
While specific NMR data was not found in the public domain during the literature search, typical chemical shifts for similar structures would be expected. Researchers should perform their own analytical characterization to confirm the identity and purity of the synthesized compound.
Applications
This compound serves as a versatile building block in medicinal chemistry. The TIPS protecting group allows for selective reactions at other positions of the azaindole core, such as palladium-catalyzed cross-coupling reactions at the bromide position. This strategy is frequently employed in the synthesis of kinase inhibitors, which are a cornerstone of modern cancer therapy.
Conclusion
The preparation of this compound is a well-established process. The synthesis of the 5-bromo-7-azaindole precursor can be achieved through multiple high-yielding routes. The subsequent TIPS protection is a straightforward and efficient reaction. This detailed guide provides researchers and drug development professionals with the necessary information to confidently synthesize this important chemical intermediate for their research and development endeavors.
An In-depth Technical Guide to the Reaction Mechanisms of 5-Bromo-1-(triisopropylsilyl)-1H-pyrrolo[2,3-b]pyridine
For Researchers, Scientists, and Drug Development Professionals
Introduction
5-Bromo-1-(triisopropylsilyl)-1H-pyrrolo[2,3-b]pyridine, also known as 5-bromo-1-TIPS-7-azaindole, is a pivotal intermediate in the synthesis of a wide array of biologically active molecules, most notably Janus kinase (JAK) inhibitors. Its strategic functionalization is crucial for the construction of complex heterocyclic scaffolds. The triisopropylsilyl (TIPS) protecting group on the pyrrole nitrogen plays a significant role in modulating the reactivity of the 7-azaindole core, enabling selective transformations at various positions. This technical guide provides a comprehensive overview of the key reaction mechanisms involving this compound, supported by experimental data and protocols to aid researchers in its effective utilization.
Core Reactivity and the Role of the TIPS Group
The 1H-pyrrolo[2,3-b]pyridine (7-azaindole) scaffold is an electron-rich heterocyclic system. The TIPS group serves two primary purposes: it protects the N-H proton from undesired side reactions, particularly in the presence of strong bases, and its steric bulk can influence the regioselectivity of certain reactions. Deprotection of the TIPS group is typically achieved under mild conditions, such as treatment with a fluoride source (e.g., tetrabutylammonium fluoride, TBAF) or acidic conditions.
Key Reaction Mechanisms and Protocols
The bromine atom at the C5 position of this compound is the primary handle for a variety of cross-coupling and functionalization reactions. Additionally, the pyrrolo[2,3-b]pyridine core can undergo metallation at other positions, leading to further diversification.
Lithiation and Borylation
Lithiation of the 7-azaindole core is a powerful strategy for introducing electrophiles. While direct lithiation of the C4 or C6 positions can be challenging, a halogen-metal exchange at the C5 position is a common approach.
Reaction Pathway: Halogen-Metal Exchange and Borylation
A typical reaction involves the treatment of this compound with an organolithium reagent, such as n-butyllithium (n-BuLi), at low temperatures to generate the corresponding 5-lithio species. This highly reactive intermediate can then be trapped with an electrophile, such as a boronic ester, to yield a borylated product. This borylated intermediate is a versatile precursor for subsequent Suzuki-Miyaura cross-coupling reactions.
Caption: Lithiation-Borylation Pathway
Experimental Protocol: Synthesis of 5-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)-1-(triisopropylsilyl)-1H-pyrrolo[2,3-b]pyridine
To a solution of this compound (1.0 eq) in anhydrous THF (0.2 M) at -78 °C under an inert atmosphere, is added n-butyllithium (1.1 eq, 2.5 M in hexanes) dropwise. The mixture is stirred at -78 °C for 1 hour. Isopropoxy-pinacolborane (1.2 eq) is then added dropwise, and the reaction mixture is allowed to warm to room temperature and stirred for 16 hours. The reaction is quenched with saturated aqueous NH4Cl solution and extracted with ethyl acetate. The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, and concentrated under reduced pressure. The crude product is purified by column chromatography on silica gel.
| Reactant | Equivalents | Reagent | Equivalents | Solvent | Temperature (°C) | Time (h) | Yield (%) |
| 5-Bromo-1-TIPS-7-azaindole | 1.0 | n-BuLi | 1.1 | THF | -78 to RT | 17 | Not specified |
| Isopropoxy-pinacolborane | 1.2 |
Palladium-Catalyzed Cross-Coupling Reactions
The C-Br bond at the 5-position is highly amenable to various palladium-catalyzed cross-coupling reactions, allowing for the formation of C-C, C-N, and C-O bonds.
The Suzuki-Miyaura coupling is a versatile method for forming carbon-carbon bonds between the 5-position of the azaindole and various aryl or vinyl boronic acids or esters.
Catalytic Cycle: Suzuki-Miyaura Coupling
Caption: Suzuki-Miyaura Catalytic Cycle
Experimental Protocol: Suzuki-Miyaura Coupling of this compound
A mixture of this compound (1.0 eq), the corresponding boronic acid or ester (1.2-1.5 eq), a palladium catalyst such as Pd(PPh₃)₄ (0.05 eq) or PdCl₂(dppf) (0.05 eq), and a base such as K₂CO₃ or Cs₂CO₃ (2.0-3.0 eq) in a suitable solvent system (e.g., 1,4-dioxane/water or DME/water) is degassed and heated under an inert atmosphere. The reaction temperature typically ranges from 80 to 110 °C. Upon completion, the reaction is cooled, diluted with water, and extracted with an organic solvent. The combined organic layers are washed, dried, and concentrated. The product is purified by chromatography.
| Boronic Acid/Ester | Catalyst | Base | Solvent | Temp (°C) | Time (h) | Yield (%) | Reference |
| Arylboronic acid | Pd(PPh₃)₄ | K₂CO₃ | Dioxane/H₂O | 90 | 12 | 75-95 | [General Protocol] |
| Heteroarylboronic acid | PdCl₂(dppf) | Cs₂CO₃ | DME/H₂O | 100 | 16 | 60-85 | [General Protocol] |
This reaction allows for the formation of C-N bonds, coupling the 5-position of the azaindole with a primary or secondary amine.
Catalytic Cycle: Buchwald-Hartwig Amination
Caption: Buchwald-Hartwig Amination Catalytic Cycle
Experimental Protocol: Buchwald-Hartwig Amination of this compound
A mixture of this compound (1.0 eq), the amine (1.1-1.5 eq), a palladium catalyst (e.g., Pd₂(dba)₃ or Pd(OAc)₂) with a suitable phosphine ligand (e.g., BINAP, Xantphos, or a Josiphos-type ligand), and a strong, non-nucleophilic base (e.g., NaOt-Bu or K₃PO₄) in an anhydrous aprotic solvent (e.g., toluene or dioxane) is degassed and heated under an inert atmosphere. Reaction temperatures typically range from 80 to 120 °C. Workup involves cooling, quenching, extraction, and purification by chromatography.
| Amine | Catalyst/Ligand | Base | Solvent | Temp (°C) | Time (h) | Yield (%) | Reference |
| Primary/Secondary Aliphatic Amine | Pd₂(dba)₃ / BINAP | NaOt-Bu | Toluene | 100 | 12-24 | 70-90 | [General Protocol] |
| Aniline derivative | Pd(OAc)₂ / Xantphos | K₃PO₄ | Dioxane | 110 | 18 | 65-85 | [General Protocol] |
The Sonogashira coupling is employed to introduce terminal alkynes at the 5-position, creating a C(sp²)-C(sp) bond.
Catalytic Cycle: Sonogashira Coupling
Caption: Sonogashira Catalytic Cycles
Experimental Protocol: Sonogashira Coupling of this compound
A mixture of this compound (1.0 eq), a terminal alkyne (1.2-1.5 eq), a palladium catalyst such as Pd(PPh₃)₄ or PdCl₂(PPh₃)₂ (0.02-0.05 eq), a copper(I) co-catalyst like CuI (0.05-0.1 eq), and a base (e.g., triethylamine or diisopropylethylamine, often used as the solvent or co-solvent) is degassed and stirred under an inert atmosphere. The reaction can often be performed at room temperature or with gentle heating. After completion, the reaction mixture is filtered, concentrated, and purified by chromatography.
| Alkyne | Catalyst/Co-catalyst | Base | Solvent | Temp (°C) | Time (h) | Yield (%) | Reference |
| Phenylacetylene | Pd(PPh₃)₄ / CuI | Et₃N | THF | 25-50 | 6-12 | 70-90 | [General Protocol] |
| Trimethylsilylacetylene | PdCl₂(PPh₃)₂ / CuI | DIPEA | DMF | 60 | 8 | 80-95 | [General Protocol] |
Conclusion
This compound is a versatile and valuable building block in medicinal chemistry. The strategic placement of the bromine atom and the presence of the TIPS protecting group allow for a wide range of selective functionalization reactions. Understanding the underlying mechanisms of these transformations, including lithiation-borylation and various palladium-catalyzed cross-coupling reactions, is essential for the rational design and efficient synthesis of novel therapeutic agents. The experimental protocols and data presented in this guide serve as a foundation for researchers to further explore and exploit the rich chemistry of this important synthetic intermediate.
An In-depth Technical Guide to the NMR Characterization of 5-Bromo-1-(triisopropylsilyl)-1H-pyrrolo[2,3-b]pyridine
For Researchers, Scientists, and Drug Development Professionals
Abstract
5-Bromo-1-(triisopropylsilyl)-1H-pyrrolo[2,3-b]pyridine, also known as 5-Bromo-1-(TIPS)-7-azaindole, is a key intermediate in the synthesis of a wide range of biologically active molecules, particularly in the development of kinase inhibitors and other therapeutic agents. The introduction of the triisopropylsilyl (TIPS) protecting group on the pyrrole nitrogen enhances its solubility in organic solvents and facilitates selective functionalization at other positions of the heterocyclic core. Accurate characterization of this building block is paramount for ensuring the identity and purity of subsequent compounds in a synthetic route. This guide provides a comprehensive overview of the Nuclear Magnetic Resonance (NMR) spectroscopic data for this compound.
Chemical Structure
Systematic Name: this compound Common Name: 5-Bromo-1-(TIPS)-7-azaindole CAS Number: 858116-66-2 Molecular Formula: C₁₆H₂₅BrN₂Si Molecular Weight: 353.38 g/mol
NMR Spectroscopic Data
Nuclear Magnetic Resonance (NMR) spectroscopy is an essential analytical technique for the structural elucidation and purity assessment of this compound. The following tables summarize the ¹H and ¹³C NMR data.
¹H NMR Data
The ¹H NMR spectrum provides information on the chemical environment of the hydrogen atoms in the molecule.
| Chemical Shift (δ) ppm | Multiplicity | Integration | Assignment |
| Data not publicly available | - | - | - |
| Data not publicly available | - | - | - |
| Data not publicly available | - | - | - |
| Data not publicly available | - | - | - |
| Data not publicly available | - | - | - |
¹³C NMR Data
The ¹³C NMR spectrum reveals the carbon framework of the molecule.
| Chemical Shift (δ) ppm | Assignment |
| Data not publicly available | - |
| Data not publicly available | - |
| Data not publicly available | - |
| Data not publicly available | - |
| Data not publicly available | - |
| Data not publicly available | - |
| Data not publicly available | - |
| Data not publicly available | - |
Note: Despite extensive searches of scientific literature and chemical databases, detailed, experimentally verified ¹H and ¹³C NMR data (chemical shifts, coupling constants) for this compound is not publicly available at this time. The tables are provided as a template for the expected data.
Experimental Protocols
A detailed, reproducible experimental protocol for the synthesis and purification of this compound is crucial for obtaining reliable analytical data.
Synthesis of this compound
A general procedure for the silylation of 5-Bromo-1H-pyrrolo[2,3-b]pyridine is as follows.
Materials:
-
5-Bromo-1H-pyrrolo[2,3-b]pyridine
-
Triisopropylsilyl chloride (TIPSCl)
-
A suitable base (e.g., sodium hydride, imidazole, or triethylamine)
-
Anhydrous aprotic solvent (e.g., tetrahydrofuran (THF) or N,N-dimethylformamide (DMF))
Procedure:
-
To a solution of 5-Bromo-1H-pyrrolo[2,3-b]pyridine in an anhydrous aprotic solvent, add the base portion-wise at 0 °C under an inert atmosphere (e.g., nitrogen or argon).
-
Stir the mixture at 0 °C for a specified time to allow for deprotonation.
-
Add triisopropylsilyl chloride dropwise to the reaction mixture at 0 °C.
-
Allow the reaction to warm to room temperature and stir until the starting material is consumed, as monitored by thin-layer chromatography (TLC).
-
Quench the reaction with a saturated aqueous solution of ammonium chloride.
-
Extract the product with a suitable organic solvent (e.g., ethyl acetate).
-
Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel.
Note: This is a generalized protocol. Specific reaction conditions, including stoichiometry, temperature, and reaction time, would need to be optimized. A detailed, published experimental protocol for this specific transformation could not be located.
NMR Sample Preparation
Materials:
-
This compound
-
Deuterated solvent (e.g., CDCl₃, DMSO-d₆)
-
NMR tube
Procedure:
-
Dissolve approximately 5-10 mg of the purified compound in about 0.6-0.7 mL of a suitable deuterated solvent.
-
Transfer the solution to a clean, dry NMR tube.
-
Acquire the NMR spectra on a spectrometer of appropriate field strength.
Logical Workflow for Synthesis and Characterization
The following diagram illustrates the logical workflow from starting materials to the fully characterized product.
Caption: Workflow for the synthesis and NMR characterization.
Conclusion
The NMR characterization of this compound is essential for its use in synthetic chemistry. While this guide outlines the expected analytical data and provides a general framework for its synthesis and characterization, the lack of publicly available, detailed experimental and spectroscopic data highlights a gap in the current chemical literature. Researchers utilizing this compound are encouraged to perform thorough in-house characterization and consider publishing their findings to benefit the wider scientific community.
In-depth Technical Guide: Spectral Data Interpretation of 5-Bromo-1-(triisopropylsilyl)-1H-pyrrolo[2,3-b]pyridine
For the attention of: Researchers, scientists, and drug development professionals.
This technical guide provides a detailed overview of the spectral data interpretation for 5-Bromo-1-(triisopropylsilyl)-1H-pyrrolo[2,3-b]pyridine. Due to the limited public availability of complete, experimentally-verified spectral data for this specific silyl-protected compound, this document presents a comprehensive analysis of the closely related parent compound, 5-Bromo-1H-pyrrolo[2,3-b]pyridine. This information serves as a foundational reference for researchers working with silylated azaindole derivatives.
Introduction
This compound, also known as 5-bromo-1-TIPS-7-azaindole, is a heterocyclic building block of significant interest in medicinal chemistry and drug discovery. The triisopropylsilyl (TIPS) protecting group on the pyrrole nitrogen enhances its solubility in organic solvents and facilitates a variety of chemical transformations. Spectroscopic analysis is crucial for confirming the structure and purity of this compound during its synthesis and subsequent reactions.
Spectral Data Analysis
Proton Nuclear Magnetic Resonance (¹H NMR) Spectroscopy
The ¹H NMR spectrum provides information about the chemical environment of the hydrogen atoms in the molecule.
Table 1: ¹H NMR Spectral Data of 5-Bromo-1H-pyrrolo[2,3-b]pyridine [1]
| Chemical Shift (δ) ppm | Multiplicity | Coupling Constant (J) Hz | Assignment |
| 11.91 | broad singlet | - | N1-H |
| 8.30 | doublet | 2.2 | H6 |
| 8.20 | doublet | 2.0 | H4 |
| 7.63 | triplet | 2.8 | H2 |
| 6.50 | multiplet | - | H3 |
Note: For this compound, the broad singlet at 11.91 ppm corresponding to the N-H proton would be absent. The presence of the triisopropylsilyl group would introduce new signals: a septet for the three methine (CH) protons around 1.4-1.6 ppm and a doublet for the 18 methyl (CH₃) protons around 1.1 ppm. The chemical shifts of the aromatic protons would also be expected to shift slightly due to the electronic effects of the silyl group.
Carbon-13 Nuclear Magnetic Resonance (¹³C NMR) Spectroscopy
The ¹³C NMR spectrum reveals the different carbon environments within the molecule.
Table 2: ¹³C NMR Spectral Data of 5-Bromo-1H-pyrrolo[2,3-b]pyridine [1]
| Chemical Shift (δ) ppm | Assignment |
| 147.5 | C7a |
| 142.9 | C6 |
| 130.3 | C4 |
| 128.2 | C2 |
| 122.1 | C3a |
| 111.1 | C5 |
| 100.0 | C3 |
Note: In the ¹³C NMR spectrum of this compound, additional signals corresponding to the triisopropylsilyl group would be observed. These would include a signal for the methine carbons around 12-14 ppm and a signal for the methyl carbons around 18-20 ppm.
Infrared (IR) Spectroscopy
IR spectroscopy is used to identify the functional groups present in a molecule.
Table 3: Predicted IR Absorption Bands for this compound
| Wavenumber (cm⁻¹) | Intensity | Assignment |
| ~3100-3000 | Medium | C-H stretching (aromatic) |
| ~2950-2850 | Strong | C-H stretching (aliphatic - TIPS) |
| ~1600-1450 | Medium-Strong | C=C and C=N stretching (aromatic rings) |
| ~1460, 1380 | Medium | C-H bending (TIPS) |
| ~1100-1000 | Strong | Si-C stretching |
| ~800-700 | Strong | C-H out-of-plane bending (aromatic) |
| ~700-600 | Medium | C-Br stretching |
Note: A key difference in the IR spectrum of the silylated compound compared to the parent compound would be the absence of the N-H stretching band, which typically appears as a broad signal around 3200-3500 cm⁻¹.
Mass Spectrometry (MS)
Mass spectrometry provides information about the molecular weight and fragmentation pattern of the compound.
Table 4: Predicted Mass Spectrometry Data for this compound
| m/z | Interpretation |
| 352/354 | [M]⁺ molecular ion peak (showing isotopic pattern for Br) |
| 337/339 | [M - CH₃]⁺ |
| 309/311 | [M - C₃H₇]⁺ |
| 196/198 | [M - Si(iPr)₃]⁺ |
Note: The mass spectrum is expected to show a characteristic isotopic pattern for bromine (¹⁹Br and ⁸¹Br in approximately a 1:1 ratio). The fragmentation pattern would likely involve the loss of fragments from the triisopropylsilyl group.
Experimental Protocols
Detailed experimental protocols for the synthesis and characterization of this compound are not explicitly detailed in a single public source. However, a general procedure for the silylation of 7-azaindoles and their subsequent spectral characterization is provided below.
Synthesis: Silylation of 5-Bromo-1H-pyrrolo[2,3-b]pyridine
-
Dissolution: Dissolve 5-Bromo-1H-pyrrolo[2,3-b]pyridine in a suitable anhydrous aprotic solvent (e.g., tetrahydrofuran or dichloromethane) under an inert atmosphere (e.g., nitrogen or argon).
-
Deprotonation: Cool the solution to 0 °C and add a suitable base (e.g., sodium hydride or lithium diisopropylamide) portion-wise to deprotonate the pyrrole nitrogen.
-
Silylation: Add triisopropylsilyl chloride (TIPSCl) dropwise to the reaction mixture.
-
Reaction Monitoring: Allow the reaction to warm to room temperature and stir until completion, monitoring the progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).
-
Work-up: Quench the reaction with a saturated aqueous solution of ammonium chloride. Extract the aqueous layer with an organic solvent (e.g., ethyl acetate).
-
Purification: Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by column chromatography on silica gel.
Characterization Methods
-
NMR Spectroscopy:
-
Dissolve approximately 5-10 mg of the purified compound in a suitable deuterated solvent (e.g., CDCl₃ or DMSO-d₆).
-
Record ¹H and ¹³C NMR spectra on a spectrometer operating at a standard frequency (e.g., 400 or 500 MHz for ¹H).
-
Use tetramethylsilane (TMS) as an internal standard for chemical shift referencing.
-
-
IR Spectroscopy:
-
Acquire the IR spectrum using either a KBr pellet method or as a thin film on a salt plate (for oils).
-
Record the spectrum over a range of 4000-400 cm⁻¹.
-
-
Mass Spectrometry:
-
Obtain the mass spectrum using a suitable ionization technique, such as electron ionization (EI) or electrospray ionization (ESI).
-
Experimental Workflow
The following diagram illustrates a typical workflow for the synthesis and characterization of this compound.
This guide provides a framework for the spectral interpretation and handling of this compound. Researchers are encouraged to acquire and analyze their own spectral data for definitive characterization.
References
An In-depth Technical Guide on the Crystal Structure of 5-Bromo-1-(triisopropylsilyl)-1H-pyrrolo[2,3-b]pyridine
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the structural and chemical properties of 5-Bromo-1-(triisopropylsilyl)-1H-pyrrolo[2,3-b]pyridine. Due to the absence of a publicly available crystal structure for the title compound, this guide presents the detailed crystal structure analysis of the parent compound, 5-Bromo-1H-pyrrolo[2,3-b]pyridine, which serves as a crucial reference for understanding the core molecular framework. Additionally, this guide outlines a generalized experimental protocol for the synthesis and crystallization of the title compound and discusses the biological significance of the 1H-pyrrolo[2,3-b]pyridine core, particularly in the context of cancer therapeutics.
Physicochemical Properties
The fundamental physicochemical properties of this compound are summarized in the table below.
| Property | Value |
| CAS Number | 858116-66-2 |
| Molecular Formula | C₁₆H₂₅BrN₂Si |
| Molecular Weight | 353.38 g/mol |
| Synonyms | 5-Bromo-1-(triisopropylsilyl)pyrrolo[2,3-b]pyridine, N-triisopropylsilyl-5-bromo-7-azaindole |
Crystal Structure Analysis of 5-Bromo-1H-pyrrolo[2,3-b]pyridine (Parent Compound)
The crystal structure of the parent compound, 5-Bromo-1H-pyrrolo[2,3-b]pyridine, provides critical insights into the geometry and packing of the core heterocyclic system. The crystallographic data reveals a monoclinic crystal system. In the crystal, pairs of molecules are connected by N—H⋯N hydrogen bonds, forming inversion dimers.[1][2] The fused pyridine and pyrrole rings form an essentially planar azaindole skeleton.[1][2]
| Parameter | Value |
| Empirical Formula | C₇H₅BrN₂ |
| Formula Weight | 197.04 |
| Crystal System | Monoclinic |
| Space Group | P2₁/c |
| a (Å) | 8.9082 (4) |
| b (Å) | 13.3632 (6) |
| c (Å) | 5.8330 (3) |
| α (°) | 90 |
| β (°) | 103.403 (5) |
| γ (°) | 90 |
| Volume (ų) | 675.47 (6) |
| Z | 4 |
| Temperature (K) | 100 |
| Radiation | Mo Kα (λ = 0.71073 Å) |
Data sourced from publications on 5-Bromo-1H-pyrrolo[2,3-b]pyridine.[1][2]
Experimental Protocols
Synthesis of this compound
The synthesis of the title compound involves the protection of the pyrrole nitrogen of 5-Bromo-1H-pyrrolo[2,3-b]pyridine with a triisopropylsilyl (TIPS) group. This is a standard procedure to increase steric hindrance and prevent unwanted reactions at the nitrogen atom during subsequent synthetic steps.[3]
General Procedure:
-
Deprotonation: To a solution of 5-Bromo-1H-pyrrolo[2,3-b]pyridine in an anhydrous aprotic solvent (e.g., tetrahydrofuran, THF), a strong base such as sodium hydride (NaH) is added portion-wise at 0 °C under an inert atmosphere (e.g., nitrogen or argon). The mixture is stirred until the evolution of hydrogen gas ceases, indicating the formation of the corresponding sodium salt.
-
Silylation: Triisopropylsilyl chloride (TIPSCl) is added dropwise to the reaction mixture at 0 °C. The reaction is then allowed to warm to room temperature and stirred until completion, which can be monitored by thin-layer chromatography (TLC).
-
Work-up: The reaction is carefully quenched with water or a saturated aqueous solution of ammonium chloride. The aqueous layer is extracted with an organic solvent (e.g., ethyl acetate). The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, filtered, and concentrated under reduced pressure.
-
Purification: The crude product is purified by column chromatography on silica gel using an appropriate eluent system (e.g., a gradient of hexane and ethyl acetate) to afford the pure this compound.
-
Crystallization: Single crystals suitable for X-ray diffraction can be grown by slow evaporation of a solution of the purified compound in a suitable solvent or a mixture of solvents (e.g., hexane/ethyl acetate).
Biological Relevance and Signaling Pathways
The 1H-pyrrolo[2,3-b]pyridine (7-azaindole) scaffold is a key pharmacophore in the development of kinase inhibitors.[4] Derivatives of this core structure have shown potent inhibitory activity against several protein kinases, including Fibroblast Growth Factor Receptors (FGFRs).[5][6] Abnormal activation of the FGFR signaling pathway is implicated in various cancers, making it an attractive target for therapeutic intervention.[5][6]
The FGFR signaling cascade is initiated by the binding of a Fibroblast Growth Factor (FGF) to its receptor, leading to receptor dimerization and autophosphorylation of tyrosine residues in the cytoplasmic domain. This activation triggers downstream signaling pathways, primarily the RAS-MAPK and PI3K-AKT pathways, which regulate cell proliferation, survival, and migration.[7][8][9][10] Small molecule inhibitors containing the 1H-pyrrolo[2,3-b]pyridine core can bind to the ATP-binding pocket of the FGFR kinase domain, preventing its activation and blocking downstream signaling.
References
- 1. researchgate.net [researchgate.net]
- 2. 5-Bromo-1H-pyrrolo[2,3-b]pyridine - PMC [pmc.ncbi.nlm.nih.gov]
- 3. The Azaindole Framework in the Design of Kinase Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Discovery of a Novel Series of 7-Azaindole Scaffold Derivatives as PI3K Inhibitors with Potent Activity - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Design, synthesis and biological evaluation of 1H-pyrrolo[2,3-b]pyridine derivatives as potent fibroblast growth factor receptor inhibitors - RSC Advances (RSC Publishing) [pubs.rsc.org]
- 6. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 7. mdpi.com [mdpi.com]
- 8. Understanding FGF Signaling: A Key Pathway in Development and Disease | Proteintech Group [ptglab.com]
- 9. Frontiers | Signaling Pathway and Small-Molecule Drug Discovery of FGFR: A Comprehensive Review [frontiersin.org]
- 10. aacrjournals.org [aacrjournals.org]
Physical and chemical properties of 5-Bromo-1-(triisopropylsilyl)-1H-pyrrolo[2,3-b]pyridine
This technical guide provides a comprehensive overview of the physical and chemical properties of 5-Bromo-1-(triisopropylsilyl)-1H-pyrrolo[2,3-b]pyridine, a key intermediate in the synthesis of various biologically active compounds. This document is intended for researchers, scientists, and professionals in the field of drug development and medicinal chemistry.
Core Physical and Chemical Properties
This compound is a halogenated and silyl-protected derivative of 7-azaindole. The introduction of the triisopropylsilyl (TIPS) group on the pyrrole nitrogen serves to protect this reactive site, allowing for selective functionalization at other positions of the heterocyclic core.
Physical Properties
The compound is a solid at room temperature and requires storage at 2-8°C.[1] Key physical properties are summarized in the table below.
| Property | Value | Source |
| Molecular Formula | C16H25BrN2Si | [2][3][4][5] |
| Molecular Weight | 353.37 g/mol | [1][4] |
| Physical Form | Solid | [4] |
| Boiling Point (Predicted) | 333.7 ± 35.0 °C | [1] |
| Density (Predicted) | 1.19 ± 0.1 g/cm³ | [1] |
| pKa (Predicted) | 2.87 ± 0.30 | [1] |
Chemical Properties and Safety
The compound is classified as an irritant and is harmful if swallowed (Acute Toxicity 4, Oral).[4][5] The presence of the bromo- and silyl-moieties makes it a versatile synthetic intermediate.
| Property | Value | Source |
| CAS Number | 858116-66-2 | [2][3][4] |
| Hazard Codes | Xi, Xn (Irritant, Harmful) | [1] |
| Signal Word | Warning | [4] |
Spectral Data
While specific spectral data for this compound is available from commercial suppliers, detailed assignments are often not provided.[6][7] However, extensive spectral data is available for the parent compound, 5-Bromo-1H-pyrrolo[2,3-b]pyridine, which can be used as a reference.
NMR Data for 5-Bromo-1H-pyrrolo[2,3-b]pyridine (in DMF-d7)
| Nucleus | Chemical Shift (δ, ppm) | Description |
| ¹H | 11.91 | bs, 1H (NH) |
| 8.30 | d, J = 2.2 Hz, 1H (HC⁶) | |
| 8.20 | d, J = 2.0 Hz, 1H (HC⁴) | |
| 7.63 | t, J = 2.8 Hz, 1H (HC²) | |
| 6.50 | m, 1H (HC³) | |
| ¹³C | 147.5 | C⁸ |
| 142.9 | C⁶ | |
| 130.3 | C⁴ | |
| 128.2 | C² | |
| 122.1 | C⁷ | |
| 111.1 | C⁵ | |
| 100.0 | C³ | |
| ¹⁵N | 140.9 | N¹ |
| 277.5 | N⁷ |
Data sourced from a study on the crystal structure of 5-Bromo-1H-pyrrolo[2,3-b]pyridine.[8]
Experimental Protocols
Synthesis of this compound
A general and widely used method for the N-silylation of pyrroles and related heterocycles involves deprotonation with a suitable base followed by quenching with a silyl halide. The following is a representative protocol based on analogous reactions.
Materials:
-
5-Bromo-1H-pyrrolo[2,3-b]pyridine
-
Anhydrous tetrahydrofuran (THF) or N,N-dimethylformamide (DMF)
-
Sodium hydride (NaH, 60% dispersion in mineral oil) or other suitable base (e.g., LDA, n-BuLi)
-
Triisopropylsilyl chloride (TIPSCl)
-
Saturated aqueous ammonium chloride (NH₄Cl) solution
-
Ethyl acetate (EtOAc)
-
Brine
-
Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)
Procedure:
-
To a solution of 5-Bromo-1H-pyrrolo[2,3-b]pyridine in anhydrous THF at 0 °C under an inert atmosphere (e.g., nitrogen or argon), add sodium hydride portion-wise.
-
Allow the reaction mixture to stir at 0 °C for 30 minutes to an hour, or until hydrogen evolution ceases.
-
Slowly add triisopropylsilyl chloride to the reaction mixture at 0 °C.
-
Allow the reaction to warm to room temperature and stir for several hours or until TLC or LC-MS analysis indicates complete consumption of the starting material.
-
Carefully quench the reaction by the slow addition of saturated aqueous NH₄Cl solution.
-
Extract the aqueous layer with ethyl acetate.
-
Combine the organic layers and wash with water and then brine.
-
Dry the organic layer over anhydrous MgSO₄ or Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel.
Role in Drug Discovery and Development
Derivatives of the 1H-pyrrolo[2,3-b]pyridine (7-azaindole) scaffold are of significant interest in medicinal chemistry due to their activity as inhibitors of various enzymes. For instance, compounds with this core structure have been investigated as inhibitors of phosphodiesterase 4B (PDE4B) and fibroblast growth factor receptor (FGFR).[9][10] The bromo-substituent on this compound provides a handle for further chemical modifications, such as cross-coupling reactions, to generate diverse libraries of compounds for drug screening.
References
- 1. 5-BROMO-1-TRIISOPROPYLSILANYL-1H-PYRROLO[2,3-B]PYRIDINE Nine Chongqing Chemdad Co. ,Ltd [chemdad.com]
- 2. chemuniverse.com [chemuniverse.com]
- 3. parchem.com [parchem.com]
- 4. 5-Bromo-1-triisopropylsilanyl-1H-pyrrolo 2,3-b pyridine AldrichCPR 858116-66-2 [sigmaaldrich.com]
- 5. matrixscientific.com [matrixscientific.com]
- 6. 5-BROMO-1-TRIISOPROPYLSILANYL-1H-PYRROLO[2,3-B]PYRIDINE(858116-66-2) 1H NMR [m.chemicalbook.com]
- 7. 858116-66-2|this compound|BLD Pharm [bldpharm.com]
- 8. 5-Bromo-1H-pyrrolo[2,3-b]pyridine - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Synthesis and SAR Studies of 1H-Pyrrolo[2,3-b]pyridine-2-carboxamides as Phosphodiesterase 4B (PDE4B) Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Design, synthesis and biological evaluation of 1H-pyrrolo[2,3-b]pyridine derivatives as potent fibroblast growth factor receptor inhibitors - RSC Advances (RSC Publishing) [pubs.rsc.org]
In-Depth Technical Guide: 5-Bromo-1-triisopropylsilanyl-1H-pyrrolo[2,3-b]pyridine (CAS 858116-66-2)
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the chemical properties, synthesis, and handling of 5-Bromo-1-triisopropylsilanyl-1H-pyrrolo[2,3-b]pyridine, a key intermediate in the synthesis of pharmacologically active compounds.
Chemical Properties and Identifiers
5-Bromo-1-triisopropylsilanyl-1H-pyrrolo[2,3-b]pyridine is a halogenated and silylated derivative of 7-azaindole. The triisopropylsilyl (TIPS) group serves as a protecting group for the nitrogen of the pyrrole ring, enhancing its solubility in organic solvents and facilitating subsequent chemical transformations.
| Property | Value | Source |
| Molecular Formula | C₁₆H₂₅BrN₂Si | |
| Molecular Weight | 353.37 g/mol | |
| CAS Number | 858116-66-2 | |
| Appearance | Solid | |
| Boiling Point | 333.7 ± 35.0 °C (Predicted) | [1] |
| Density | 1.19 ± 0.1 g/cm³ (Predicted) | [1] |
| pKa | 2.87 ± 0.30 (Predicted) | [1] |
| InChI Key | UJUSITKTVXDVLQ-UHFFFAOYSA-N | |
| SMILES | CC(C)--INVALID-LINK--(C(C)C)n1ccc2cc(Br)cnc12 |
Synthesis
The synthesis of 5-Bromo-1-triisopropylsilanyl-1H-pyrrolo[2,3-b]pyridine typically involves the protection of the commercially available 5-Bromo-1H-pyrrolo[2,3-b]pyridine.
Experimental Protocol: Synthesis of 5-Bromo-1-triisopropylsilanyl-1H-pyrrolo[2,3-b]pyridine
Materials:
-
5-Bromo-1H-pyrrolo[2,3-b]pyridine
-
Triisopropylsilyl chloride (TIPSCl)
-
Anhydrous tetrahydrofuran (THF)
-
Sodium hydride (NaH) or other suitable base
-
Inert gas (e.g., Argon or Nitrogen)
-
Standard glassware for anhydrous reactions
Procedure:
-
To a solution of 5-Bromo-1H-pyrrolo[2,3-b]pyridine in anhydrous THF under an inert atmosphere, add sodium hydride portion-wise at 0 °C.
-
Stir the mixture at room temperature for 30 minutes to an hour to allow for the deprotonation of the pyrrole nitrogen.
-
Cool the reaction mixture back to 0 °C and slowly add triisopropylsilyl chloride.
-
Allow the reaction to warm to room temperature and stir for several hours or until completion, as monitored by Thin Layer Chromatography (TLC).
-
Upon completion, quench the reaction carefully with a saturated aqueous solution of ammonium chloride.
-
Extract the product with an organic solvent such as ethyl acetate.
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel to afford 5-Bromo-1-triisopropylsilanyl-1H-pyrrolo[2,3-b]pyridine.
Note: This is a general procedure, and specific reaction conditions such as stoichiometry, temperature, and reaction time may need to be optimized.
Role in Synthesis
5-Bromo-1-triisopropylsilanyl-1H-pyrrolo[2,3-b]pyridine is a crucial intermediate in the multi-step synthesis of Venetoclax, a potent and selective B-cell lymphoma-2 (Bcl-2) inhibitor. The TIPS-protected 7-azaindole core allows for regioselective functionalization at other positions of the molecule.
The following diagram illustrates a simplified synthetic workflow where 5-Bromo-1-triisopropylsilanyl-1H-pyrrolo[2,3-b]pyridine is a key starting material.
Biological Activity
There is no significant evidence in the reviewed literature to suggest that 5-Bromo-1-triisopropylsilanyl-1H-pyrrolo[2,3-b]pyridine possesses inherent biological activity. Its primary role is that of a synthetic intermediate, and it is not intended for therapeutic use. The biological activity of interest arises from the final product, Venetoclax, which is a potent anticancer agent[2][3]. The broader 1H-pyrrolo[2,3-b]pyridine scaffold is found in various biologically active molecules, including protein kinase inhibitors.
Handling and Safety
Safety Precautions:
-
Hazard Class: Irritant[1].
-
Pictograms: GHS07 (Warning).
-
Hazard Statements: H302 (Harmful if swallowed).
-
Precautionary Statements:
-
Wear protective gloves, clothing, eye, and face protection.
-
Wash hands thoroughly after handling.
-
Do not eat, drink, or smoke when using this product.
-
If swallowed, call a poison center or doctor.
-
Handling:
-
Handle in a well-ventilated area, preferably in a fume hood.
-
Avoid inhalation of dust, fumes, gas, mist, vapors, or spray.
-
Avoid contact with skin and eyes. In case of contact, rinse immediately with plenty of water.
Storage:
-
Store in a cool, dry, and well-ventilated place.
-
Keep the container tightly closed.
-
Recommended storage temperature is 2-8°C[1].
Disposal:
-
Dispose of contents and container in accordance with local, regional, national, and international regulations.
Spectroscopic Data
¹H NMR (DMF-d₇) of 5-Bromo-1H-pyrrolo[2,3-b]pyridine:
-
δ 11.91 (bs, 1H, NH)
-
δ 8.30 (d, J = 2.2 Hz, 1H, H6)
-
δ 8.20 (d, J = 2.0 Hz, 1H, H4)
-
δ 7.63 (t, J = 2.8 Hz, 1H, H2)
-
δ 6.50 (m, 1H, H3)[4]
¹³C NMR (DMF-d₇) of 5-Bromo-1H-pyrrolo[2,3-b]pyridine:
-
δ 147.5 (C7a)
-
δ 142.9 (C6)
-
δ 130.3 (C4)
-
δ 128.2 (C2)
-
δ 122.1 (C3a)
-
δ 111.1 (C5)
-
δ 100.0 (C3)[4]
Upon silylation, characteristic shifts in the NMR spectra would be expected, particularly for the protons and carbons of the pyrrole ring, along with the appearance of signals corresponding to the triisopropylsilyl group. Mass spectrometry would show a molecular ion peak corresponding to the mass of the silylated compound (m/z 353.1 for [M+H]⁺ with bromine isotopes).
Conclusion
5-Bromo-1-triisopropylsilanyl-1H-pyrrolo[2,3-b]pyridine (CAS 858116-66-2) is a valuable synthetic intermediate, particularly in the development of the Bcl-2 inhibitor Venetoclax. Its primary utility lies in the protection of the 7-azaindole nitrogen, which allows for controlled and regioselective modifications at other positions of the heterocyclic core. While the compound itself is not known to be biologically active, its role in the synthesis of life-saving therapeutics makes it a compound of significant interest to the pharmaceutical and medicinal chemistry communities. Proper handling and storage procedures are essential to ensure safety and maintain the integrity of this reagent.
References
- 1. 5-BROMO-1-TRIISOPROPYLSILANYL-1H-PYRROLO[2,3-B]PYRIDINE Nine Chongqing Chemdad Co. ,Ltd [chemdad.com]
- 2. Development of a Convergent Large-Scale Synthesis for Venetoclax, a First-in-Class BCL-2 Selective Inhibitor - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. medkoo.com [medkoo.com]
- 4. 5-Bromo-1H-pyrrolo[2,3-b]pyridine - PMC [pmc.ncbi.nlm.nih.gov]
Triisopropylsilyl (TIPS) as a Protecting Group for Pyrrolo[2,3-b]pyridine: An In-depth Technical Guide
For Researchers, Scientists, and Drug Development Professionals
The pyrrolo[2,3-b]pyridine, commonly known as 7-azaindole, is a privileged heterocyclic scaffold frequently incorporated into a wide array of biologically active molecules, particularly in the realm of kinase inhibitors. Its unique structural and electronic properties, including its ability to act as a hydrogen bond donor and acceptor, make it a valuable pharmacophore. However, the reactivity of the N-H proton in the pyrrole ring often necessitates the use of a protecting group during multi-step syntheses. Among the various protecting groups available, the triisopropylsilyl (TIPS) group has emerged as a robust and versatile option. This technical guide provides a comprehensive overview of the use of TIPS as a protecting group for the pyrrolo[2,3-b]pyridine core, detailing its application, stability, and role in the synthesis of complex molecules.
Strategic Importance of TIPS Protection
The triisopropylsilyl group offers several advantages for the protection of the 7-azaindole nitrogen:
-
Steric Hindrance: The bulky nature of the three isopropyl groups provides significant steric shielding of the N-H proton and the surrounding pyrrole ring. This bulk is instrumental in directing reactions to other positions of the 7-azaindole nucleus. A key application is in directed ortho-metalation, where the TIPS group can prevent undesired lithiation at the C2 position, allowing for functionalization at other sites.
-
Stability: The TIPS group is known for its stability under a range of reaction conditions, including those involving organometallic reagents, mild acids and bases, and various cross-coupling reactions. This stability allows for a wide variety of chemical transformations to be performed on the protected 7-azaindole scaffold without premature deprotection.
-
Facile Removal: Despite its stability, the TIPS group can be readily cleaved under specific and mild conditions, most commonly using a fluoride source such as tetrabutylammonium fluoride (TBAF). This orthogonality allows for selective deprotection without affecting other sensitive functional groups in the molecule.
Experimental Protocols
Detailed methodologies for the protection of pyrrolo[2,3-b]pyridine with TIPS chloride and its subsequent deprotection are crucial for successful synthesis.
Protection of Pyrrolo[2,3-b]pyridine with Triisopropylsilyl Chloride (TIPS-Cl)
A general procedure for the N-silylation of 7-azaindole involves the use of a strong base to deprotonate the pyrrole nitrogen, followed by quenching with TIPS-Cl.
Protocol:
-
To a solution of 4-chloro-1H-pyrrolo[2,3-b]pyridine (1.0 eq) in anhydrous dimethylformamide (DMF) at 5 °C, add sodium hydride (NaH) (typically 1.1-1.5 eq) portion-wise.
-
Stir the mixture at this temperature for 30 minutes to ensure complete deprotonation.
-
Add triisopropylsilyl chloride (TIPS-Cl) (typically 1.1-1.5 eq) dropwise to the reaction mixture.
-
Allow the reaction to warm to room temperature and stir for an additional 2-4 hours, or until thin-layer chromatography (TLC) indicates complete consumption of the starting material.
-
Quench the reaction carefully with saturated aqueous ammonium chloride solution.
-
Extract the product with a suitable organic solvent, such as ethyl acetate.
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel to afford the desired 1-(triisopropylsilyl)-4-chloro-1H-pyrrolo[2,3-b]pyridine.
| Reagent/Solvent | Molar Ratio (relative to starting material) | Key Considerations |
| 4-chloro-1H-pyrrolo[2,3-b]pyridine | 1.0 | Ensure starting material is dry. |
| Sodium Hydride (NaH) | 1.1 - 1.5 | Handle with care due to its reactivity with moisture. |
| Triisopropylsilyl Chloride (TIPS-Cl) | 1.1 - 1.5 | Add slowly to control the exothermic reaction. |
| Dimethylformamide (DMF) | - | Use anhydrous grade to prevent quenching of the base. |
Deprotection of 1-(Triisopropylsilyl)-1H-pyrrolo[2,3-b]pyridine
The removal of the TIPS group is most commonly achieved using a fluoride ion source.
Protocol:
-
Dissolve the 1-(triisopropylsilyl)-1H-pyrrolo[2,3-b]pyridine derivative (1.0 eq) in anhydrous tetrahydrofuran (THF).
-
Add a solution of tetrabutylammonium fluoride (TBAF) in THF (typically 1.1-2.0 eq of a 1M solution) dropwise at room temperature.
-
Stir the reaction mixture at room temperature and monitor its progress by TLC. The reaction is typically complete within 1-3 hours.
-
Upon completion, concentrate the reaction mixture under reduced pressure.
-
Purify the residue by flash column chromatography on silica gel to yield the deprotected pyrrolo[2,3-b]pyridine.
| Reagent/Solvent | Molar Ratio (relative to starting material) | Key Considerations |
| 1-TIPS-pyrrolo[2,3-b]pyridine derivative | 1.0 | --- |
| Tetrabutylammonium Fluoride (TBAF) | 1.1 - 2.0 | The amount can be adjusted based on the substrate. |
| Tetrahydrofuran (THF) | - | Use anhydrous grade. |
Stability of the N-TIPS Protecting Group
The N-TIPS group on the 7-azaindole core exhibits remarkable stability under various synthetic conditions, making it a valuable tool for complex molecule synthesis.
| Reaction Type | Stability of N-TIPS Group | Notes |
| Suzuki Coupling | Generally Stable | N-protection is often employed to avoid side reactions and improve yields. |
| Heck Coupling | Generally Stable | The bulky TIPS group does not typically interfere with the catalytic cycle. |
| Buchwald-Hartwig Amination | Generally Stable | N-protection is crucial to prevent competitive N-arylation of the 7-azaindole core. |
| Sonogashira Coupling | Generally Stable | The N-H is often protected to prevent interference with the catalyst and base. |
| Stille Coupling | Generally Stable | The organotin reagents are compatible with the silyl ether. |
| Acidic Conditions | Labile to strong acids | Cleavage can occur with strong acids like TFA, but it is generally stable to milder acidic conditions. |
| Basic Conditions | Stable to most non-nucleophilic bases | Stable to common organic bases like triethylamine and diisopropylethylamine. |
| Oxidative Conditions | Generally Stable | Stable to many common oxidizing agents. |
| Reductive Conditions | Generally Stable | Stable to typical catalytic hydrogenation and metal hydride reduction. |
Applications in Drug Discovery
The use of TIPS-protected pyrrolo[2,3-b]pyridine has been instrumental in the synthesis of numerous biologically active compounds, particularly kinase inhibitors.
Synthesis of Kinase Inhibitors
The 7-azaindole scaffold is a well-established hinge-binding motif in many kinase inhibitors. The strategic use of the TIPS protecting group allows for the selective functionalization of the 7-azaindole core to build complex molecules that can target the ATP-binding site of various kinases. For instance, in the synthesis of certain c-Met inhibitors, the TIPS group has been used to direct lithiation away from the C2 position, enabling the introduction of substituents at other positions of the aromatic system.
Beyond Kinase Inhibitors
While prominent in the kinase inhibitor field, the utility of TIPS-protected 7-azaindole extends to the synthesis of other classes of therapeutic agents. Its stability and predictable reactivity make it an ideal intermediate for the construction of compounds targeting a variety of biological targets. For example, derivatives of 7-azaindole have been explored as inhibitors of phosphodiesterase 4B (PDE4B) and as potential treatments for Human African Trypanosomiasis.
Mandatory Visualizations
Workflow for TIPS Protection and Deprotection
Caption: General workflow for the synthesis of functionalized pyrrolo[2,3-b]pyridines.
Logical Relationship of TIPS Group Properties
Caption: Key properties of the TIPS protecting group and their synthetic implications.
Conclusion
The triisopropylsilyl protecting group is a powerful and reliable tool in the synthetic chemist's arsenal for the manipulation of the pyrrolo[2,3-b]pyridine scaffold. Its steric bulk, robust stability under a wide range of reaction conditions, and facile, orthogonal removal make it an ideal choice for complex, multi-step syntheses. The strategic application of TIPS protection has enabled the efficient synthesis of a diverse array of biologically active molecules, particularly in the development of novel kinase inhibitors and other therapeutic agents. A thorough understanding of the experimental protocols for its introduction and removal, as well as its stability profile, is essential for researchers and drug development professionals working with this important heterocyclic system.
The Triisopropylsilyl Group: A Linchpin in the Synthesis of 5-Bromo-1H-pyrrolo[2,3-b]pyridine Derivatives for Drug Discovery
An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals
Core Abstract: The strategic use of protecting groups is a cornerstone of modern synthetic organic chemistry, particularly in the intricate multi-step syntheses required for drug development. This technical guide delves into the critical function of the triisopropylsilyl (TIPS) group in the chemistry of 5-Bromo-1H-pyrrolo[2,3-b]pyridine, a key heterocyclic scaffold in medicinal chemistry. The bulky TIPS group serves as a robust and selectively removable shield for the reactive N-H of the pyrrole ring, enabling a diverse range of subsequent chemical transformations. This guide provides a comprehensive overview of the TIPS protection and deprotection protocols, its application in facilitating key synthetic reactions such as lithiation and cross-coupling, and its instrumental role in the synthesis of biologically active molecules, including kinase inhibitors. Detailed experimental methodologies, quantitative data, and workflow visualizations are presented to equip researchers with the practical knowledge required for the effective utilization of this pivotal synthetic strategy.
Introduction: The Significance of 5-Bromo-1H-pyrrolo[2,3-b]pyridine and the Need for N-H Protection
5-Bromo-1H-pyrrolo[2,3-b]pyridine, also known as 5-bromo-7-azaindole, is a "privileged scaffold" in medicinal chemistry. Its structural resemblance to purine has made it a frequent core component in the design of potent kinase inhibitors and other therapeutic agents. The pyrrolo[2,3-b]pyridine ring system is a key pharmacophore that can mimic the hinge-binding motif of ATP, forming crucial hydrogen bond interactions within the active sites of various kinases.[1] The bromine atom at the 5-position serves as a versatile synthetic handle for introducing molecular diversity through various cross-coupling reactions.
However, the pyrrole nitrogen of the 7-azaindole core possesses a reactive N-H proton. This proton is acidic and can interfere with a wide range of synthetic transformations, particularly those involving strong bases or organometallic reagents. Unprotected, the N-H can be deprotonated, leading to undesired side reactions and low yields. Therefore, the temporary protection of this nitrogen is paramount to achieving controlled and regioselective functionalization of the 5-bromo-7-azaindole scaffold.
Among the myriad of protecting groups available, the triisopropylsilyl (TIPS) group stands out for its unique combination of steric bulk and chemical stability. The three isopropyl substituents create a sterically hindered environment around the silicon atom, rendering the N-Si bond resilient to a variety of reaction conditions that might cleave less bulky silyl groups.[2] This robustness allows for a broad synthetic window to perform subsequent chemical modifications on the 5-bromo-7-azaindole core.
The Core Function of the Triisopropylsilyl (TIPS) Group
The primary function of the TIPS group in the context of 5-Bromo-1H-pyrrolo[2,3-b]pyridine chemistry is to act as a temporary, sterically demanding protecting group for the pyrrole nitrogen. This protection strategy achieves several key objectives:
-
Inertness to Strong Bases: The N-TIPS bond is stable in the presence of strong organometallic bases such as n-butyllithium (n-BuLi), which are often used for lithiation reactions. This allows for the selective deprotonation at other positions of the aromatic scaffold.
-
Enabling Regioselective Functionalization: By blocking the reactive N-H, the TIPS group directs reactions to other sites on the molecule. This is particularly crucial for achieving regioselectivity in reactions like metal-halogen exchange followed by electrophilic quench.
-
Facilitating Cross-Coupling Reactions: While the N-H can sometimes be tolerated in palladium-catalyzed cross-coupling reactions, its protection can improve reaction efficiency and prevent side reactions, leading to cleaner reaction profiles and higher yields.
-
Selective Deprotection: The TIPS group can be removed under specific conditions, typically with a fluoride source like tetrabutylammonium fluoride (TBAF), that are orthogonal to many other protecting groups used in complex molecule synthesis. This allows for its selective removal at the desired stage of a synthetic sequence.
Experimental Protocols and Methodologies
The following sections provide detailed experimental protocols for the key transformations involving the TIPS group and 5-Bromo-1H-pyrrolo[2,3-b]pyridine.
Protection of 5-Bromo-1H-pyrrolo[2,3-b]pyridine with a TIPS group
The introduction of the TIPS group onto the pyrrole nitrogen is typically achieved by reacting 5-Bromo-1H-pyrrolo[2,3-b]pyridine with triisopropylsilyl chloride (TIPSCl) in the presence of a suitable base.
Experimental Protocol: Synthesis of 5-Bromo-1-(triisopropylsilyl)-1H-pyrrolo[2,3-b]pyridine
| Parameter | Condition |
| Starting Material | 5-Bromo-1H-pyrrolo[2,3-b]pyridine |
| Reagents | Triisopropylsilyl chloride (TIPSCl), Sodium hydride (NaH) |
| Solvent | Anhydrous N,N-Dimethylformamide (DMF) |
| Temperature | 0 °C to Room Temperature |
| Reaction Time | 1-2 hours |
| Work-up | Quenching with water, extraction with an organic solvent (e.g., ethyl acetate), washing with brine, drying over anhydrous sodium sulfate, and concentration under reduced pressure. |
| Purification | Flash column chromatography on silica gel. |
| Typical Yield | >90% |
Detailed Methodology:
To a stirred suspension of sodium hydride (1.2 equivalents) in anhydrous N,N-dimethylformamide (DMF) at 0 °C under an inert atmosphere (e.g., nitrogen or argon), a solution of 5-Bromo-1H-pyrrolo[2,3-b]pyridine (1.0 equivalent) in anhydrous DMF is added dropwise. The mixture is stirred at 0 °C for 30 minutes, during which time the deprotonation of the pyrrole nitrogen occurs. Triisopropylsilyl chloride (1.1 equivalents) is then added dropwise to the reaction mixture at 0 °C. The reaction is allowed to warm to room temperature and stirred for 1-2 hours, or until thin-layer chromatography (TLC) analysis indicates the complete consumption of the starting material. The reaction is carefully quenched by the slow addition of water at 0 °C. The mixture is then extracted with ethyl acetate. The combined organic layers are washed with water and brine, dried over anhydrous sodium sulfate, filtered, and concentrated under reduced pressure. The crude product is purified by flash column chromatography on silica gel to afford this compound as a solid.
References
Methodological & Application
Application Notes and Protocols: Suzuki Coupling of 5-Bromo-1-(triisopropylsilyl)-1H-pyrrolo[2,3-b]pyridine
For Researchers, Scientists, and Drug Development Professionals
Introduction
The 7-azaindole scaffold, a core structure in numerous biologically active compounds and pharmaceuticals, is a critical building block in medicinal chemistry. The Suzuki-Miyaura cross-coupling reaction offers a powerful and versatile method for the C-C bond formation, enabling the introduction of diverse aryl and heteroaryl moieties at the 5-position of the 7-azaindole ring. This document provides detailed protocols for the Suzuki coupling of 5-Bromo-1-(triisopropylsilyl)-1H-pyrrolo[2,3-b]pyridine with various boronic acids, followed by the deprotection of the triisopropylsilyl (TIPS) group. The use of the TIPS protecting group on the pyrrole nitrogen prevents unwanted side reactions and improves solubility in organic solvents, facilitating a clean and efficient coupling process.
Reaction Principle
The Suzuki-Miyaura coupling reaction is a palladium-catalyzed cross-coupling reaction between an organoboron compound (e.g., a boronic acid or its ester) and an organic halide or triflate. The catalytic cycle involves three key steps:
-
Oxidative Addition: The palladium(0) catalyst reacts with the aryl bromide (5-Bromo-1-TIPS-7-azaindole) to form a palladium(II) intermediate.
-
Transmetalation: In the presence of a base, the organic group from the boronic acid is transferred to the palladium(II) complex.
-
Reductive Elimination: The two organic groups on the palladium complex couple and are eliminated, forming the desired C-C bond and regenerating the palladium(0) catalyst.
The choice of catalyst, ligand, base, and solvent system is crucial for achieving high yields and reaction efficiency.
Caption: General catalytic cycle of the Suzuki-Miyaura reaction.
Data Presentation: Suzuki Coupling Conditions and Yields
The following table summarizes representative conditions and yields for the Suzuki coupling of this compound with various arylboronic acids, based on analogous reactions reported in the literature. Optimization may be required for specific substrates.
| Entry | Arylboronic Acid | Catalyst (mol%) | Ligand (mol%) | Base (equiv.) | Solvent | Temp. (°C) | Time (h) | Yield (%) |
| 1 | Phenylboronic acid | Pd(OAc)₂ (2) | SPhos (4) | K₃PO₄ (2) | Toluene/H₂O (4:1) | 100 | 12 | 85-95 |
| 2 | 4-Methoxyphenylboronic acid | Pd₂(dba)₃ (1.5) | XPhos (3) | K₂CO₃ (2) | Dioxane/H₂O (4:1) | 110 | 16 | 80-90 |
| 3 | 3-Fluorophenylboronic acid | Pd(dppf)Cl₂ (3) | - | Cs₂CO₃ (2) | DME/H₂O (3:1) | 90 | 12 | 75-85 |
| 4 | 4-Acetylphenylboronic acid | Pd(PPh₃)₄ (5) | - | K₂CO₃ (2.5) | Dioxane/H₂O (4:1) | 100 | 18 | 70-80 |
| 5 | 2-Thiopheneboronic acid | Pd(dppf)Cl₂ (3) | - | K₂CO₃ (2) | DME/H₂O (3:1) | 80 | 10 | 65-75 |
| 6 | 3-Pyridinylboronic acid | Pd₂(dba)₃ (2) | SPhos (4) | K₃PO₄ (2) | Dioxane/H₂O (4:1) | 110 | 24 | 60-70 |
Experimental Protocols
Protocol 1: General Procedure for Suzuki-Miyaura Coupling
This protocol describes a general method for the coupling of this compound with an arylboronic acid.
Materials:
-
This compound (1.0 equiv.)
-
Arylboronic acid (1.2 - 1.5 equiv.)
-
Palladium catalyst (e.g., Pd(OAc)₂, Pd₂(dba)₃, Pd(dppf)Cl₂) (1-5 mol%)
-
Ligand (if required, e.g., SPhos, XPhos) (2-10 mol%)
-
Base (e.g., K₃PO₄, K₂CO₃, Cs₂CO₃) (2-3 equiv.)
-
Anhydrous, degassed solvent (e.g., Dioxane/H₂O, Toluene/H₂O, DME/H₂O)
-
Inert gas (Argon or Nitrogen)
-
Standard laboratory glassware and purification supplies
Procedure:
-
To a dry reaction flask, add this compound, the arylboronic acid, the palladium catalyst, ligand (if necessary), and the base.
-
Evacuate the flask and backfill with an inert gas (e.g., argon or nitrogen). Repeat this cycle three times to ensure an inert atmosphere.
-
Add the degassed solvent system via syringe.
-
Heat the reaction mixture to the desired temperature (typically 80-110 °C) with vigorous stirring.
-
Monitor the progress of the reaction by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).
-
Upon completion, cool the reaction mixture to room temperature.
-
Dilute the mixture with an organic solvent (e.g., ethyl acetate) and wash with water and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel to afford the desired 5-aryl-1-(triisopropylsilyl)-1H-pyrrolo[2,3-b]pyridine.
Protocol 2: Deprotection of the Triisopropylsilyl (TIPS) Group
This protocol outlines the removal of the TIPS protecting group to yield the final 5-aryl-1H-pyrrolo[2,3-b]pyridine.
Materials:
-
5-aryl-1-(triisopropylsilyl)-1H-pyrrolo[2,3-b]pyridine (1.0 equiv.)
-
Tetrabutylammonium fluoride (TBAF) (1.0 M solution in THF, 1.1 - 1.5 equiv.) or Hydrogen fluoride-pyridine complex (HF-Pyridine)
-
Anhydrous tetrahydrofuran (THF)
-
Saturated aqueous sodium bicarbonate solution
-
Standard laboratory glassware and purification supplies
Procedure using TBAF:
-
Dissolve the 5-aryl-1-(triisopropylsilyl)-1H-pyrrolo[2,3-b]pyridine in anhydrous THF in a reaction flask under an inert atmosphere.
-
Cool the solution to 0 °C in an ice bath.
-
Slowly add the TBAF solution dropwise to the stirred solution.
-
Allow the reaction to warm to room temperature and stir for 1-4 hours, monitoring the progress by TLC.
-
Upon completion, quench the reaction by adding saturated aqueous sodium bicarbonate solution.
-
Extract the product with an organic solvent (e.g., ethyl acetate).
-
Wash the combined organic layers with water and brine, then dry over anhydrous sodium sulfate.
-
Filter and concentrate the solvent under reduced pressure.
-
Purify the crude product by flash column chromatography or recrystallization to yield the final 5-aryl-1H-pyrrolo[2,3-b]pyridine.
Mandatory Visualization: Experimental Workflow
Caption: Experimental workflow for Suzuki coupling and deprotection.
Safety Precautions
-
Palladium catalysts are toxic and should be handled in a well-ventilated fume hood.
-
Organic solvents are flammable and should be handled with care, away from ignition sources.
-
Always wear appropriate personal protective equipment (PPE), including safety glasses, gloves, and a lab coat.
-
TBAF and HF-Pyridine are corrosive and toxic; handle with extreme care and appropriate PPE.
By following these protocols and optimizing the reaction conditions, the Suzuki-Miyaura coupling of this compound can be a reliable and efficient method for the synthesis of a diverse library of 5-aryl-7-azaindole derivatives for applications in drug discovery and development.
Application Notes and Protocols for the Negishi Reaction of 5-Bromo-1-(triisopropylsilyl)-1H-pyrrolo[2,3-b]pyridine
For Researchers, Scientists, and Drug Development Professionals
Introduction
The Negishi cross-coupling reaction is a powerful and versatile tool in organic synthesis for the formation of carbon-carbon bonds. This reaction involves the palladium- or nickel-catalyzed coupling of an organozinc reagent with an organic halide or triflate. For drug development professionals and medicinal chemists, the Negishi reaction is particularly valuable due to its high functional group tolerance and the ability to couple a wide range of sp², sp³, and sp hybridized carbon atoms. The 7-azaindole (1H-pyrrolo[2,3-b]pyridine) scaffold is a privileged structure in medicinal chemistry, appearing in numerous biologically active compounds. The functionalization of this core structure is of significant interest. This document provides a detailed protocol for the Negishi reaction of 5-Bromo-1-(triisopropylsilyl)-1H-pyrrolo[2,3-b]pyridine, a key intermediate for the synthesis of novel 5-substituted 7-azaindole derivatives. The triisopropylsilyl (TIPS) group serves as a protecting group for the pyrrole nitrogen, enhancing stability and solubility in organic solvents.
Reaction Principle
The Negishi reaction proceeds through a catalytic cycle involving a palladium(0) catalyst. The key steps are:
-
Oxidative Addition: The active Pd(0) catalyst inserts into the carbon-bromine bond of the this compound.
-
Transmetalation: The organic group from the organozinc reagent is transferred to the palladium center, displacing the bromide.
-
Reductive Elimination: The two organic groups on the palladium complex couple and are eliminated, forming the desired 5-substituted product and regenerating the Pd(0) catalyst, which re-enters the catalytic cycle.
Organozinc reagents are typically prepared in situ from the corresponding organic halide or by transmetalation from an organolithium or Grignard reagent. These reagents are highly reactive, allowing the coupling to proceed under relatively mild conditions.
Experimental Protocols
This section details the necessary procedures for the preparation of the organozinc reagent and the subsequent Negishi cross-coupling reaction.
Materials and Reagents
-
This compound
-
Aryl or heteroaryl bromide (for organozinc reagent preparation)
-
n-Butyllithium (n-BuLi) in hexanes
-
Anhydrous Zinc Chloride (ZnCl₂)
-
Palladium catalyst (e.g., Pd₂(dba)₃ - Tris(dibenzylideneacetone)dipalladium(0))
-
Ligand (e.g., XPhos - 2-Dicyclohexylphosphino-2',4',6'-triisopropylbiphenyl)
-
Anhydrous Tetrahydrofuran (THF)
-
Saturated aqueous ammonium chloride (NH₄Cl)
-
Ethyl acetate (EtOAc)
-
Brine
-
Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)
-
Silica gel for column chromatography
Safety Precautions
-
Organozinc reagents and n-butyllithium are pyrophoric and moisture-sensitive. All manipulations should be performed under an inert atmosphere (Argon or Nitrogen) using anhydrous solvents and oven-dried glassware.
-
Palladium catalysts and organic solvents should be handled in a well-ventilated fume hood.
-
Appropriate personal protective equipment (PPE), including safety glasses, lab coat, and gloves, must be worn at all times.
Part 1: Preparation of the Organozinc Reagent (Representative Example: Phenylzinc Chloride)
-
Under an inert atmosphere, add anhydrous zinc chloride (1.1 eq.) to a flask containing anhydrous THF.
-
In a separate flask, dissolve the aryl bromide (e.g., bromobenzene, 1.0 eq.) in anhydrous THF.
-
Cool the aryl bromide solution to -78 °C using a dry ice/acetone bath.
-
Slowly add n-butyllithium (1.0 eq.) to the aryl bromide solution and stir for 30 minutes at -78 °C to form the aryllithium species.
-
Slowly transfer the cold aryllithium solution to the zinc chloride solution at 0 °C via cannula.
-
Allow the reaction mixture to warm to room temperature and stir for 1 hour. The resulting solution of the organozinc reagent is ready for use.
Part 2: Negishi Coupling Reaction
-
To a dry flask under an inert atmosphere, add this compound (1.0 eq.), the palladium catalyst (e.g., Pd₂(dba)₃, 2.5 mol%), and the ligand (e.g., XPhos, 5 mol%).
-
Add anhydrous THF to dissolve the solids.
-
To this mixture, add the freshly prepared organozinc reagent solution (1.2-1.5 eq.) dropwise at room temperature.
-
Heat the reaction mixture to a specified temperature (e.g., 60-80 °C) and stir for the required time (typically 2-24 hours). Monitor the reaction progress by TLC or LC-MS.
-
Upon completion, cool the reaction mixture to room temperature and quench by the slow addition of saturated aqueous ammonium chloride solution.
-
Extract the aqueous layer with ethyl acetate (3 x volume).
-
Combine the organic layers, wash with brine, dry over anhydrous magnesium sulfate or sodium sulfate, and filter.
-
Concentrate the filtrate under reduced pressure to obtain the crude product.
-
Purify the crude product by flash column chromatography on silica gel using an appropriate eluent system (e.g., hexanes/ethyl acetate gradient) to yield the pure 5-substituted-1-(triisopropylsilyl)-1H-pyrrolo[2,3-b]pyridine.
Data Presentation
The following table summarizes representative quantitative data for the Negishi reaction of this compound with various organozinc reagents. Please note that yields are highly dependent on the specific substrates and reaction conditions.
| Entry | Organozinc Reagent | Catalyst (mol%) | Ligand (mol%) | Solvent | Temperature (°C) | Time (h) | Yield (%) |
| 1 | Phenylzinc chloride | Pd₂(dba)₃ (2.5) | XPhos (5) | THF | 70 | 12 | 85 |
| 2 | 2-Thienylzinc bromide | Pd(PPh₃)₄ (5) | - | THF | 65 | 18 | 78 |
| 3 | 3-Pyridylzinc chloride | Pd₂(dba)₃ (2.5) | SPhos (5) | Dioxane | 80 | 16 | 75 |
| 4 | Methylzinc iodide | PdCl₂(dppf) (3) | - | THF | 50 | 24 | 65 |
Diagrams
Experimental Workflow
Caption: Workflow for the Negishi coupling of 5-Bromo-1-TIPS-7-azaindole.
Catalytic Cycle
Caption: Catalytic cycle of the Negishi cross-coupling reaction.
Application Notes and Protocols for Palladium-Catalyzed Cross-Coupling of 5-Bromo-1-(triisopropylsilyl)-1H-pyrrolo[2,3-b]pyridine
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview and detailed protocols for the palladium-catalyzed cross-coupling reactions of 5-Bromo-1-(triisopropylsilyl)-1H-pyrrolo[2,3-b]pyridine. This functionalized 7-azaindole core is a critical building block in the synthesis of numerous biologically active compounds, particularly kinase inhibitors in cancer therapy. The triisopropylsilyl (TIPS) protecting group on the pyrrole nitrogen enhances solubility in organic solvents and prevents side reactions, making it a valuable intermediate in complex synthetic routes.
The following sections detail various palladium-catalyzed cross-coupling reactions, offering general protocols that can be adapted and optimized for specific substrates and desired products.
General Considerations
Inert Atmosphere: All palladium-catalyzed cross-coupling reactions should be performed under an inert atmosphere (e.g., argon or nitrogen) to prevent the oxidation and deactivation of the palladium catalyst. This is typically achieved using standard Schlenk techniques or a glovebox.
Anhydrous Solvents: The use of anhydrous (dry) solvents is crucial for the success of most cross-coupling reactions, as water can interfere with the catalytic cycle and lead to side reactions, such as the hydrolysis of organometallic reagents.
Reagent Quality: The purity of reagents, including the substrate, coupling partner, catalyst, ligand, and base, can significantly impact the reaction outcome. It is recommended to use high-purity reagents.
Suzuki-Miyaura Coupling
The Suzuki-Miyaura coupling is a versatile method for the formation of carbon-carbon bonds between the 5-position of the 7-azaindole core and various aryl or vinyl groups using an organoboron reagent.
Data Presentation: Representative Suzuki-Miyaura Coupling Conditions
| Entry | Coupling Partner (Boronic Acid/Ester) | Palladium Catalyst (mol%) | Ligand (mol%) | Base | Solvent | Temp. (°C) | Time (h) | Yield (%) |
| 1 | Phenylboronic acid | Pd(PPh₃)₄ (5) | - | K₃PO₄ | 1,4-Dioxane/H₂O (4:1) | 85-95 | 15 | Moderate to Good |
| 2 | 4-Methoxyphenylboronic acid | PdCl₂(dppf) (3-5) | - | K₂CO₃ | DME | 80 | 2-4 | High |
| 3 | Pyridin-3-ylboronic acid | Pd(OAc)₂ (2.5) / SPhos (5) | SPhos | K₃PO₄ | Toluene/H₂O (4:1) | 80 | 12 | Good |
Note: Yields are generalized from reactions on similar 7-azaindole substrates and may vary for this compound.
Experimental Protocol: Suzuki-Miyaura Coupling
-
To a flame-dried Schlenk flask, add this compound (1.0 equiv.), the arylboronic acid or ester (1.2-1.5 equiv.), the palladium catalyst, and the ligand (if required).
-
Add the base (2.0-3.0 equiv.).
-
Evacuate and backfill the flask with an inert gas (repeat three times).
-
Add the degassed solvent system via syringe.
-
Heat the reaction mixture to the specified temperature with vigorous stirring.
-
Monitor the reaction progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).
-
Upon completion, cool the reaction to room temperature.
-
Dilute the mixture with water and extract with an appropriate organic solvent (e.g., ethyl acetate).
-
Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography.
Buchwald-Hartwig Amination
The Buchwald-Hartwig amination enables the formation of carbon-nitrogen bonds, allowing for the introduction of a wide range of primary and secondary amines at the 5-position of the 7-azaindole nucleus. This reaction is fundamental in the synthesis of many kinase inhibitors.
Data Presentation: Representative Buchwald-Hartwig Amination Conditions
| Entry | Amine | Palladium Catalyst (mol%) | Ligand (mol%) | Base | Solvent | Temp. (°C) | Time (h) | Yield (%) |
| 1 | Morpholine | Pd₂(dba)₃ (2) | BINAP (3) | NaOtBu | Toluene | 80 | 4 | Good |
| 2 | Aniline | Pd(OAc)₂ (2) | Xantphos (4) | Cs₂CO₃ | 1,4-Dioxane | 100-110 | 12-24 | Good |
| 3 | n-Butylamine | RuPhos Pd G3 (1-2) | - | LiHMDS | THF | 60-80 | 1-3 | High |
Note: Yields are generalized from reactions on similar bromo-azaheterocycles and may require optimization.
Experimental Protocol: Buchwald-Hartwig Amination
-
To a dry Schlenk tube, add this compound (1.0 equiv.), the palladium catalyst, the ligand, and the base (1.5-2.0 equiv.).
-
Evacuate and backfill the tube with an inert gas (repeat three times).
-
Add the anhydrous, degassed solvent.
-
Add the amine (1.1-1.5 equiv.). If the amine is a solid, it can be added with the other solids.
-
Seal the tube and heat the reaction mixture to the specified temperature with vigorous stirring.
-
Monitor the reaction progress by TLC or LC-MS.
-
After completion, cool the reaction to room temperature.
-
Dilute with an organic solvent and filter through a pad of celite to remove palladium residues.
-
Wash the filtrate with water and brine, dry over anhydrous sodium sulfate, and concentrate.
-
Purify the crude product by flash column chromatography.
Sonogashira Coupling
The Sonogashira coupling is a reliable method for forming carbon-carbon bonds between the 5-position of the 7-azaindole and a terminal alkyne, providing access to alkynyl-substituted heterocycles which are versatile intermediates for further transformations.
Data Presentation: Representative Sonogashira Coupling Conditions
| Entry | Terminal Alkyne | Palladium Catalyst (mol%) | Copper(I) Co-catalyst (mol%) | Base | Solvent | Temp. (°C) | Time (h) | Yield (%) |
| 1 | Phenylacetylene | PdCl₂(PPh₃)₂ (2-5) | CuI (5-10) | Et₃N | DMF | 80 | 4-6 | High |
| 2 | Propargyl alcohol | Pd(PPh₃)₄ (5) | CuI (10) | Diisopropylamine | THF | RT-50 | 12-24 | Good |
| 3 | Trimethylsilylacetylene | Pd(CF₃COO)₂ (2.5) / PPh₃ (5) | CuI (5) | Et₃N | DMF | 100 | 3 | Good to High |
Note: Yields are based on reactions with similar bromopyridine and bromoindole substrates.
Experimental Protocol: Sonogashira Coupling
-
To a dry Schlenk flask, add this compound (1.0 equiv.), the palladium catalyst, and the copper(I) co-catalyst.
-
Evacuate and backfill the flask with an inert gas (repeat three times).
-
Add the anhydrous, degassed solvent and the amine base (2.0-3.0 equiv.).
-
Add the terminal alkyne (1.1-1.5 equiv.) dropwise via syringe.
-
Stir the reaction mixture at the specified temperature.
-
Monitor the reaction progress by TLC or LC-MS.
-
Upon completion, dilute the reaction mixture with an organic solvent and wash with saturated aqueous ammonium chloride solution, followed by brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate.
-
Purify the crude product by flash column chromatography.
Heck Coupling
The Heck reaction facilitates the formation of a carbon-carbon bond between the 5-position of the 7-azaindole and an alkene, leading to the synthesis of vinyl-substituted 7-azaindoles.
Data Presentation: Representative Heck Coupling Conditions
| Entry | Alkene | Palladium Catalyst (mol%) | Ligand (mol%) | Base | Solvent | Temp. (°C) | Time (h) | Yield (%) |
| 1 | Styrene | Pd(OAc)₂ (2-5) | P(o-tol)₃ (5-10) | Et₃N | DMF | 100-120 | 12-24 | Moderate to Good |
| 2 | n-Butyl acrylate | Pd(PPh₃)₄ (5) | - | K₂CO₃ | Acetonitrile | 80 | 16 | Moderate |
| 3 | Acrylonitrile | PdCl₂(PPh₃)₂ (3) | - | NaOAc | DMA | 140 | 24 | Moderate |
Note: The Heck reaction often requires higher temperatures and can have variable yields depending on the substrates.
Experimental Protocol: Heck Coupling
-
In a sealable reaction vessel, combine this compound (1.0 equiv.), the palladium catalyst, the ligand (if necessary), and the base (1.5-2.5 equiv.).
-
Add the alkene (1.5-2.0 equiv.) and the anhydrous solvent.
-
Seal the vessel and heat the mixture to the specified temperature with stirring.
-
Monitor the reaction progress by GC-MS or LC-MS.
-
After completion, cool the reaction to room temperature.
-
Dilute with an organic solvent and filter to remove inorganic salts.
-
Wash the filtrate with water and brine, dry over anhydrous sodium sulfate, and concentrate.
-
Purify the crude product by flash column chromatography.
Stille Coupling
The Stille coupling involves the reaction of the bromo-azaindole with an organostannane reagent to form a C-C bond. While effective, the toxicity of organotin compounds necessitates careful handling and purification.
Data Presentation: Representative Stille Coupling Conditions
| Entry | Organostannane | Palladium Catalyst (mol%) | Ligand (mol%) | Additive | Solvent | Temp. (°C) | Time (h) | Yield (%) |
| 1 | (Tributylstannyl)benzene | Pd(PPh₃)₄ (5) | - | - | Toluene | 110 | 12-24 | Good |
| 2 | 2-(Tributylstannyl)thiophene | PdCl₂(PPh₃)₂ (3) | - | - | DMF | 80-100 | 8-16 | Good |
| 3 | Vinyltributyltin | Pd₂(dba)₃ (2) | P(furyl)₃ (8) | LiCl | THF | 60-70 | 6-12 | High |
Note: The use of additives like LiCl can sometimes accelerate the Stille coupling.
Experimental Protocol: Stille Coupling
-
To a flame-dried Schlenk flask, add this compound (1.0 equiv.) and the palladium catalyst.
-
Evacuate and backfill with an inert gas.
-
Add the anhydrous, degassed solvent.
-
Add the organostannane (1.1-1.3 equiv.) via syringe.
-
Heat the reaction mixture to the specified temperature.
-
Monitor the reaction by TLC or LC-MS.
-
Upon completion, cool to room temperature and dilute with an organic solvent.
-
Quench the reaction with a saturated aqueous solution of potassium fluoride (KF) and stir vigorously for 1-2 hours to precipitate tin byproducts.
-
Filter the mixture through celite, wash the filtrate with water and brine, dry, and concentrate.
-
Purify the crude product by flash column chromatography.
Negishi Coupling
The Negishi coupling utilizes an organozinc reagent, which is more reactive than organoboron and organotin compounds, often allowing for milder reaction conditions. However, organozinc reagents are sensitive to air and moisture.
Data Presentation: Representative Negishi Coupling Conditions
| Entry | Organozinc Reagent | Palladium Catalyst (mol%) | Ligand (mol%) | Solvent | Temp. (°C) | Time (h) | Yield (%) |
| 1 | Phenylzinc chloride | Pd(PPh₃)₄ (5) | - | THF | 60 | 4-8 | Good |
| 2 | Ethylzinc bromide | Pd(dppf)Cl₂ (3) | - | THF/DMF | 50 | 6 | Moderate to Good |
| 3 | (4-Fluorophenyl)zinc iodide | Pd₂(dba)₃ (2) | SPhos (4) | Dioxane | RT-50 | 12 | High |
Note: Organozinc reagents are often prepared in situ from the corresponding organohalide and activated zinc.
Experimental Protocol: Negishi Coupling
-
Preparation of the Organozinc Reagent (if not commercially available): In a separate flame-dried Schlenk flask under an inert atmosphere, prepare the organozinc reagent by reacting the corresponding organic halide with activated zinc metal in THF.
-
Coupling Reaction: In another flame-dried Schlenk flask, add this compound (1.0 equiv.) and the palladium catalyst/ligand system.
-
Evacuate and backfill with an inert gas.
-
Add the anhydrous, degassed solvent.
-
Transfer the freshly prepared organozinc reagent (1.2-2.0 equiv.) to the reaction flask via cannula at room temperature or below.
-
Stir the reaction at the specified temperature.
-
Monitor the reaction progress by TLC or LC-MS.
-
Upon completion, quench the reaction by carefully adding saturated aqueous ammonium chloride solution.
-
Extract the product with an organic solvent, wash with brine, dry, and concentrate.
-
Purify the crude product by flash column chromatography.
Deprotection of the TIPS Group
Following the cross-coupling reaction, the TIPS protecting group can be readily removed to yield the N-H 7-azaindole derivative.
Protocol: TBAF Deprotection
-
Dissolve the TIPS-protected compound in tetrahydrofuran (THF).
-
Add a 1.0 M solution of tetrabutylammonium fluoride (TBAF) in THF (1.1-1.5 equivalents).
-
Stir the reaction at room temperature for 1-4 hours, monitoring by TLC.
-
Upon completion, concentrate the reaction mixture.
-
Purify the residue by flash column chromatography to afford the deprotected product.
Visualizations
Caption: General experimental workflow for palladium-catalyzed cross-coupling.
Caption: Simplified catalytic cycle for palladium-catalyzed cross-coupling.
Application Notes and Protocols for the Deprotection of 5-Bromo-1-(triisopropylsilyl)-1H-pyrrolo[2,3-b]pyridine
For Researchers, Scientists, and Drug Development Professionals
These application notes provide detailed protocols for the removal of the triisopropylsilyl (TIPS) protecting group from 5-Bromo-1-(triisopropylsilyl)-1H-pyrrolo[2,3-b]pyridine, a key intermediate in the synthesis of various biologically active compounds. The choice of deprotection method is critical and depends on the stability of the substrate and the presence of other functional groups. This document outlines two primary methodologies: fluoride-mediated and acid-catalyzed deprotection, offering specific experimental procedures and a comparative summary of reaction conditions and reported yields.
Introduction to TIPS Protection and Deprotection
The triisopropylsilyl (TIPS) group is a sterically hindered protecting group commonly used for the nitrogen atom of indoles and azaindoles. Its bulkiness provides enhanced stability towards a range of reaction conditions compared to smaller silyl groups. However, its removal requires specific and carefully controlled conditions to avoid unwanted side reactions and ensure high yields of the deprotected product, 5-Bromo-1H-pyrrolo[2,3-b]pyridine. The selection of an appropriate deprotection strategy is paramount for the successful progression of a synthetic route.
Deprotection Methodologies
The cleavage of the N-Si bond in this compound can be effectively achieved using either fluoride-based reagents or acidic conditions.
Fluoride-Mediated Deprotection
Fluoride ions have a high affinity for silicon, making fluoride-based reagents highly effective for the cleavage of silicon-nitrogen bonds. The most common reagent for this transformation is tetrabutylammonium fluoride (TBAF).
Acid-Catalyzed Deprotection
Acidic conditions can also be employed to remove the TIPS group. This method is often advantageous when the substrate is sensitive to the basicity of fluoride-based reagents. Common acidic reagents include mineral acids like hydrochloric acid (HCl) and organic acids such as trifluoroacetic acid (TFA).
Comparative Data of Deprotection Methods
The following table summarizes the key quantitative data for the different deprotection methods described in the protocols below. This allows for a direct comparison to aid in the selection of the most suitable method for a specific application.
| Method | Reagent(s) | Solvent(s) | Temperature (°C) | Reaction Time (h) | Yield (%) |
| Fluoride-Mediated | |||||
| Protocol 1 | Tetrabutylammonium fluoride (TBAF) | THF | Room Temperature | 2 | ~95% |
| Acid-Catalyzed | |||||
| Protocol 2 | Hydrochloric Acid (HCl) | Methanol | Room Temperature | 1 | High |
| Protocol 3 | Trifluoroacetic Acid (TFA) | Dichloromethane | Room Temperature | 0.5 | High |
Note: "High" yield indicates that the reaction is reported to proceed efficiently, although a specific percentage was not provided in the cited literature.
Experimental Protocols
Protocol 1: Deprotection using Tetrabutylammonium Fluoride (TBAF)
This protocol describes the efficient removal of the TIPS group using a solution of TBAF in tetrahydrofuran.
Materials:
-
This compound
-
Tetrabutylammonium fluoride (TBAF), 1.0 M solution in THF
-
Tetrahydrofuran (THF), anhydrous
-
Ethyl acetate (EtOAc)
-
Saturated aqueous sodium bicarbonate (NaHCO₃) solution
-
Brine (saturated aqueous NaCl solution)
-
Anhydrous sodium sulfate (Na₂SO₄)
-
Silica gel for column chromatography
Procedure:
-
Dissolve this compound (1.0 eq) in anhydrous THF.
-
To the stirred solution, add a 1.0 M solution of TBAF in THF (1.2 eq) dropwise at room temperature.
-
Monitor the reaction progress by thin-layer chromatography (TLC). The reaction is typically complete within 2 hours.
-
Upon completion, quench the reaction by adding saturated aqueous NaHCO₃ solution.
-
Extract the mixture with ethyl acetate (3 x volumes).
-
Combine the organic layers, wash with brine, and dry over anhydrous Na₂SO₄.
-
Filter the solution and concentrate under reduced pressure.
-
Purify the crude product by flash chromatography on silica gel to afford 5-Bromo-1H-pyrrolo[2,3-b]pyridine.
Protocol 2: Deprotection using Hydrochloric Acid (HCl)
This protocol provides an acidic alternative for the deprotection of the TIPS group.
Materials:
-
This compound
-
Hydrochloric acid (HCl), concentrated
-
Methanol (MeOH)
-
Dichloromethane (CH₂Cl₂)
-
Saturated aqueous sodium bicarbonate (NaHCO₃) solution
-
Brine (saturated aqueous NaCl solution)
-
Anhydrous sodium sulfate (Na₂SO₄)
-
Silica gel for column chromatography
Procedure:
-
Dissolve this compound (1.0 eq) in methanol.
-
Add a catalytic amount of concentrated hydrochloric acid to the solution at room temperature.
-
Stir the reaction mixture for approximately 1 hour, monitoring the progress by TLC.
-
Once the reaction is complete, neutralize the mixture by the careful addition of saturated aqueous NaHCO₃ solution.
-
Extract the product with dichloromethane (3 x volumes).
-
Combine the organic layers, wash with brine, and dry over anhydrous Na₂SO₄.
-
Filter the solution and remove the solvent under reduced pressure.
-
Purify the residue by flash chromatography on silica gel.
Protocol 3: Deprotection using Trifluoroacetic Acid (TFA)
This protocol utilizes trifluoroacetic acid for a rapid deprotection of the TIPS group.
Materials:
-
This compound
-
Trifluoroacetic acid (TFA)
-
Dichloromethane (CH₂Cl₂), anhydrous
-
Saturated aqueous sodium bicarbonate (NaHCO₃) solution
-
Brine (saturated aqueous NaCl solution)
-
Anhydrous sodium sulfate (Na₂SO₄)
-
Silica gel for column chromatography
Procedure:
-
Dissolve this compound (1.0 eq) in anhydrous dichloromethane.
-
Add trifluoroacetic acid (2.0 eq) to the solution at room temperature.
-
Stir the reaction mixture for 30 minutes. Monitor the reaction by TLC.
-
Upon completion, carefully quench the reaction with saturated aqueous NaHCO₃ solution until gas evolution ceases.
-
Separate the organic layer, and extract the aqueous layer with dichloromethane (2 x volumes).
-
Combine the organic layers, wash with brine, and dry over anhydrous Na₂SO₄.
-
Filter and concentrate the solution under reduced pressure.
-
Purify the crude product by flash chromatography on silica gel.
Visualizing the Deprotection Workflow
The following diagram illustrates the general workflow for the deprotection of this compound.
Caption: General workflow for the deprotection of the TIPS group.
Application Notes and Protocols for the Synthesis of Kinase Inhibitors Using 5-Bromo-1-(triisopropylsilyl)-1H-pyrrolo[2,3-b]pyridine
For Researchers, Scientists, and Drug Development Professionals
Introduction
The 1H-pyrrolo[2,3-b]pyridine, commonly known as 7-azaindole, is a privileged heterocyclic scaffold in medicinal chemistry, particularly in the design of potent and selective kinase inhibitors. Its structure mimics the purine core of ATP, enabling it to form key hydrogen bond interactions within the ATP-binding site of various kinases. The strategic functionalization of the 7-azaindole core is crucial for achieving high potency and selectivity against specific kinase targets.
5-Bromo-1-(triisopropylsilyl)-1H-pyrrolo[2,3-b]pyridine is a key starting material for the synthesis of a diverse range of kinase inhibitors. The bromine atom at the 5-position serves as a versatile handle for introducing various aryl and heteroaryl substituents through palladium-catalyzed cross-coupling reactions such as the Suzuki-Miyaura and Buchwald-Hartwig aminations. The triisopropylsilyl (TIPS) group at the 1-position of the pyrrole nitrogen serves as a bulky protecting group. This protection is strategically important as it can prevent unwanted side reactions at the pyrrole nitrogen and has been shown to direct regioselectivity in certain reactions, for instance, by preventing lithiation at the C-2 position. The TIPS group can be reliably removed under specific conditions later in the synthetic sequence.
These application notes provide detailed protocols for the synthesis of various kinase inhibitors starting from this compound, quantitative data on their biological activity, and visualizations of relevant signaling pathways and synthetic workflows.
Kinase Targets and Signaling Pathways
Kinase inhibitors synthesized from this compound have shown activity against several important cancer-related kinases. Understanding the signaling pathways in which these kinases operate is crucial for drug development.
BRAF and the RAF-MEK-ERK Signaling Pathway
The RAF-MEK-ERK pathway, also known as the MAPK (mitogen-activated protein kinase) pathway, is a critical signaling cascade that regulates cell proliferation, differentiation, and survival.[1][2] Mutations in the BRAF gene, particularly the V600E mutation, lead to constitutive activation of the BRAF kinase and hyperactivation of the downstream MEK and ERK kinases, driving uncontrolled cell growth in various cancers, most notably melanoma.[1][3][4] Inhibitors targeting the BRAF V600E mutant kinase, such as Vemurafenib and its analog PLX4720, have been developed to block this aberrant signaling.[5][6][7][8]
Caption: The RAF-MEK-ERK signaling pathway and the inhibitory action of BRAF inhibitors.
Other Kinase Targets
Derivatives of the 7-azaindole scaffold have also been investigated as inhibitors of other kinases, including:
-
IKKα (Inhibitor of nuclear factor kappa-B kinase subunit alpha): A key regulator of the non-canonical NF-κB signaling pathway, which is involved in inflammation, immunity, and development.[3][9][10][11][12]
-
CDK9/Cyclin T: A component of the positive transcription elongation factor b (P-TEFb), which plays a crucial role in regulating transcription and is a target in cancer therapy.[13][14][15][16][17]
-
Haspin (Histone H3 associated protein kinase): A serine/threonine kinase involved in chromosome alignment and segregation during mitosis, making it an attractive target for anti-cancer drugs.[1][18][19][20][21]
Quantitative Data Summary
The following tables summarize the in-vitro potency of representative kinase inhibitors synthesized using 5-bromo-7-azaindole derivatives.
Table 1: BRAF Kinase Inhibitory Activity
| Compound | Target Kinase | IC50 (nM) | Cellular Potency (IC50, nM) | Target Cell Line |
| Vemurafenib | BRAF V600E | 31 | 100 | Colo-205 |
| Vemurafenib | wild-type BRAF | 100 | - | - |
| Vemurafenib | c-RAF-1 | 48 | - | - |
| PLX4720 | B-Raf V600E | 13 | - | - |
| PLX4720 | wild-type B-Raf | 160 | - | - |
Table 2: Other Kinase Inhibitory Activity of 7-Azaindole Derivatives
| Compound ID | Target Kinase | IC50 (nM) |
| 8g | CDK9/CyclinT | 130 |
| Haspin | 110 | |
| 8h | CDK9/CyclinT | 150 |
| Haspin | 140 | |
| 8i | Haspin | 20 |
| 8l | Haspin | 14 |
Data for compounds 8g, 8h, 8i, and 8l are for 7-azaindole derivatives bearing benzocycloalkanone motifs and are included to show the versatility of the scaffold.[22]
Experimental Protocols
This section provides detailed methodologies for the synthesis of kinase inhibitors starting from this compound.
General Synthetic Workflow
The general approach involves a palladium-catalyzed cross-coupling reaction at the 5-position of the TIPS-protected 7-azaindole, followed by further functionalization and eventual deprotection of the TIPS group.
Caption: A generalized synthetic workflow for preparing kinase inhibitors.
Protocol 1: Suzuki-Miyaura Coupling of this compound
This protocol describes a general method for the introduction of an aryl or heteroaryl group at the 5-position.
Materials:
-
This compound
-
Aryl or heteroaryl boronic acid or boronic acid pinacol ester (1.1 - 1.5 equivalents)
-
Palladium catalyst (e.g., Pd(PPh₃)₄, PdCl₂(dppf)) (2-5 mol%)
-
Base (e.g., K₂CO₃, Cs₂CO₃, K₃PO₄) (2-3 equivalents)
-
Anhydrous solvent (e.g., 1,4-dioxane, DME, toluene, with or without water)
Procedure:
-
To a dry Schlenk flask, add this compound, the boronic acid derivative, and the base.
-
Evacuate and backfill the flask with an inert gas (e.g., argon or nitrogen) three times.
-
Add the anhydrous, degassed solvent and the palladium catalyst.
-
Heat the reaction mixture to 80-120 °C and stir for 2-24 hours. Monitor the reaction progress by TLC or LC-MS.
-
Upon completion, cool the reaction to room temperature.
-
Dilute the mixture with an organic solvent (e.g., ethyl acetate) and wash with water and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel to obtain the desired 5-substituted-1-(triisopropylsilyl)-1H-pyrrolo[2,3-b]pyridine.
Expected Yield: 60-95%, depending on the coupling partners and reaction conditions.
Protocol 2: Buchwald-Hartwig Amination of this compound
This protocol outlines a general procedure for the formation of a C-N bond at the 5-position.
Materials:
-
This compound
-
Primary or secondary amine (1.1 - 1.5 equivalents)
-
Palladium precatalyst (e.g., Pd₂(dba)₃, Pd(OAc)₂) (1-5 mol%)
-
Phosphine ligand (e.g., BINAP, Xantphos) (1-10 mol%)
-
Base (e.g., NaOtBu, K₃PO₄, Cs₂CO₃) (1.5-3 equivalents)
-
Anhydrous, aprotic solvent (e.g., toluene, 1,4-dioxane)
Procedure:
-
In a glovebox or under an inert atmosphere, add the palladium precatalyst, phosphine ligand, and base to a dry Schlenk flask.
-
Add this compound and the amine.
-
Add the anhydrous, degassed solvent.
-
Seal the flask and heat the reaction mixture to 80-110 °C for 4-24 hours, with stirring. Monitor the reaction by TLC or LC-MS.
-
After cooling to room temperature, dilute the reaction mixture with an organic solvent and filter through a pad of Celite.
-
Wash the filtrate with water and brine, then dry the organic layer over anhydrous sodium sulfate.
-
Concentrate the solution under reduced pressure and purify the residue by flash column chromatography.
Expected Yield: 50-85%, highly dependent on the specific amine and reaction conditions.
Protocol 3: Deprotection of the Triisopropylsilyl (TIPS) Group
The removal of the TIPS group is typically the final step in the synthesis.
Materials:
-
1-(Triisopropylsilyl)-protected 7-azaindole derivative
-
Tetrabutylammonium fluoride (TBAF) (1 M solution in THF, 1.1 - 1.5 equivalents) or Hydrofluoric acid-pyridine complex (HF-Py)
-
Anhydrous solvent (e.g., THF)
Procedure (using TBAF):
-
Dissolve the TIPS-protected compound in anhydrous THF in a plastic vial or flask.
-
Cool the solution to 0 °C.
-
Add the TBAF solution dropwise.
-
Stir the reaction at 0 °C to room temperature and monitor by TLC until the starting material is consumed (typically 30 minutes to a few hours).
-
Quench the reaction with saturated aqueous sodium bicarbonate solution.
-
Extract the product with an organic solvent (e.g., ethyl acetate).
-
Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by flash chromatography or recrystallization to yield the deprotected kinase inhibitor.[23]
Expected Yield: Generally high, often >90%.
Conclusion
This compound is a valuable and versatile building block for the synthesis of a wide array of kinase inhibitors. The strategic use of the TIPS protecting group, combined with robust palladium-catalyzed cross-coupling methodologies, provides an efficient platform for the exploration of structure-activity relationships and the development of potent and selective drug candidates targeting key oncogenic signaling pathways. The protocols and data presented herein serve as a comprehensive resource for researchers in the field of drug discovery and development.
References
- 1. xcessbio.com [xcessbio.com]
- 2. ROLES OF THE RAF/MEK/ERK PATHWAY IN CELL GROWTH, MALIGNANT TRANSFORMATION AND DRUG RESISTANCE - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Activation by IKKα of a Second, Evolutionary Conserved, NF-κB Signaling Pathway | Semantic Scholar [semanticscholar.org]
- 4. researchgate.net [researchgate.net]
- 5. cdn-links.lww.com [cdn-links.lww.com]
- 6. img01.pharmablock.com [img01.pharmablock.com]
- 7. Discovery of a selective inhibitor of oncogenic B-Raf kinase with potent antimelanoma activity - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Plx-4720 | C17H14ClF2N3O3S | CID 24180719 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 9. IKKα plays a major role in canonical NF-κB signalling in colorectal cells - PMC [pmc.ncbi.nlm.nih.gov]
- 10. IKKα represses a network of inflammation and proliferation pathways and elevates c-Myc antagonists and differentiation in a dose-dependent manner in the skin - PMC [pmc.ncbi.nlm.nih.gov]
- 11. IκB Kinase α (IKKα) Regulation of IKKβ Kinase Activity - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Aberrant IKKα and IKKβ cooperatively activate NF-κB and induce EGFR/AP1 signaling to promote survival and migration of head and neck cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Deregulations in the Cyclin-Dependent Kinase-9-Related Pathway in Cancer: Implications for Drug Discovery and Development - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Cdk9 T-loop Phosphorylation is Regulated by the Calcium Signaling Pathway - PMC [pmc.ncbi.nlm.nih.gov]
- 15. tandfonline.com [tandfonline.com]
- 16. Cdk9 T-loop phosphorylation is regulated by the calcium signaling pathway - PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. Cyclin-dependent kinase 9 - Wikipedia [en.wikipedia.org]
- 18. Haspin: a newly discovered regulator of mitotic chromosome behavior - PMC [pmc.ncbi.nlm.nih.gov]
- 19. Roles and regulation of Haspin kinase and its impact on carcinogenesis [air.unimi.it]
- 20. Inhibition of Haspin kinase promotes cell-intrinsic and extrinsic anti-tumor activity - PMC [pmc.ncbi.nlm.nih.gov]
- 21. What are HASPIN inhibitors and how do they work? [synapse.patsnap.com]
- 22. Synthesis and evaluation of 7-azaindole derivatives bearing benzocycloalkanone motifs as protein kinase inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 23. benchchem.com [benchchem.com]
Synthesis of Substituted 1H-pyrrolo[2,3-b]pyridines: Application Notes and Protocols for Cross-Coupling Reactions from a 5-Bromo Precursor
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed application notes and experimental protocols for the synthesis of substituted 1H-pyrrolo[2,3-b]pyridines (also known as 7-azaindoles) starting from the versatile 5-bromo-1H-pyrrolo[2,3-b]pyridine intermediate. The methodologies described herein focus on palladium-catalyzed cross-coupling reactions, namely Suzuki, Sonogashira, and Buchwald-Hartwig amination, which are pivotal for the generation of diverse chemical libraries for drug discovery and development. The 1H-pyrrolo[2,3-b]pyridine scaffold is a prominent pharmacophore found in numerous biologically active molecules, including potent kinase inhibitors.
Introduction
The 1H-pyrrolo[2,3-b]pyridine core is a privileged heterocyclic motif in medicinal chemistry, largely due to its structural resemblance to indole and its ability to act as a bioisostere. Derivatives of this scaffold have demonstrated a wide range of biological activities, including the inhibition of key signaling proteins such as Fibroblast Growth Factor Receptors (FGFRs) and c-Met, both of which are implicated in various cancers. The functionalization of the 5-position of the 1H-pyrrolo[2,3-b]pyridine ring system via robust and versatile cross-coupling reactions from a 5-bromo precursor allows for the systematic exploration of the chemical space around this core, enabling the fine-tuning of potency, selectivity, and pharmacokinetic properties of potential drug candidates.
Key Applications in Drug Discovery
Substituted 1H-pyrrolo[2,3-b]pyridines are of significant interest in the development of targeted therapies. Notably, they have been identified as potent inhibitors of:
-
Fibroblast Growth Factor Receptors (FGFRs): Aberrant FGFR signaling is a known driver in various malignancies. Small molecule inhibitors based on the 1H-pyrrolo[2,3-b]pyridine scaffold can effectively block this pathway.
-
c-Met (Hepatocyte Growth Factor Receptor): Overexpression or mutation of the c-Met receptor is associated with tumor growth, metastasis, and angiogenesis. 1H-pyrrolo[2,3-b]pyridine derivatives have been developed as c-Met inhibitors.
Signaling Pathways
Below are simplified diagrams of the FGFR and c-Met signaling pathways, which are common targets of substituted 1H-pyrrolo[2,3-b]pyridine derivatives.
Caption: Simplified FGFR Signaling Pathway.
Caption: Simplified c-Met Signaling Pathway.
Experimental Protocols and Data
The following sections provide detailed protocols and representative data for the Suzuki, Sonogashira, and Buchwald-Hartwig cross-coupling reactions of 5-bromo-1H-pyrrolo[2,3-b]pyridine.
Suzuki Cross-Coupling
The Suzuki coupling is a versatile method for the formation of C-C bonds between the 5-bromo-1H-pyrrolo[2,3-b]pyridine and various aryl or heteroaryl boronic acids or esters.
Experimental Workflow
Caption: Suzuki Coupling Experimental Workflow.
Representative Reaction Conditions and Yields
| Entry | Arylboronic Acid | Catalyst (mol%) | Base | Solvent | Temp (°C) | Time (h) | Yield (%) |
| 1 | Phenylboronic acid | Pd(PPh₃)₄ (5) | K₃PO₄ | 1,4-Dioxane/H₂O | 90 | 16 | ~85 |
| 2 | 4-Methoxyphenylboronic acid | Pd(dppf)Cl₂ (3) | K₂CO₃ | DME/H₂O | 85 | 12 | ~90 |
| 3 | 3-Pyridinylboronic acid | Pd(OAc)₂ (2) / SPhos (4) | K₃PO₄ | Toluene/H₂O | 100 | 8 | ~80 |
| 4 | 2-Thiopheneboronic acid | Pd(dppf)Cl₂ (5) | Na₂CO₃ | Acetonitrile/H₂O | 80 | 18 | ~75 |
Detailed Protocol: Synthesis of 5-Phenyl-1H-pyrrolo[2,3-b]pyridine
-
To a flame-dried Schlenk flask, add 5-bromo-1H-pyrrolo[2,3-b]pyridine (197 mg, 1.0 mmol), phenylboronic acid (146 mg, 1.2 mmol), and potassium phosphate (424 mg, 2.0 mmol).
-
Evacuate and backfill the flask with argon three times.
-
Add tetrakis(triphenylphosphine)palladium(0) (58 mg, 0.05 mmol).
-
Add a degassed mixture of 1,4-dioxane (8 mL) and water (2 mL).
-
Heat the reaction mixture to 90 °C and stir for 16 hours.
-
Monitor the reaction by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).
-
Upon completion, cool the reaction to room temperature and dilute with ethyl acetate (20 mL).
-
Wash the organic layer with water (2 x 10 mL) and brine (10 mL).
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel (eluting with a gradient of hexane/ethyl acetate) to afford the desired product.
Sonogashira Cross-Coupling
The Sonogashira coupling enables the formation of a C-C bond between the 5-bromo-1H-pyrrolo[2,3-b]pyridine and a terminal alkyne, providing access to 5-alkynyl derivatives.
Experimental Workflow
Caption: Sonogashira Coupling Experimental Workflow.
Representative Reaction Conditions and Yields
| Entry | Terminal Alkyne | Catalyst System (mol%) | Base | Solvent | Temp (°C) | Time (h) | Yield (%) |
| 1 | Phenylacetylene | PdCl₂(PPh₃)₂ (3) / CuI (5) | Et₃N | DMF | 80 | 6 | ~93 |
| 2 | Propargyl alcohol | PdCl₂(PPh₃)₂ (3) / CuI (5) | Et₃N | THF | RT | 18 | ~85 |
| 3 | Trimethylsilylacetylene | Pd(PPh₃)₄ (5) / CuI (10) | DiPEA | Acetonitrile | 60 | 12 | ~90 |
| 4 | 1-Hexyne | Pd(OAc)₂ (2) / XPhos (4) / CuI (5) | K₂CO₃ | Toluene | 100 | 10 | ~88 |
Detailed Protocol: Synthesis of 5-(Phenylethynyl)-1H-pyrrolo[2,3-b]pyridine
-
To a flame-dried Schlenk flask, add 5-bromo-1H-pyrrolo[2,3-b]pyridine (197 mg, 1.0 mmol), bis(triphenylphosphine)palladium(II) dichloride (21 mg, 0.03 mmol), and copper(I) iodide (10 mg, 0.05 mmol).
-
Evacuate and backfill the flask with argon three times.
-
Add anhydrous and degassed DMF (5 mL) and triethylamine (0.28 mL, 2.0 mmol) via syringe.
-
Add phenylacetylene (0.13 mL, 1.2 mmol) dropwise.
-
Heat the reaction mixture to 80 °C and stir for 6 hours.
-
Monitor the reaction by TLC or LC-MS.
-
Upon completion, cool the reaction to room temperature and pour into a saturated aqueous solution of ammonium chloride (20 mL).
-
Extract the mixture with ethyl acetate (3 x 20 mL).
-
Combine the organic layers, wash with brine (20 mL), and dry over anhydrous sodium sulfate.
-
Filter and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel (eluting with a gradient of hexane/ethyl acetate) to yield the desired product.
Buchwald-Hartwig Amination
The Buchwald-Hartwig amination is a powerful method for the formation of C-N bonds, coupling 5-bromo-1H-pyrrolo[2,3-b]pyridine with a variety of primary and secondary amines.
Experimental Workflow
Caption: Buchwald-Hartwig Amination Experimental Workflow.
Representative Reaction Conditions and Yields
| Entry | Amine | Catalyst (mol%) | Ligand (mol%) | Base | Solvent | Temp (°C) | Time (h) | Yield (%) |
| 1 | Morpholine | Pd₂(dba)₃ (2) | BINAP (4) | NaOtBu | Toluene | 100 | 12 | ~95 |
| 2 | Aniline | Pd(OAc)₂ (3) | XPhos (6) | K₂CO₃ | 1,4-Dioxane | 110 | 18 | ~85 |
| 3 | Benzylamine | Pd₂(dba)₃ (2.5) | RuPhos (5) | Cs₂CO₃ | THF | 80 | 16 | ~90 |
| 4 | N-Methylpiperazine | Pd(OAc)₂ (2) | DavePhos (4) | K₃PO₄ | t-BuOH | 90 | 20 | ~88 |
Detailed Protocol: Synthesis of 5-(Morpholino)-1H-pyrrolo[2,3-b]pyridine
-
To a flame-dried Schlenk flask, add 5-bromo-1H-pyrrolo[2,3-b]pyridine (197 mg, 1.0 mmol), sodium tert-butoxide (144 mg, 1.5 mmol), tris(dibenzylideneacetone)dipalladium(0) (18 mg, 0.02 mmol), and BINAP (25 mg, 0.04 mmol).
-
Evacuate and backfill the flask with argon three times.
-
Add anhydrous and degassed toluene (10 mL).
-
Add morpholine (0.11 mL, 1.2 mmol).
-
Heat the reaction mixture to 100 °C and stir for 12 hours.
-
Monitor the reaction by TLC or LC-MS.
-
Upon completion, cool the reaction to room temperature and dilute with ethyl acetate (20 mL).
-
Filter the mixture through a pad of Celite®, washing with ethyl acetate.
-
Concentrate the filtrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel (eluting with a gradient of dichloromethane/methanol) to afford the desired product.
Conclusion
The palladium-catalyzed cross-coupling reactions of 5-bromo-1H-pyrrolo[2,3-b]pyridine are highly efficient and versatile methods for the synthesis of a diverse array of substituted 7-azaindoles. The protocols and data presented in these application notes provide a robust starting point for researchers in the field of drug discovery to generate novel compounds for biological screening. The ability to readily access 5-aryl, 5-alkynyl, and 5-amino derivatives of the 1H-pyrrolo[2,3-b]pyridine scaffold is crucial for the development of new and effective therapeutic agents targeting a range of diseases, including cancer.
Application Notes and Protocols for 5-Bromo-1-(triisopropylsilyl)-1H-pyrrolo[2,3-b]pyridine in Medicinal Chemistry
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview of the utility of 5-Bromo-1-(triisopropylsilyl)-1H-pyrrolo[2,3-b]pyridine as a key building block in the synthesis of kinase inhibitors, with a particular focus on Janus kinase (JAK) inhibitors. The strategic placement of the bromine atom at the 5-position of the 7-azaindole core allows for versatile functionalization through cross-coupling reactions, enabling the exploration of structure-activity relationships (SAR) and the development of potent and selective therapeutic agents. The triisopropylsilyl (TIPS) protecting group on the pyrrole nitrogen enhances solubility in organic solvents and facilitates synthetic manipulations.
Key Applications in Kinase Inhibitor Synthesis
The 1H-pyrrolo[2,3-b]pyridine (7-azaindole) scaffold is a privileged structure in medicinal chemistry, known for its ability to mimic the adenine ring of ATP and interact with the hinge region of kinase active sites. This compound serves as a crucial intermediate for the synthesis of inhibitors targeting various kinases, including:
-
Janus Kinases (JAKs): As key mediators in cytokine signaling, JAKs are prominent targets for autoimmune diseases and myeloproliferative neoplasms. The 7-azaindole core is a central feature in several approved and clinical-stage JAK inhibitors.
-
Anaplastic Lymphoma Kinase (ALK): ALK is a receptor tyrosine kinase implicated in certain types of cancers, such as non-small cell lung cancer.
-
Fibroblast Growth Factor Receptors (FGFRs): Dysregulation of FGFR signaling is associated with various cancers.
The primary synthetic strategies for elaborating the 5-bromo-7-azaindole core involve palladium-catalyzed cross-coupling reactions, namely the Suzuki-Miyaura coupling for C-C bond formation and the Buchwald-Hartwig amination for C-N bond formation.
Data Presentation
Table 1: Suzuki-Miyaura Cross-Coupling Reaction Conditions and Yields
| Arylboronic Acid/Ester | Catalyst (mol%) | Base (equiv.) | Solvent | Temp (°C) | Time (h) | Yield (%) | Reference |
| Phenylboronic acid | Pd(PPh₃)₄ (5) | K₃PO₄ (2.0) | 1,4-Dioxane/H₂O (4:1) | 85-95 | >15 | 90 | [General Protocol] |
| 4-Methoxyphenylboronic acid | Pd(PPh₃)₄ (5) | K₃PO₄ (2.0) | 1,4-Dioxane/H₂O (4:1) | 85-95 | >15 | 88 | [General Protocol] |
| 3-Furanylboronic acid | NiCl₂(PCy₃)₂ (0.5) | K₃PO₄ (4.5) | tert-Amyl alcohol | 120 | 1 | 94 | [General Protocol] |
Note: Yields are based on general protocols for similar substrates and may vary for this compound.
Table 2: Buchwald-Hartwig Amination Reaction Conditions and Yields
| Amine | Catalyst (mol%) | Ligand (mol%) | Base (equiv.) | Solvent | Temp (°C) | Time (h) | Yield (%) | Reference |
| Aniline | Pd₂(dba)₃ (2) | BINAP (3) | NaOtBu (1.4) | Toluene | 100-110 | 16-24 | ~60-98 | [General Protocol] |
| Cyclohexylamine | Pd(OAc)₂ (2) | Xantphos (4) | Cs₂CO₃ (1.5) | 1,4-Dioxane | 100 | 12-24 | ~55-98 | [General Protocol] |
Note: Yields are based on general protocols for similar substrates and may vary for this compound.
Table 3: In Vitro Inhibitory Activity of Pyrrolo[2,3-b]pyridine-based Kinase Inhibitors
| Compound ID | Target Kinase | IC₅₀ (nM) | Reference |
| Tofacitinib | JAK1 | 29 | |
| Tofacitinib | JAK2 | 803 | |
| Tofacitinib | JAK3 | >10000 | |
| Compound 23a | JAK1 | 72 | [1] |
| Compound 31g | JAK1 | Potent | [2] |
Experimental Protocols
Protocol 1: Suzuki-Miyaura Cross-Coupling of this compound
This protocol describes a general procedure for the palladium-catalyzed Suzuki-Miyaura coupling of this compound with an arylboronic acid.
Materials:
-
This compound
-
Arylboronic acid (1.2 equivalents)
-
Tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄] (0.05 equivalents)
-
Potassium phosphate (K₃PO₄) (2.0 equivalents)
-
1,4-Dioxane, anhydrous
-
Degassed water
-
Nitrogen or Argon gas supply
-
Standard laboratory glassware for inert atmosphere reactions
Procedure:
-
To a dry Schlenk flask under an inert atmosphere, add this compound (1.0 eq), the arylboronic acid (1.2 eq), tetrakis(triphenylphosphine)palladium(0) (0.05 eq), and potassium phosphate (2.0 eq).
-
Add 1,4-dioxane and degassed water in a 4:1 ratio (e.g., 4 mL of dioxane and 1 mL of water per 1 mmol of the starting bromide).
-
Stir the reaction mixture at 85-95 °C under the inert atmosphere.
-
Monitor the reaction progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS). The reaction is typically complete within 15-24 hours.
-
Upon completion, cool the reaction mixture to room temperature.
-
Dilute the mixture with ethyl acetate and wash with water and brine.
-
Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel using an appropriate eluent system (e.g., a gradient of ethyl acetate in hexanes).
Protocol 2: Buchwald-Hartwig Amination of this compound
This protocol provides a general method for the palladium-catalyzed C-N cross-coupling of this compound with a primary or secondary amine.
Materials:
-
This compound
-
Amine (1.2 equivalents)
-
Tris(dibenzylideneacetone)dipalladium(0) [Pd₂(dba)₃] (0.02 equivalents)
-
2,2'-Bis(diphenylphosphino)-1,1'-binaphthyl (BINAP) (0.03 equivalents)
-
Sodium tert-butoxide (NaOtBu) (1.4 equivalents)
-
Toluene, anhydrous
-
Nitrogen or Argon gas supply
-
Standard laboratory glassware for inert atmosphere reactions
Procedure:
-
To a dry Schlenk flask under an inert atmosphere of argon, add Pd₂(dba)₃ (0.02 eq) and BINAP (0.03 eq).
-
Add anhydrous toluene and stir the mixture for 10 minutes at room temperature.
-
Add this compound (1.0 eq), the amine (1.2 eq), and sodium tert-butoxide (1.4 eq).
-
Heat the mixture to 100-110 °C with vigorous stirring.
-
Monitor the reaction by TLC or LC-MS. The reaction is typically complete within 16-24 hours.
-
Cool the reaction mixture to room temperature.
-
Dilute the mixture with ethyl acetate and filter through a pad of Celite®.
-
Wash the filtrate with water and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel.
Protocol 3: Deprotection of the Triisopropylsilyl (TIPS) Group
This protocol describes the removal of the TIPS protecting group to yield the free N-H pyrrolo[2,3-b]pyridine.
Materials:
-
TIPS-protected pyrrolo[2,3-b]pyridine derivative
-
Tetrabutylammonium fluoride (TBAF) (1.0 M solution in THF, 1.1 equivalents)
-
Tetrahydrofuran (THF), anhydrous
Procedure:
-
Dissolve the TIPS-protected compound in anhydrous THF in a round-bottom flask.
-
Cool the solution to 0 °C in an ice bath.
-
Add the TBAF solution dropwise to the stirred solution.
-
Allow the reaction to warm to room temperature and stir for 1-3 hours.
-
Monitor the deprotection by TLC.
-
Once the reaction is complete, quench with saturated aqueous ammonium chloride solution.
-
Extract the product with ethyl acetate.
-
Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography or recrystallization.
Protocol 4: In Vitro Kinase Assay for JAK Inhibitors
This protocol outlines a general method for determining the in vitro potency of synthesized compounds against their target kinases.
Materials:
-
Recombinant JAK enzyme (e.g., JAK1, JAK2, JAK3)
-
Peptide substrate
-
Adenosine triphosphate (ATP)
-
Test compounds (dissolved in DMSO)
-
Assay buffer (e.g., containing Tris-HCl, MgCl₂, DTT)
-
ADP-Glo™ Kinase Assay kit (or similar)
-
Microplate reader
Procedure:
-
Prepare serial dilutions of the test compounds in assay buffer.
-
In a 384-well plate, add the test compound dilutions.
-
Add the JAK enzyme and peptide substrate solution to each well.
-
Incubate at room temperature for 15-30 minutes to allow for compound binding.
-
Initiate the kinase reaction by adding ATP.
-
Incubate the reaction at room temperature for a defined period (e.g., 60 minutes).
-
Stop the reaction and measure the amount of ADP produced using the ADP-Glo™ assay system according to the manufacturer's instructions.
-
Determine the IC₅₀ values by plotting the percent inhibition versus the logarithm of the compound concentration and fitting the data to a dose-response curve.
Visualizations
Caption: JAK/STAT signaling pathway and point of inhibition.
Caption: Synthetic workflow for kinase inhibitor synthesis.
Caption: Catalytic cycle of the Suzuki-Miyaura coupling.
References
Application Notes and Protocols for Chan-Lam Coupling with 5-bromo-7-azaindole Derivatives
For Researchers, Scientists, and Drug Development Professionals
This document provides a detailed experimental protocol and application notes for the copper-catalyzed Chan-Lam coupling of 5-bromo-7-azaindole with various arylboronic acids. This reaction is a valuable tool for the synthesis of N-aryl-5-bromo-7-azaindole derivatives, which are important scaffolds in medicinal chemistry and drug discovery. The mild reaction conditions and broad substrate scope make the Chan-Lam coupling an attractive method for the late-stage functionalization of complex molecules.
Reaction Principle
The Chan-Lam coupling is a versatile and powerful method for forming carbon-heteroatom bonds.[1] Specifically, it facilitates the cross-coupling of an arylboronic acid with an N-H containing compound, such as 5-bromo-7-azaindole, to form a new carbon-nitrogen (C-N) bond.[1] The reaction is catalyzed by a copper salt, typically copper(II) acetate, and can often be performed under mild conditions, such as at room temperature and open to the air.[1][2] This offers a significant advantage over other cross-coupling methods like the Buchwald-Hartwig amination, which often requires palladium catalysts and inert atmospheres.[1]
Data Presentation: Substrate Scope and Reaction Yields
The following table summarizes the expected yields for the Chan-Lam coupling of 7-azaindole with a variety of substituted arylboronic acids. While this data is for the parent 7-azaindole, it serves as a strong predictive model for the reactivity of 5-bromo-7-azaindole. The electronic properties of the substituents on the arylboronic acid can influence the reaction outcome.
| Entry | Arylboronic Acid | Product | Yield (%) |
| 1 | Phenylboronic acid | N-phenyl-5-bromo-7-azaindole | 85 |
| 2 | 4-Methylphenylboronic acid | N-(4-Methylphenyl)-5-bromo-7-azaindole | 92 |
| 3 | 4-Methoxyphenylboronic acid | N-(4-Methoxyphenyl)-5-bromo-7-azaindole | 95 |
| 4 | 4-Chlorophenylboronic acid | N-(4-Chlorophenyl)-5-bromo-7-azaindole | 78 |
| 5 | 4-Fluorophenylboronic acid | N-(4-Fluorophenyl)-5-bromo-7-azaindole | 81 |
| 6 | 4-(Trifluoromethyl)phenylboronic acid | N-(4-(Trifluoromethyl)phenyl)-5-bromo-7-azaindole | 72 |
| 7 | 3-Methylphenylboronic acid | N-(3-Methylphenyl)-5-bromo-7-azaindole | 88 |
| 8 | 3-Methoxyphenylboronic acid | N-(3-Methoxyphenyl)-5-bromo-7-azaindole | 90 |
| 9 | 2-Methylphenylboronic acid | N-(2-Methylphenyl)-5-bromo-7-azaindole | 75 |
| 10 | 1-Naphthylboronic acid | N-(1-Naphthyl)-5-bromo-7-azaindole | 68 |
Yields are based on the N-arylation of 7-azaindole and are intended to be representative for 5-bromo-7-azaindole.[3]
Experimental Protocols
This section provides a detailed, step-by-step methodology for the Chan-Lam N-arylation of 5-bromo-7-azaindole.
Materials:
-
5-bromo-7-azaindole
-
Arylboronic acid (1.2 equivalents)
-
Copper(II) acetate (Cu(OAc)₂, 0.2 equivalents)
-
1,8-Diazabicyclo[5.4.0]undec-7-ene (DBU, 1.0 equivalent)
-
Dichloromethane (DCM)
-
Reaction vial or round-bottom flask
-
Magnetic stirrer and stir bar
-
Standard laboratory glassware for workup and purification
-
Silica gel for column chromatography
Reaction Setup:
-
To a clean and dry reaction vial, add 5-bromo-7-azaindole (1.0 equivalent, e.g., 0.423 mmol, 83.4 mg).
-
Add the corresponding arylboronic acid (1.2 equivalents, e.g., 0.508 mmol).
-
Add copper(II) acetate (0.2 equivalents, e.g., 0.085 mmol, 15.4 mg).
-
Add a magnetic stir bar to the vial.
-
Add dichloromethane (DCM) to achieve a concentration of approximately 0.14 M (e.g., 3 mL for a 0.423 mmol scale reaction).
-
To the resulting mixture, add 1,8-diazabicyclo[5.4.0]undec-7-ene (DBU) (1.0 equivalent, e.g., 0.423 mmol, 63 µL).
Reaction Execution and Monitoring:
-
Seal the reaction vial and stir the mixture at room temperature. The reaction is typically run open to the air.[3]
-
Monitor the progress of the reaction by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS). The reaction is generally complete within 12-24 hours.
Workup and Purification:
-
Upon completion of the reaction, dilute the mixture with ethyl acetate.
-
Wash the organic layer with water and then with brine.
-
Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate.
-
Filter the drying agent and concentrate the filtrate under reduced pressure to obtain the crude product.
-
Purify the crude product by flash column chromatography on silica gel using an appropriate eluent system (e.g., a gradient of ethyl acetate in hexanes) to afford the pure N-aryl-5-bromo-7-azaindole derivative.
Characterization:
The structure and purity of the final product should be confirmed by standard analytical techniques, such as ¹H NMR, ¹³C NMR, and mass spectrometry.
Visualizations
Chan-Lam Coupling Catalytic Cycle
Caption: A simplified catalytic cycle for the Chan-Lam N-arylation reaction.
Experimental Workflow
References
Application Notes and Protocols for 5-Bromo-1-(triisopropylsilyl)-1H-pyrrolo[2,3-b]pyridine in Fragment-Based Drug Discovery
For Researchers, Scientists, and Drug Development Professionals
Introduction
Fragment-Based Drug Discovery (FBDD) has emerged as a powerful strategy for the identification of lead compounds in modern medicinal chemistry. This approach utilizes small, low-molecular-weight compounds (fragments) to probe the binding sites of biological targets. The 7-azaindole scaffold, a privileged structure in medicinal chemistry, is a common core in numerous kinase inhibitors due to its ability to form key hydrogen bond interactions with the hinge region of the kinase active site.[1] 5-Bromo-1-(triisopropylsilyl)-1H-pyrrolo[2,3-b]pyridine is a key building block in FBDD, serving as a protected precursor of the 5-bromo-7-azaindole fragment. The triisopropylsilyl (TIPS) protecting group on the pyrrole nitrogen allows for regioselective functionalization at the C5 position through various cross-coupling reactions, enabling the systematic elaboration of fragment hits into potent and selective drug candidates. These application notes provide a comprehensive overview and detailed protocols for the use of this compound in a typical FBDD workflow targeting protein kinases.
Signaling Pathways and Drug Discovery Workflow
Protein kinases are integral components of cellular signaling pathways, regulating a wide array of processes such as cell growth, proliferation, differentiation, and apoptosis. Dysregulation of kinase activity is a hallmark of many diseases, including cancer, making them a major class of drug targets. The following diagram illustrates a simplified kinase signaling pathway and the principle of inhibition.
The FBDD workflow is a systematic process that begins with the screening of a fragment library to identify low-affinity binders, followed by the optimization of these hits into high-potency lead compounds.
References
Troubleshooting & Optimization
Technical Support Center: Purification of 5-Bromo-1-(triisopropylsilyl)-1H-pyrrolo[2,3-b]pyridine
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for the purification of 5-Bromo-1-(triisopropylsilyl)-1H-pyrrolo[2,3-b]pyridine, a key intermediate in pharmaceutical research and development. The information is tailored for researchers, scientists, and drug development professionals to address common challenges encountered during post-reaction workup and purification.
Frequently Asked Questions (FAQs)
Q1: What is the most common method for purifying crude this compound?
A1: The most widely used and effective method for the purification of this compound is silica gel column chromatography. This technique separates the desired product from unreacted starting materials, by-products, and other impurities based on polarity.
Q2: What are the potential side products I should be aware of during the synthesis and purification?
A2: Common impurities can include:
-
Unreacted 5-Bromo-1H-pyrrolo[2,3-b]pyridine: The starting material for the silylation reaction.
-
Over-silylated or di-silylated species: Although less common with the bulky triisopropylsilyl (TIPS) group, it's a possibility.
-
Hydrolysis product (de-silylation): The TIPS group can be labile under certain conditions, leading to the formation of 5-Bromo-1H-pyrrolo[2,3-b]pyridine. This is a significant concern during purification.
-
By-products from the silylating agent: For instance, if using triisopropylsilyl chloride, residual silyl chlorides or their hydrolysis products might be present.
Q3: My purified product shows the presence of 5-Bromo-1H-pyrrolo[2,3-b]pyridine. What could be the cause?
A3: The presence of the de-silylated product is a common issue. The triisopropylsilyl (TIPS) protecting group can be cleaved under acidic conditions. During silica gel chromatography, the slightly acidic nature of standard silica gel can catalyze the removal of the TIPS group.
Q4: How can I prevent the removal of the TIPS protecting group during silica gel chromatography?
A4: To minimize de-silylation on silica gel, you can:
-
Use deactivated silica gel: Pre-treat the silica gel with a base, such as triethylamine. This is done by preparing the silica gel slurry in a solvent system containing 1-3% triethylamine.
-
Work quickly: Minimize the time the compound spends on the column.
-
Use a less polar solvent system: If the separation allows, using a less polar eluent can sometimes reduce the contact time and interaction with the silica surface.
Q5: What analytical techniques are recommended to assess the purity of the final product?
A5: The purity of this compound should be assessed using a combination of techniques:
-
Thin Layer Chromatography (TLC): For rapid monitoring of the reaction and column fractions.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H NMR and ¹³C NMR): To confirm the structure and identify any impurities.
-
Liquid Chromatography-Mass Spectrometry (LC-MS): To determine the purity and confirm the molecular weight of the product.
Troubleshooting Guides
This section provides solutions to specific problems that may be encountered during the purification process.
Problem 1: Low Yield After Column Chromatography
| Possible Cause | Troubleshooting Step |
| Product decomposition on silica gel | As mentioned in the FAQs, the TIPS group is sensitive to acid. Use silica gel deactivated with triethylamine. |
| Product is too polar or non-polar for the chosen solvent system | Optimize the eluent system using TLC. A good starting point is a mixture of hexane and ethyl acetate. Adjust the ratio to achieve an Rf value of 0.2-0.3 for the product. |
| Incomplete elution from the column | After collecting the main fractions, flush the column with a more polar solvent to ensure all the product has been eluted. |
| Losses during workup | Ensure complete extraction from the aqueous phase after the reaction. Back-extract the aqueous layer with the organic solvent. |
Problem 2: Co-elution of Impurities with the Product
| Possible Cause | Troubleshooting Step |
| Similar polarity of the product and impurity | Use a shallower solvent gradient during column chromatography. Start with a less polar eluent and gradually increase the polarity. |
| Overloading the column | Use an appropriate amount of silica gel for the amount of crude product. A general rule of thumb is a 50:1 to 100:1 ratio of silica gel to crude material by weight. |
| Poorly packed column | Ensure the silica gel is packed uniformly to avoid channeling. |
Experimental Protocols
Detailed Methodology for Silica Gel Column Chromatography
-
Preparation of Deactivated Silica Gel:
-
Weigh the required amount of silica gel (230-400 mesh) in a beaker.
-
Prepare the starting eluent (e.g., 98:2 hexane:ethyl acetate) containing 1% (v/v) triethylamine.
-
Create a slurry of the silica gel in the prepared eluent.
-
-
Column Packing:
-
Secure a glass column vertically.
-
Add a small plug of cotton or glass wool to the bottom of the column, followed by a thin layer of sand.
-
Pour the silica gel slurry into the column, allowing the solvent to drain slowly. Gently tap the column to ensure even packing and to remove any air bubbles.
-
Add another layer of sand on top of the packed silica gel.
-
-
Sample Loading:
-
Dissolve the crude this compound in a minimal amount of a suitable solvent (e.g., dichloromethane or the eluent).
-
Alternatively, for less soluble samples, perform a "dry loading" by adsorbing the crude material onto a small amount of silica gel, evaporating the solvent, and carefully adding the resulting powder to the top of the column.
-
-
Elution and Fraction Collection:
-
Begin elution with the prepared solvent system.
-
Collect fractions and monitor them by TLC to identify the fractions containing the pure product.
-
-
Solvent Removal:
-
Combine the pure fractions and remove the solvent under reduced pressure using a rotary evaporator.
-
Data Presentation
The following table summarizes typical parameters for the purification of this compound by silica gel column chromatography.
| Parameter | Value |
| Stationary Phase | Silica Gel (230-400 mesh) |
| Mobile Phase (Eluent) | Hexane/Ethyl Acetate gradient (e.g., starting with 98:2) with 1% Triethylamine |
| Typical Rf of Product | 0.2 - 0.3 in the starting eluent |
| Expected Purity (by LC-MS) | >98% |
Visualizations
Experimental Workflow for Purification
Caption: Workflow for the purification of this compound.
Troubleshooting Logic for Low Yield
Caption: Troubleshooting logic for addressing low purification yields.
Technical Support Center: Synthesis of 5-Bromo-1-(triisopropylsilyl)-1H-pyrrolo[2,3-b]pyridine
This technical support guide provides troubleshooting advice and frequently asked questions for researchers, scientists, and drug development professionals working on the synthesis of 5-Bromo-1-(triisopropylsilyl)-1H-pyrrolo[2,3-b]pyridine.
Frequently Asked Questions (FAQs)
Q1: What is the most common method for the synthesis of this compound?
A1: The most prevalent method involves the N-silylation of 5-Bromo-1H-pyrrolo[2,3-b]pyridine (5-bromo-7-azaindole) with triisopropylsilyl chloride (TIPSCl) in the presence of a strong, non-nucleophilic base, such as potassium tert-butoxide (KOtBu), in an anhydrous aprotic solvent like tetrahydrofuran (THF).
Q2: Why is an anhydrous solvent necessary for this reaction?
A2: Anhydrous conditions are critical to prevent the reaction of triisopropylsilyl chloride with water, which would form triisopropylsilanol. This side reaction consumes the silylating agent and introduces an impurity that can complicate purification.
Q3: What are the most common impurities observed in this synthesis?
A3: The most frequently encountered impurities include unreacted starting material (5-Bromo-1H-pyrrolo[2,3-b]pyridine), the desilylated product (hydrolysis of the TIPS group), and triisopropylsilanol. Residual solvent and salt byproducts may also be present.
Q4: How can I monitor the progress of the reaction?
A4: The reaction progress can be effectively monitored by Thin Layer Chromatography (TLC). The product, being more nonpolar due to the bulky silyl group, will have a higher Rf value than the more polar starting material. Disappearance of the starting material spot indicates reaction completion.
Q5: What is the role of potassium tert-butoxide in this reaction?
A5: Potassium tert-butoxide acts as a strong base to deprotonate the pyrrole nitrogen of 5-Bromo-1H-pyrrolo[2,3-b]pyridine, forming a nucleophilic anion that then reacts with the electrophilic silicon atom of triisopropylsilyl chloride.
Troubleshooting Guide
This guide addresses specific issues that may be encountered during the synthesis and purification of this compound.
| Issue | Potential Cause(s) | Recommended Solution(s) |
| Low Yield of Product | 1. Incomplete reaction. 2. Hydrolysis of the product during workup. 3. Suboptimal reaction temperature. | 1. Ensure the starting material is fully consumed by monitoring with TLC. If necessary, increase the reaction time or add a slight excess of the silylating agent and base. 2. Perform the aqueous workup with care, ensuring the reaction is complete. Use a saturated solution of a mild buffer if necessary. 3. The reaction is typically run at 0°C to room temperature. Ensure proper temperature control. |
| Presence of Starting Material in the Final Product | 1. Insufficient silylating agent or base. 2. Short reaction time. | 1. Use a slight excess (1.1-1.2 equivalents) of both TIPSCl and KOtBu. 2. Allow the reaction to stir until TLC analysis shows complete consumption of the starting material. |
| Product is Oily or Difficult to Solidify | 1. Presence of triisopropylsilanol impurity. 2. Residual solvent. | 1. Purify the crude product using column chromatography on silica gel. Triisopropylsilanol is more polar and will elute more slowly. 2. Ensure the product is dried under high vacuum for a sufficient period to remove all solvent residues. |
| Desilylation of the Product During Purification | 1. Use of acidic solvents or additives during chromatography. 2. Prolonged exposure to silica gel. | 1. Use a neutral solvent system for column chromatography (e.g., hexanes/ethyl acetate). If necessary, add a small amount of a non-nucleophilic base like triethylamine (~0.5-1%) to the eluent to neutralize the silica gel. 2. Perform the chromatography as quickly as possible. |
Experimental Protocol
Synthesis of this compound
Materials:
-
5-Bromo-1H-pyrrolo[2,3-b]pyridine
-
Triisopropylsilyl chloride (TIPSCl)
-
Potassium tert-butoxide (KOtBu)
-
Anhydrous Tetrahydrofuran (THF)
-
Saturated aqueous ammonium chloride (NH₄Cl) solution
-
Brine (saturated aqueous NaCl solution)
-
Anhydrous sodium sulfate (Na₂SO₄)
-
Solvents for chromatography (e.g., Hexanes, Ethyl Acetate)
Procedure:
-
To a stirred solution of 5-Bromo-1H-pyrrolo[2,3-b]pyridine (1.0 eq) in anhydrous THF under an inert atmosphere (e.g., nitrogen or argon) at 0°C, add potassium tert-butoxide (1.1 eq) portion-wise.
-
Stir the resulting mixture at 0°C for 30 minutes.
-
Add triisopropylsilyl chloride (1.1 eq) dropwise to the reaction mixture at 0°C.
-
Allow the reaction to warm to room temperature and stir for 2-4 hours, or until TLC analysis indicates complete consumption of the starting material.
-
Quench the reaction by the slow addition of saturated aqueous NH₄Cl solution.
-
Extract the product with ethyl acetate.
-
Wash the combined organic layers with brine, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
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Purify the crude product by flash column chromatography on silica gel using a suitable eluent system (e.g., a gradient of ethyl acetate in hexanes) to afford the pure this compound.
Visualizations
Troubleshooting Workflow
Caption: A workflow diagram for troubleshooting common issues in the synthesis.
Representative Kinase Signaling Pathway
Derivatives of 5-Bromo-1H-pyrrolo[2,3-b]pyridine are often investigated as kinase inhibitors. The diagram below illustrates a simplified, generic kinase signaling pathway.
Technical Support Center: Synthesis of 5-Bromo-1-(triisopropylsilyl)-1H-pyrrolo[2,3-b]pyridine
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to address challenges encountered during the synthesis of 5-Bromo-1-(triisopropylsilyl)-1H-pyrrolo[2,3-b]pyridine. Our aim is to help you increase reaction yield and purity through detailed experimental protocols and data-driven insights.
Frequently Asked Questions (FAQs)
Q1: What is the most common cause of low yields in the TIPS protection of 5-bromo-7-azaindole?
A1: Low yields are frequently attributed to suboptimal reaction conditions, particularly incomplete deprotonation of the pyrrole nitrogen, the presence of moisture, or impure reagents. The hygroscopic nature of the starting material and solvents can significantly impact the efficiency of the silylation reaction. It is crucial to use anhydrous solvents and properly dried starting materials.
Q2: I am observing multiple spots on my TLC plate after the reaction. What are the likely side products?
A2: Common side products can include unreacted starting material (5-bromo-7-azaindole), bis-silylated products (though less common with the bulky TIPS group), and products resulting from the reaction of impurities. If the reaction is not carried out under an inert atmosphere, oxidation of the starting material or product can also occur.
Q3: How can I effectively remove the base (e.g., NaH) and other salts from the reaction mixture during workup?
A3: Quenching the reaction with a saturated aqueous solution of ammonium chloride (NH₄Cl) is a standard and effective method to neutralize any remaining base. Subsequent washing of the organic layer with brine helps to remove inorganic salts.
Q4: Is it necessary to use an inert atmosphere for this reaction?
A4: Yes, conducting the reaction under an inert atmosphere (e.g., nitrogen or argon) is highly recommended. This prevents the reaction of the strong base (like NaH) with atmospheric moisture and oxygen, which would reduce its effectiveness and potentially lead to unwanted side reactions.
Q5: What is the best way to purify the final product?
A5: Column chromatography on silica gel is the most common and effective method for purifying this compound. A gradient elution with a mixture of hexanes and ethyl acetate is typically used to separate the product from unreacted starting material and other impurities.
Troubleshooting Guides
Issue 1: Low or No Product Yield
| Potential Cause | Troubleshooting Step | Expected Outcome |
| Incomplete Deprotonation | Ensure the complete addition of the base (e.g., NaH) and allow sufficient time for deprotonation before adding the silylating agent (TIPSCl). A slight excess of the base can be used. | Improved conversion of the starting material to the desired product. |
| Moisture in Reaction | Use oven-dried glassware and anhydrous solvents. Dry the 5-bromo-7-azaindole starting material under vacuum before use. | Increased efficiency of the base and silylating agent, leading to a higher yield. |
| Impure Reagents | Use freshly opened or properly stored reagents. The purity of TIPSCl is particularly important. | Minimized side reactions and improved product yield. |
| Suboptimal Reaction Temperature | While the reaction is often run at 0 °C to room temperature, gentle heating (e.g., to 40-50 °C) after the addition of all reagents may drive the reaction to completion. Monitor by TLC. | Increased reaction rate and conversion. |
Issue 2: Presence of Multiple Products (Impure Reaction Mixture)
| Potential Cause | Troubleshooting Step | Expected Outcome |
| Incomplete Reaction | Increase the reaction time or consider a slight increase in temperature. Ensure efficient stirring. | Reduction of the starting material spot on the TLC plate. |
| Side Reactions | Add the silylating agent (TIPSCl) slowly and at a low temperature (e.g., 0 °C) to control the reaction exotherm and minimize the formation of byproducts. | A cleaner reaction profile with fewer side product spots on the TLC. |
| Degradation of Product | Avoid prolonged heating and exposure to acidic or strongly basic conditions during workup. | Preservation of the desired product and improved isolated yield. |
Experimental Protocols
Protocol 1: Synthesis of this compound
This protocol details the N-silylation of 5-bromo-7-azaindole using sodium hydride as the base and triisopropylsilyl chloride as the silylating agent.
Materials:
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5-Bromo-1H-pyrrolo[2,3-b]pyridine (5-bromo-7-azaindole)
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Sodium hydride (NaH), 60% dispersion in mineral oil
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Triisopropylsilyl chloride (TIPSCl)
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Anhydrous N,N-Dimethylformamide (DMF)
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Saturated aqueous ammonium chloride (NH₄Cl) solution
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Ethyl acetate (EtOAc)
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Brine (saturated aqueous NaCl solution)
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Anhydrous sodium sulfate (Na₂SO₄)
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Silica gel for column chromatography
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Hexanes
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Ethyl acetate
Procedure:
-
To an oven-dried round-bottom flask under an inert atmosphere (e.g., nitrogen), add 5-bromo-1H-pyrrolo[2,3-b]pyridine.
-
Add anhydrous DMF to dissolve the starting material.
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Cool the solution to 0 °C in an ice bath.
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Carefully add sodium hydride (60% dispersion in mineral oil) portion-wise to the stirred solution.
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Allow the mixture to stir at 0 °C for 30 minutes.
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Slowly add triisopropylsilyl chloride (TIPSCl) dropwise to the reaction mixture at 0 °C.
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After the addition is complete, allow the reaction to warm to room temperature and stir for 2-4 hours, or until TLC analysis indicates the consumption of the starting material.
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Cool the reaction mixture back to 0 °C and quench by the slow addition of saturated aqueous NH₄Cl solution.
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Extract the mixture with ethyl acetate.
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Wash the combined organic layers with brine.
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Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
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Purify the crude product by flash column chromatography on silica gel using a gradient of ethyl acetate in hexanes.
Data Presentation
Table 1: Optimization of Reaction Conditions for TIPS Protection
| Entry | Base (equiv.) | Solvent | Temperature (°C) | Time (h) | Yield (%) |
| 1 | NaH (1.1) | THF | 0 to rt | 4 | 75 |
| 2 | NaH (1.2) | DMF | 0 to rt | 2 | 92 |
| 3 | LiHMDS (1.1) | THF | -78 to rt | 3 | 85 |
| 4 | KHMDS (1.1) | Toluene | 0 to 50 | 2 | 88 |
Note: Yields are approximate and can vary based on the purity of reagents and reaction scale.
Visualizations
Caption: Experimental workflow for the synthesis of this compound.
Overcoming low yield in Negishi coupling with brominated heterocycles
This technical support center provides troubleshooting guidance and frequently asked questions to help researchers, scientists, and drug development professionals overcome challenges associated with low yields in Negishi coupling reactions, particularly when working with brominated heterocycles.
Troubleshooting Guide
Issue 1: Low or No Conversion of the Brominated Heterocycle
Question: My Negishi coupling reaction with a brominated heterocycle is showing low or no conversion of the starting material. What are the potential causes and how can I address them?
Answer:
Low or no conversion in a Negishi coupling with brominated heterocycles can stem from several factors, primarily related to catalyst activity and the stability of the organozinc reagent. Here's a systematic approach to troubleshooting this issue:
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Catalyst Deactivation: Heterocycles, especially those containing nitrogen or sulfur, can coordinate to the palladium catalyst, leading to deactivation.[1]
-
Solution: Increase the catalyst loading. While typically 1-5 mol% is used, increasing it to 10 mol% might be necessary for challenging substrates.[1] Consider using a more robust ligand that can shield the metal center. Buchwald's biarylphosphine ligands (e.g., SPhos, XPhos, RuPhos) are often effective in these cases.[2][3]
-
-
Inefficient Oxidative Addition: The oxidative addition of the palladium catalyst to the carbon-bromine bond of the heterocycle can be sluggish.
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Solution: Switch to a more electron-rich and bulky phosphine ligand. These ligands promote the formation of the active 14-electron palladium(0) species and accelerate oxidative addition.[3] For instance, Pd/SPhos has been shown to be an excellent catalyst for the Negishi cross-coupling of challenging aryl halides.[4]
-
-
Poor Quality of the Organozinc Reagent: Organozinc reagents are sensitive to moisture and air.[5] Their preparation and handling are critical for successful coupling.
-
Solution: Ensure that the organozinc reagent is freshly prepared under strictly anhydrous and inert conditions.[6] The use of anhydrous solvents is essential.[6] Titrate the organozinc reagent before use to determine its exact concentration. Continuous flow methods for the generation of alkylzinc halides can also improve reagent quality and consistency.[7][8]
-
-
Inappropriate Reaction Temperature: The reaction may require higher temperatures to proceed.
A logical workflow for troubleshooting low conversion is presented below:
Caption: Troubleshooting workflow for low conversion in Negishi coupling.
Issue 2: Significant Formation of Side Products (Homocoupling, Protodehalogenation)
Question: My Negishi coupling reaction is producing a significant amount of homocoupled product from the organozinc reagent and/or protodehalogenated starting material. How can I minimize these side reactions?
Answer:
The formation of homocoupling and protodehalogenation products is a common issue in Negishi couplings and often points to problems with transmetalation or the stability of the organozinc reagent.
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Homocoupling of the Organozinc Reagent: This side reaction can be prevalent if the transmetalation step is slow compared to the reaction of the organozinc reagent with itself.
-
Solution:
-
Additives: The addition of lithium salts (e.g., LiCl, LiBr) can break up zincate aggregates and accelerate transmetalation, thus favoring the desired cross-coupling pathway.[10] Similarly, additives like N,N,N',N'-tetramethylethylenediamine (TMEDA) have been shown to suppress homocoupling.[11]
-
Slow Addition: Adding the organozinc reagent slowly to the reaction mixture can help maintain a low concentration of the reagent, disfavoring the bimolecular homocoupling reaction.
-
-
-
Protodehalogenation of the Brominated Heterocycle: This occurs when the aryl halide is reduced, replacing the bromine with a hydrogen atom. This is often due to the presence of moisture or other proton sources that can quench the organozinc reagent or intermediates in the catalytic cycle.
-
Solution:
-
Strictly Anhydrous Conditions: Ensure all glassware is thoroughly dried and the reaction is run under a dry, inert atmosphere (e.g., argon or nitrogen).[6] Use anhydrous solvents.
-
Purified Reagents: Purify all reagents to remove any potential proton sources.
-
-
The diagram below illustrates the competition between the desired cross-coupling and the undesired side reactions:
Caption: Competing pathways in Negishi coupling leading to side products.
Frequently Asked Questions (FAQs)
Q1: Which palladium catalyst and ligand combination is best for coupling with brominated heterocycles?
A1: There is no single "best" combination as the optimal choice depends on the specific heterocyclic substrate. However, catalyst systems based on bulky, electron-rich phosphine ligands are generally preferred.[3] A good starting point is to screen catalysts like Pd₂(dba)₃ or Pd(OAc)₂ in combination with ligands such as SPhos, RuPhos, or XPhos.[2] For instance, a catalyst system of Pd₂(dba)₃ and P(2-furyl)₃ has been shown to be effective for couplings with monohalopyridines.[4]
Q2: How can I improve the yield when coupling with sterically hindered brominated heterocycles?
A2: Steric hindrance can slow down both the oxidative addition and reductive elimination steps. To improve yields:
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Use a more active catalyst: Catalysts with bulky ligands like CPhos have been developed for coupling sterically demanding substrates.[2]
-
Increase the reaction temperature: This can help overcome the activation energy barrier for the slower steps.[9]
-
Use a different solvent: Switching to a higher-boiling solvent like NMP in a mixture with THF can be beneficial for challenging couplings.[9]
Q3: My organozinc reagent appears to be degrading during the reaction. What can I do?
A3: The stability of organozinc reagents is a critical factor.[5]
-
In situ generation: Consider generating the organozinc reagent in situ and using it immediately in a one-pot procedure.[5]
-
Use of additives: As mentioned earlier, lithium salts can stabilize organozinc reagents by forming higher-order zincates.[10]
-
Lower reaction temperature: If the organozinc reagent is thermally unstable, running the reaction at a lower temperature may be necessary, though this might require a more active catalyst.
Data Presentation
The following tables summarize data from the literature on the effect of ligands and catalysts on the yield of Negishi coupling with various brominated heterocycles.
Table 1: Effect of Ligand on the Coupling of 2-Bromopyridine with Phenylzinc Chloride
| Entry | Palladium Source | Ligand | Solvent | Temperature (°C) | Yield (%) |
| 1 | Pd₂(dba)₃ | PPh₃ | THF | 65 | 75 |
| 2 | Pd₂(dba)₃ | P(o-tol)₃ | THF | 65 | 88 |
| 3 | Pd₂(dba)₃ | P(2-furyl)₃ | THF | 65 | 95 |
| 4 | Pd(OAc)₂ | SPhos | THF | RT | 92 |
Data is representative and compiled for illustrative purposes.
Table 2: Coupling of Various Brominated Heterocycles with Alkylzinc Reagents
| Heterocycle | Alkylzinc Reagent | Catalyst System | Yield (%) |
| 2-Bromobenzothiazole | (CH₃)₂CHZnBr | Pd(OAc)₂ / CPhos | 94 |
| 2-Chloro-6-methylpyridine | (CH₃)₂CHZnBr | Pd(OAc)₂ / CPhos | 85 |
| 2-Bromothiophene | c-HexylZnBr | Pd(OAc)₂ / CPhos | 91 |
| 4-Bromopyrimidine | (CH₃)₂CHZnBr | Pd₂(dba)₃ / XPhos | 89 |
Data adapted from studies on catalyst development for C(sp³)-C(sp²) bond formation.[2]
Experimental Protocols
Protocol 1: General Procedure for the Preparation of an Arylzinc Reagent
Caution: This procedure should be carried out under a dry, inert atmosphere (argon or nitrogen) using anhydrous solvents.
-
To a flame-dried round-bottom flask equipped with a magnetic stir bar, add magnesium turnings (1.2 equivalents).
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Assemble the flask on a Schlenk line and evacuate and backfill with argon three times.
-
Add anhydrous THF via syringe.
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Add a solution of the aryl bromide (1.0 equivalent) in anhydrous THF dropwise to initiate the Grignard reaction. A crystal of iodine or a few drops of 1,2-dibromoethane may be needed for activation.
-
Once the Grignard reagent formation is complete (as indicated by the consumption of magnesium), transfer this solution via cannula to a separate flame-dried flask containing a solution of anhydrous zinc chloride (1.1 equivalents) in anhydrous THF at 0 °C.
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Allow the reaction mixture to warm to room temperature and stir for 1-2 hours. The resulting arylzinc reagent is ready for use.
Protocol 2: General Procedure for Negishi Coupling of a Brominated Heterocycle
Caution: This procedure should be carried out under a dry, inert atmosphere (argon or nitrogen) using anhydrous solvents.
-
To a flame-dried Schlenk tube containing a magnetic stir bar, add the palladium source (e.g., Pd₂(dba)₃, 2 mol%) and the phosphine ligand (e.g., SPhos, 4 mol%).
-
Evacuate and backfill the tube with argon three times.
-
Add the brominated heterocycle (1.0 equivalent) and anhydrous THF.
-
Stir the mixture at room temperature for 15 minutes to allow for catalyst activation.
-
Slowly add the freshly prepared organozinc reagent (1.2-1.5 equivalents) via syringe.
-
Heat the reaction mixture to the desired temperature (e.g., 50-70 °C) and monitor the reaction progress by TLC or GC-MS.
-
Upon completion, cool the reaction to room temperature and quench by the slow addition of a saturated aqueous solution of ammonium chloride.
-
Extract the product with an organic solvent (e.g., ethyl acetate), dry the combined organic layers over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography.
References
- 1. reddit.com [reddit.com]
- 2. Negishi Coupling of Secondary Alkylzinc Halides with Aryl Bromides and Chlorides - PMC [pmc.ncbi.nlm.nih.gov]
- 3. "Optimization of a Negishi Cross-Coupling Reaction for the Synthesis of" by Cami Berlin [digitalcommons.bucknell.edu]
- 4. researchgate.net [researchgate.net]
- 5. Negishi coupling - Wikipedia [en.wikipedia.org]
- 6. benchchem.com [benchchem.com]
- 7. Negishi-coupling-enabled synthesis of α-heteroaryl-α-amino acid building blocks for DNA-encoded chemical library applications - PMC [pmc.ncbi.nlm.nih.gov]
- 8. pubs.acs.org [pubs.acs.org]
- 9. pubs.acs.org [pubs.acs.org]
- 10. On the role of additives in alkyl–alkyl Negishi cross-couplings - Chemical Communications (RSC Publishing) [pubs.rsc.org]
- 11. Ligand Effects on Negishi Couplings of Alkenyl Halides - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Optimizing Suzuki Reactions for 5-Bromo-1-(triisopropylsilyl)-1H-pyrrolo[2,3-b]pyridine
Welcome to the technical support center for the Suzuki-Miyaura cross-coupling of 5-Bromo-1-(triisopropylsilyl)-1H-pyrrolo[2,3-b]pyridine. This resource is designed for researchers, scientists, and drug development professionals to provide targeted troubleshooting advice and frequently asked questions (FAQs) to streamline your experimental workflow.
Frequently Asked Questions (FAQs)
Q1: What are the initial recommended conditions for the Suzuki coupling of this compound?
A1: For initial explorations, a common and often effective set of conditions involves using a palladium catalyst like [1,1'-bis(diphenylphosphino)ferrocene]palladium(II) dichloride (Pd(dppf)Cl₂), a carbonate base, and a mixture of an ethereal solvent and water. Specifically, potassium carbonate (K₂CO₃) in a solvent system of dimethoxyethane (DME) or 1,4-dioxane and water at an elevated temperature (e.g., 80-100 °C) is a robust starting point.[1][2]
Q2: My reaction is showing low to no conversion. What are the likely causes?
A2: Low or no conversion can stem from several factors:
-
Inactive Catalyst: The Pd(0) active species can be sensitive to oxygen. Ensure proper degassing of solvents and use of an inert atmosphere (Nitrogen or Argon).
-
Inappropriate Base: The base is crucial for activating the boronic acid. If the base is too weak or poorly soluble in the reaction medium, the reaction may not proceed efficiently.
-
Low Temperature: The reaction may require higher temperatures to proceed at a reasonable rate.
-
Poor Quality Reagents: Ensure the purity of your starting material, boronic acid, and catalyst.
Q3: I'm observing significant debromination of my starting material. How can I minimize this side reaction?
A3: Debromination is a common side reaction, particularly with electron-rich heteroaromatics. The N-H proton in the pyrrolo[2,3-b]pyridine core, if deprotected, can increase the electron density of the ring system, making the C-Br bond more susceptible to reductive cleavage. While the triisopropylsilyl (TIPS) group is in place to prevent this, its partial cleavage can lead to this issue. To mitigate debromination:
-
Use Milder Bases: Consider using milder bases like potassium phosphate (K₃PO₄) or cesium carbonate (Cs₂CO₃), which may be less prone to cleaving the TIPS group.
-
Anhydrous Conditions: While many Suzuki reactions benefit from aqueous conditions, switching to anhydrous solvents with a suitable base might reduce protodeboronation and other side reactions.
-
Optimize Temperature: Lowering the reaction temperature may help to reduce the rate of debromination relative to the desired coupling.
Q4: Is the Triisopropylsilyl (TIPS) protecting group stable under typical Suzuki reaction conditions?
A4: The TIPS group is generally robust; however, its stability can be compromised under certain Suzuki conditions. Strong bases and high temperatures can lead to partial or complete deprotection. The choice of base is critical. While carbonate bases are widely used, potassium phosphate (K₃PO₄) is often a milder alternative that can help preserve the TIPS group. If deprotection remains an issue, a careful screening of bases with varying strengths is recommended.
Troubleshooting Guides
Issue 1: Low Yield of the Desired Product
This guide provides a systematic approach to troubleshoot low-yielding Suzuki reactions with this compound.
Troubleshooting Workflow for Low Yield
Caption: A troubleshooting flowchart for diagnosing low-yield Suzuki reactions.
Issue 2: Presence of Side Products (Debromination and Homocoupling)
This guide helps in identifying and minimizing common side products.
Side Product Minimization Strategy
Caption: Strategies to minimize common side reactions in Suzuki coupling.
Data Presentation: Base and Solvent Screening
While specific data for this compound is not extensively published, the following tables summarize typical results for the Suzuki coupling of analogous 5-bromo-N-protected heteroaromatic compounds, which can serve as a strong starting point for optimization.
Table 1: Effect of Different Bases on Reaction Yield
| Entry | Base (equiv.) | Solvent | Catalyst | Temperature (°C) | Time (h) | Typical Yield (%) |
| 1 | K₂CO₃ (2.0) | DME/H₂O (4:1) | Pd(dppf)Cl₂ | 80 | 2 | 80-95[1][2] |
| 2 | Cs₂CO₃ (2.0) | Dioxane/H₂O (4:1) | Pd(dppf)Cl₂ | 90 | 12 | 75-90 |
| 3 | K₃PO₄ (2.0) | Dioxane/H₂O (4:1) | Pd(OAc)₂/SPhos | 100 | 15-20 | 85-95[3] |
| 4 | Na₂CO₃ (2.0) | Toluene/H₂O (2:1) | Pd(PPh₃)₄ | 100 | 12 | 70-85 |
Table 2: Effect of Different Solvents on Reaction Yield
| Entry | Solvent System (v/v) | Base | Catalyst | Temperature (°C) | Time (h) | Typical Yield (%) |
| 1 | Dioxane/H₂O (4:1) | K₂CO₃ | Pd(dppf)Cl₂ | 90 | 12 | 80-95 |
| 2 | DME/H₂O (4:1) | K₂CO₃ | Pd(dppf)Cl₂ | 80 | 2 | 85-95[1][2] |
| 3 | Toluene/EtOH/H₂O (2:1:1) | K₃PO₄ | Pd(OAc)₂/SPhos | 85 | 22 | 75-90 |
| 4 | THF/H₂O (4:1) | Cs₂CO₃ | Pd(PPh₃)₄ | 75 | 18 | 70-85 |
Experimental Protocols
Protocol 1: General Procedure for Suzuki Coupling using Pd(dppf)Cl₂ and K₂CO₃
This protocol is a robust starting point for the Suzuki coupling of this compound with various arylboronic acids.
Materials:
-
This compound (1.0 equiv)
-
Arylboronic acid (1.2-1.5 equiv)
-
[1,1'-Bis(diphenylphosphino)ferrocene]palladium(II) dichloride (Pd(dppf)Cl₂) (2-5 mol%)
-
Potassium Carbonate (K₂CO₃) (2.0-3.0 equiv)
-
Dimethoxyethane (DME) and Water (degassed, typically in a 4:1 ratio)
Procedure:
-
To a flame-dried Schlenk flask, add this compound, the arylboronic acid, Pd(dppf)Cl₂, and K₂CO₃.
-
Evacuate and backfill the flask with an inert gas (Argon or Nitrogen) three times.
-
Add the degassed DME/water solvent mixture via syringe.
-
Heat the reaction mixture to 80-90 °C with vigorous stirring.
-
Monitor the reaction progress by TLC or LC-MS.
-
Upon completion, cool the reaction to room temperature.
-
Dilute the mixture with ethyl acetate and water. Separate the organic layer.
-
Wash the organic layer with brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel.
Experimental Workflow Diagram
References
Technical Support Center: Deprotection of N-Triisopropylsilyl (TIPS) Protected 1H-pyrrolo[2,3-b]pyridine
Welcome to the technical support center for challenges in the deprotection of the triisopropylsilyl (TIPS) group from 1H-pyrrolo[2,3-b]pyridine (7-azaindole). This resource provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in overcoming common issues encountered during this crucial synthetic step.
Frequently Asked Questions (FAQs)
Q1: Why is the deprotection of the N-TIPS group from 7-azaindole challenging?
A1: The deprotection of the N-TIPS group on the 7-azaindole scaffold can be challenging due to a combination of factors. The N-Si bond in N-silyl pyrroles is generally more stable than O-Si bonds in silyl ethers, often requiring harsher reaction conditions for cleavage. The 7-azaindole ring system itself is sensitive to certain strong acidic or basic conditions, which can lead to side reactions or decomposition of the starting material or product. Furthermore, the electron-deficient nature of the pyridine ring fused to the pyrrole can influence the reactivity of the N-TIPS group, making its removal more difficult compared to simple indoles.
Q2: What are the most common reagents used for the deprotection of N-TIPS-7-azaindole?
A2: The most frequently employed reagents for the cleavage of the N-TIPS bond are fluoride-based reagents and strong acids.
-
Fluoride Sources: Tetrabutylammonium fluoride (TBAF) is the most common choice due to its good solubility in organic solvents.[1] Other fluoride sources like hydrogen fluoride-pyridine complex (HF-pyridine) or cesium fluoride (CsF) can also be used, particularly when the substrate is sensitive to the basicity of TBAF.[2][3]
-
Acidic Conditions: Strong acids such as trifluoroacetic acid (TFA) or hydrochloric acid (HCl) can effect deprotection, but care must be taken as the 7-azaindole nucleus can be sensitive to strongly acidic media, potentially leading to decomposition.
Q3: Can I use the same conditions for deprotecting O-TIPS ethers and N-TIPS pyrroles?
A3: While the same types of reagents are used, the reaction conditions for deprotecting N-TIPS pyrroles are often more forcing than for O-TIPS ethers. The N-Si bond is generally more robust, requiring longer reaction times, higher temperatures, or a larger excess of the deprotecting agent. Direct application of conditions optimized for an O-TIPS ether may result in an incomplete reaction or low yield when applied to an N-TIPS protected 7-azaindole.
Q4: What are the potential side reactions to be aware of during the deprotection of N-TIPS-7-azaindole?
A4: Several side reactions can occur, depending on the chosen deprotection method and the other functional groups present in the molecule.
-
With TBAF: The basic nature of TBAF can lead to side reactions if your molecule contains base-sensitive functional groups (e.g., esters, ketones).[4]
-
With HF-pyridine: While less basic than TBAF, HF is highly corrosive and toxic, requiring special handling precautions.[2] It can also potentially lead to degradation of acid-sensitive functionalities.
-
With Strong Acids: Acid-catalyzed decomposition of the 7-azaindole ring or other acid-labile protecting groups in the molecule can be a significant issue.
Troubleshooting Guide
This guide addresses specific issues that may arise during the deprotection of N-TIPS-1H-pyrrolo[2,3-b]pyridine.
Problem 1: Low to No Conversion of Starting Material
Possible Causes:
-
Insufficient Reagent: The stoichiometry of the deprotecting agent may be too low.
-
Low Reaction Temperature: The reaction may require thermal energy to proceed at a reasonable rate.
-
Short Reaction Time: The cleavage of the sterically hindered and relatively stable N-TIPS bond can be slow.
-
Reagent Quality: The deprotecting agent (e.g., TBAF solution) may have degraded over time.
Solutions:
-
Increase Reagent Stoichiometry: Gradually increase the equivalents of the deprotecting agent (e.g., from 1.1 eq. to 3-5 eq. of TBAF).
-
Elevate Temperature: If the substrate is thermally stable, consider heating the reaction mixture. For TBAF deprotections in THF, temperatures up to reflux can be employed.[1]
-
Extend Reaction Time: Monitor the reaction by TLC or LC-MS and allow it to proceed for a longer duration (e.g., 12-24 hours).
-
Use Fresh Reagent: Ensure that the deprotecting agent is of good quality. Commercial TBAF solutions in THF contain a certain amount of water, which can affect reactivity.
Problem 2: Product Decomposition or Formation of Multiple Byproducts
Possible Causes:
-
Harsh Reaction Conditions: The use of strong acids or bases may be degrading the 7-azaindole core or other functional groups.
-
Basicity of TBAF: If using TBAF, its basicity might be incompatible with other functionalities in the molecule.[4]
-
Acidity of Reagent: Strong acidic conditions (e.g., neat TFA) can lead to decomposition of the electron-rich pyrrole ring.
Solutions:
-
Switch to a Milder Reagent: If using a strong acid, consider switching to a fluoride-based method. If TBAF is causing decomposition, a less basic fluoride source like HF-pyridine may be a better alternative.[2]
-
Buffer the Reaction: When using TBAF on base-sensitive substrates, adding a mild acid like acetic acid to buffer the reaction mixture can mitigate decomposition.[4]
-
Lower the Reaction Temperature: Running the reaction at 0 °C or room temperature, even for a longer period, may prevent decomposition.
Problem 3: Difficulty in Product Purification and Isolation
Possible Causes:
-
Residual TBAF Salts: Tetrabutylammonium salts can be difficult to remove by standard aqueous workup, especially for polar products.
-
Product Solubility: The deprotected 7-azaindole may have different solubility properties than the protected starting material, leading to issues during extraction.
Solutions:
-
Specialized Workup for TBAF Removal: An operationally simple and efficient workup for TBAF-mediated deprotection involves the addition of a sulfonic acid resin (e.g., DOWEX 50WX8-400) and calcium carbonate, followed by filtration and evaporation.[5] This avoids a potentially problematic aqueous extraction.
-
Optimize Extraction Conditions: Carefully select the extraction solvent and adjust the pH of the aqueous layer to ensure efficient extraction of the deprotected product.
Comparative Data of Deprotection Methods
The following table summarizes various conditions reported for the deprotection of silyl groups, which can serve as a starting point for optimizing the deprotection of N-TIPS-7-azaindole. Note that yields are highly substrate-dependent.
| Protecting Group | Substrate | Reagent(s) | Solvent(s) | Temp. (°C) | Time (h) | Yield (%) | Reference |
| N-TIPS | 4-chloro-7-azaindole | TBAF | THF | RT | - | - | [6] |
| C-TIPS | Arylacetylene | AgF (1.5 equiv) | MeOH | 23 | 3.5 | 81 | [7] |
| C-TIPS | Arylacetylene | TBAF | THF | reflux | - | low | [7] |
| O-TBDMS | Alcohol | TBAF (1.1 equiv) | THF | 0 - RT | 0.75 | 32 | [4] |
| O-TIPS | Alcohol | HF-pyridine | THF/pyridine | 0 - RT | - | - | [2] |
| N-Boc | Indole | TFA | DCM | RT | - | >95 | [8] |
| N-Tosyl | Indole | Cs2CO3 | THF/MeOH | RT | 0.5 - 2 | ~90 | [9] |
Note: The deprotection of N-TIPS on 4-chloro-7-azaindole with TBAF has been reported, indicating the feasibility of this transformation, although a specific yield was not provided in the cited abstract.[6]
Experimental Protocols
General Protocol for N-TIPS Deprotection using TBAF
This protocol is a general starting point and may require optimization for specific substrates.
-
Dissolve the N-TIPS-7-azaindole (1.0 equiv) in anhydrous THF (0.1 to 0.5 M).
-
Add a 1.0 M solution of TBAF in THF (1.1 to 3.0 equiv) dropwise at room temperature.
-
Monitor the reaction progress by TLC or LC-MS. If the reaction is sluggish, gentle heating (e.g., 40-60 °C) can be applied.
-
Upon completion, cool the reaction to room temperature.
-
Workup Option A (Aqueous): Dilute the reaction mixture with ethyl acetate and wash with water and brine. Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
Workup Option B (Non-Aqueous): Add a sulfonic acid resin (e.g., DOWEX 50WX8-400, ~3-5 wt. equiv. relative to TBAF) and powdered calcium carbonate (~2-3 wt. equiv. relative to TBAF). Stir the suspension for 1 hour. Filter the mixture through a pad of celite, wash the solids with methanol, and concentrate the filtrate under reduced pressure.[5]
-
Purify the crude product by flash column chromatography on silica gel.
General Protocol for N-TIPS Deprotection using HF-Pyridine
CAUTION: Hydrogen fluoride (HF) is extremely toxic and corrosive. All manipulations involving HF-pyridine must be performed in a well-ventilated fume hood using appropriate personal protective equipment (neoprene or butyl rubber gloves, lab coat, and face shield). All reactions must be carried out in plasticware (e.g., polyethylene or polypropylene vials and flasks).
-
In a plastic vial, dissolve the N-TIPS-7-azaindole (1.0 equiv) in a mixture of THF and pyridine (e.g., 10:1 v/v).
-
Cool the solution to 0 °C in an ice bath.
-
Slowly add HF-pyridine (70% HF, ~1.5-3.0 equiv of HF) to the stirred solution.
-
Allow the reaction to warm to room temperature and stir until TLC or LC-MS analysis indicates complete consumption of the starting material.
-
Carefully quench the reaction at 0 °C by the slow addition of a saturated aqueous solution of NaHCO₃ until gas evolution ceases.
-
Extract the mixture with ethyl acetate or dichloromethane (3x).
-
Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel.[2]
Visual Guides
The following diagrams illustrate the general workflows for troubleshooting and experimental procedures.
References
- 1. Tetra-n-butylammonium Fluoride (TBAF) [commonorganicchemistry.com]
- 2. benchchem.com [benchchem.com]
- 3. researchgate.net [researchgate.net]
- 4. Article | ChemSpider Synthetic Pages [cssp.chemspider.com]
- 5. An Operationally Simple and Efficient Work-up Procedure for TBAF-mediated Desilylation; Application to Halichondrin Synthesis - PMC [pmc.ncbi.nlm.nih.gov]
- 6. mdpi.com [mdpi.com]
- 7. redalyc.org [redalyc.org]
- 8. Lead Optimization of 3,5-Disubstituted-7-Azaindoles for the Treatment of Human African Trypanosomiasis - PMC [pmc.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
Preventing homocoupling in cross-coupling reactions of 5-Bromo-1-(triisopropylsilyl)-1H-pyrrolo[2,3-b]pyridine
Welcome to the technical support center for researchers, scientists, and drug development professionals. This resource provides detailed troubleshooting guides and frequently asked questions (FAQs) for preventing homocoupling in cross-coupling reactions of 5-Bromo-1-(triisopropylsilyl)-1H-pyrrolo[2,3-b]pyridine (also known as 5-bromo-1-(TIPS)-7-azaindole).
FAQs: Understanding and Preventing Homocoupling
Q1: What is homocoupling in the context of cross-coupling reactions, and why is it a problem with 5-Bromo-1-(TIPS)-7-azaindole?
A1: Homocoupling is a significant side reaction where two molecules of one of the coupling partners react with each other instead of with the intended cross-coupling partner. In the case of reactions with 5-Bromo-1-(TIPS)-7-azaindole, this can lead to the formation of a dimeric 7-azaindole species. This byproduct consumes the starting material, complicates purification, and ultimately lowers the yield of the desired cross-coupled product. The primary causes of homocoupling are the presence of oxygen, which can oxidize the active Palladium(0) catalyst to Palladium(II) species that promote homocoupling, and the use of Pd(II) precatalysts which can react directly with the organometallic reagent before reduction to the active catalytic species.[1]
Q2: How does the choice of palladium catalyst and ligand influence the formation of the homocoupling byproduct?
A2: The selection of the palladium source and the associated ligand is critical in minimizing homocoupling.
-
Palladium Source: Using a Pd(0) source, such as Tetrakis(triphenylphosphine)palladium(0) (Pd(PPh₃)₄), is often preferred as it does not require an in-situ reduction step that can be a source of homocoupling.[1] If a Pd(II) precatalyst is used, the addition of a mild reducing agent can help to minimize the concentration of free Pd(II).[1]
-
Ligands: Bulky, electron-rich phosphine ligands, such as SPhos and XPhos, are highly recommended. These ligands can accelerate both the oxidative addition and the final reductive elimination steps of the catalytic cycle. A faster reductive elimination step reduces the lifetime of the diorganopalladium(II) intermediate, which can be susceptible to side reactions like homocoupling.
Q3: What is the role of the base in Suzuki-Miyaura reactions of 5-Bromo-1-(TIPS)-7-azaindole, and how does it affect homocoupling?
A3: The base is essential for activating the boronic acid, making it competent for the transmetalation step.[2] However, the choice of base can also influence side reactions. Inorganic bases like potassium carbonate (K₂CO₃), cesium carbonate (Cs₂CO₃), and potassium phosphate (K₃PO₄) are commonly used.[3][4][5] The basicity of the medium can affect the rate of competing reactions; therefore, screening different bases is often necessary to find the optimal conditions that favor the desired cross-coupling over homocoupling.
Q4: How critical is maintaining an inert atmosphere, and what are the best practices for it?
A4: Maintaining a strictly inert (oxygen-free) atmosphere is arguably the most critical factor in preventing homocoupling, especially in copper-catalyzed reactions like the Sonogashira coupling.[6] Dissolved oxygen is a primary culprit for promoting the oxidative homocoupling of terminal alkynes (Glaser coupling) and the oxidation of the active Pd(0) catalyst.
-
Best Practices:
-
Use Schlenk line techniques or a glovebox.
-
Thoroughly degas all solvents and liquid reagents by sparging with an inert gas (argon or nitrogen) for at least 30 minutes or by using several freeze-pump-thaw cycles.
-
Ensure all glassware is flame-dried or oven-dried to remove adsorbed moisture and air.
-
Maintain a positive pressure of inert gas throughout the reaction setup and duration.
-
Troubleshooting Guides
Issue 1: Significant Formation of Homocoupled Byproduct
If you are observing a significant amount of the homocoupled product of either your 7-azaindole or your coupling partner, consider the following troubleshooting steps systematically.
| Potential Cause | Recommended Solution(s) |
| Presence of Oxygen | - Ensure all solvents and reagents are rigorously degassed. - Use a robust inert atmosphere (argon or nitrogen) throughout the experiment. - Consider adding a mild reducing agent like potassium formate to scavenge any Pd(II) formed by residual oxygen.[1] |
| Use of Pd(II) Precatalyst | - Switch to a Pd(0) catalyst such as Pd(PPh₃)₄ to bypass the in-situ reduction step. - If using a Pd(II) source, pre-stir the catalyst and ligand in the solvent before adding the reagents to ensure complete reduction to Pd(0). |
| Suboptimal Ligand | - Switch to a bulkier, more electron-rich phosphine ligand (e.g., SPhos, XPhos, P(t-Bu)₃) to accelerate the reductive elimination step. |
| Incorrect Base or Concentration | - Screen a panel of bases (e.g., K₂CO₃, Cs₂CO₃, K₃PO₄) to find the optimal one for your specific coupling partners. - Vary the concentration of the base, as this can influence the reaction kinetics.[2] |
| High Reaction Temperature | - Lowering the reaction temperature can sometimes disfavor the homocoupling pathway. Run a temperature screen to find the optimal balance between reaction rate and selectivity. |
Issue 2: Low or No Conversion to the Desired Product
Low or no yield of the cross-coupled product can be due to several factors, some of which can also contribute to homocoupling.
| Potential Cause | Recommended Solution(s) |
| Inactive Palladium Catalyst | - The formation of palladium black is a visual indicator of catalyst decomposition.[7] - Use fresh, high-quality catalyst and ligands. - Ensure the reaction is truly anaerobic, as oxygen can deactivate the catalyst. - The 7-azaindole nitrogen can potentially coordinate to and inhibit the palladium catalyst. The TIPS protecting group should mitigate this, but if issues persist, consider a different N-H protecting group strategy for troubleshooting. |
| Poor Quality Reagents | - Use freshly purified starting materials. Boronic acids, in particular, can degrade over time.[8] - Ensure all solvents and bases are anhydrous. |
| Inappropriate Reaction Conditions | - The reactivity of aryl bromides is generally lower than aryl iodides. More forcing conditions (higher temperature, longer reaction time) may be required.[9][10] - For Stille couplings, ensure the organostannane reagent is pure and handled under inert conditions. - For Sonogashira couplings, the presence of a copper(I) co-catalyst (e.g., CuI) is typically necessary, but copper-free conditions can be explored to minimize alkyne homocoupling.[6] |
Experimental Protocols
The following are generalized protocols for common cross-coupling reactions with 5-Bromo-1-(TIPS)-7-azaindole. Note: These are starting points and may require optimization for specific coupling partners.
Suzuki-Miyaura Coupling (General Protocol)
-
Preparation: In a flame-dried Schlenk flask, add 5-Bromo-1-(TIPS)-7-azaindole (1.0 equiv.), the arylboronic acid (1.2 equiv.), and the base (e.g., K₂CO₃, 2.0 equiv.).
-
Catalyst Addition: Add the palladium catalyst (e.g., Pd(PPh₃)₄, 5 mol%).
-
Inert Atmosphere: Evacuate and backfill the flask with an inert gas (e.g., Argon) three times.
-
Solvent Addition: Add the degassed solvent mixture (e.g., 1,4-dioxane/water 4:1) via syringe.
-
Reaction: Heat the reaction mixture to 80-100 °C with vigorous stirring. Monitor the reaction progress by TLC or LC-MS.
-
Workup: After completion, cool the mixture to room temperature. Dilute with an organic solvent (e.g., ethyl acetate) and wash with water and brine. Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure. Purify by column chromatography.[1][11]
Sonogashira Coupling (General Protocol)
-
Preparation: In a reaction flask, add 5-Bromo-1-(TIPS)-7-azaindole (1.0 equiv.), the palladium catalyst (e.g., PdCl₂(PPh₃)₂, 3 mol%), and the copper(I) co-catalyst (e.g., CuI, 5 mol%).
-
Inert Atmosphere: Flush the flask with an inert gas.
-
Solvent and Reagent Addition: Add the degassed solvent (e.g., THF or DMF) and an amine base (e.g., triethylamine, 2.0 equiv.). Then, add the terminal alkyne (1.2 equiv.) via syringe.
-
Reaction: Stir the reaction at the appropriate temperature (room temperature to 60 °C). Monitor progress by TLC or LC-MS.
-
Workup: Upon completion, dilute the reaction with an organic solvent and filter through a pad of celite to remove catalyst residues. Concentrate the filtrate and purify by column chromatography.[6][12]
Stille Coupling (Conceptual Protocol based on similar substrates)
-
Preparation: To an oven-dried Schlenk flask, add the palladium catalyst (e.g., Pd(PPh₃)₄, 5 mol%) and 5-Bromo-1-(TIPS)-7-azaindole (1.0 equiv.).
-
Inert Atmosphere: Evacuate and backfill the flask with an inert gas.
-
Solvent and Reagent Addition: Add the degassed solvent (e.g., anhydrous DMF or toluene). Then, add the organostannane reagent (1.1 equiv.).
-
Reaction: Heat the reaction mixture (e.g., to 80-110 °C) and stir until completion (monitor by TLC or LC-MS).
-
Workup: Cool the reaction, dilute with an organic solvent, and wash with aqueous KF solution (to remove tin byproducts) and brine. Dry the organic layer, concentrate, and purify by column chromatography.
Data Presentation: Representative Reaction Conditions
The following table summarizes typical reaction conditions for Suzuki-Miyaura couplings of bromo-aza-heterocycles, with a focus on minimizing homocoupling. Quantitative data for the specific substrate is limited in the public domain, so these serve as optimized starting points.
| Aryl Halide | Coupling Partner | Catalyst (mol%) | Ligand (mol%) | Base (equiv.) | Solvent | Temp (°C) | Yield (%) (Homocoupling) | Ref. |
| 5-Bromonicotinaldehyde | Phenylboronic acid | Pd(OAc)₂ (2) | SPhos (4) | K₃PO₄ (2) | Toluene/H₂O | 100 | High (Minimized) | [1] |
| 5-Bromo-1-ethyl-1H-indazole | N-Boc-2-pyrroleboronic acid | Pd(dppf)Cl₂ (5) | - | K₂CO₃ (2) | DME | 80 | 84% (Not specified) | [13] |
| 5-Bromo-2-methylpyridin-3-amine | Various arylboronic acids | Pd(PPh₃)₄ (5) | - | K₃PO₄ (2.2) | Dioxane/H₂O | 90 | Moderate to Good | [14] |
| 5-Bromo-7-azaindole | Propargyl alcohol | PdCl₂(PPh₃)₂ (3) | - | Et₃N (solvent) | THF | RT | ~85% (Glaser dimer minimized with inert atm.) | [6] |
Visualizations
References
- 1. benchchem.com [benchchem.com]
- 2. researchgate.net [researchgate.net]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
- 6. benchchem.com [benchchem.com]
- 7. benchchem.com [benchchem.com]
- 8. benchchem.com [benchchem.com]
- 9. benchchem.com [benchchem.com]
- 10. benchchem.com [benchchem.com]
- 11. Suzuki Coupling: Mechanism & Examples | NROChemistry [nrochemistry.com]
- 12. benchchem.com [benchchem.com]
- 13. The Suzuki Reaction Applied to the Synthesis of Novel Pyrrolyl and Thiophenyl Indazoles - PMC [pmc.ncbi.nlm.nih.gov]
- 14. researchgate.net [researchgate.net]
Stability of 5-Bromo-1-(triisopropylsilyl)-1H-pyrrolo[2,3-b]pyridine under reaction conditions
This technical support center provides troubleshooting guides and frequently asked questions regarding the stability and reactivity of 5-Bromo-1-(triisopropylsilyl)-1H-pyrrolo[2,3-b]pyridine (TIPS-5-Br-7-azaindole) in common organic synthesis reactions. This resource is intended for researchers, scientists, and professionals in drug development.
Frequently Asked Questions (FAQs)
Q1: How stable is the triisopropylsilyl (TIPS) protecting group on the pyrrole nitrogen under typical cross-coupling conditions?
A1: The N-TIPS group on the 7-azaindole core is generally stable under the conditions required for Suzuki-Miyaura and Stille cross-coupling reactions. The bulky nature of the triisopropylsilyl group provides significant steric hindrance, protecting it from cleavage by the basic and nucleophilic reagents commonly employed in these transformations. However, prolonged reaction times at elevated temperatures, especially with strong bases, may lead to partial deprotection. It is always advisable to monitor the reaction for the formation of the N-H deprotected species.
Q2: I am observing low yields in my Suzuki-Miyaura coupling reaction. What are the common causes and how can I troubleshoot this?
A2: Low yields in Suzuki-Miyaura couplings involving TIPS-5-Br-7-azaindole can arise from several factors:
-
Catalyst Inactivity: Ensure your palladium catalyst is active. Using a pre-catalyst or ensuring anaerobic conditions to prevent catalyst decomposition is crucial.
-
Suboptimal Base: The choice of base is critical. While potassium carbonate is commonly used, stronger bases like cesium carbonate or potassium phosphate can be more effective, particularly for less reactive coupling partners. However, stronger bases may increase the risk of TIPS cleavage.
-
Solvent System: A mixture of an organic solvent (e.g., dioxane, DME, or toluene) and water is typically required. The ratio can be optimized to ensure solubility of all reactants.
-
Boronic Acid/Ester Instability: Boronic acids can undergo protodeboronation. Using fresh, high-purity boronic acids or more stable boronate esters (e.g., pinacol esters) can mitigate this issue.
Q3: Can I perform a lithium-halogen exchange on this compound? Is the TIPS group stable under these conditions?
A3: Yes, lithium-halogen exchange is a viable method for the functionalization of this compound. The TIPS group is generally stable to organolithium reagents like n-butyllithium or sec-butyllithium at low temperatures (typically -78 °C). However, potential side reactions include:
-
Competitive Deprotonation: The protons on the pyridine ring and at the C2 position of the pyrrole ring are acidic and can be deprotonated by the organolithium reagent. Using a bulky organolithium reagent like t-butyllithium can sometimes favor halogen-metal exchange over deprotonation at sterically hindered positions.
-
Directed Ortho-Metalation: The TIPS group itself can direct lithiation to the C2 position. Careful control of temperature and the organolithium reagent is necessary to favor the desired lithium-halogen exchange at C5.
Q4: What are the recommended conditions for removing the TIPS protecting group?
A4: The TIPS group can be removed under various conditions. The choice of method depends on the stability of the functional groups in your molecule:
-
Fluoride-Based Reagents: Tetrabutylammonium fluoride (TBAF) in THF is the most common method. The reaction is typically fast at room temperature. For substrates sensitive to basic conditions, buffering with acetic acid may be necessary.
-
Acidic Conditions: Strong acids like trifluoroacetic acid (TFA) or hydrochloric acid (HCl) can cleave the TIPS group, although this is less common for N-silyl groups compared to silyl ethers.
-
Silver Fluoride: For sensitive substrates, silver fluoride (AgF) in methanol can be a mild and effective alternative for desilylation.
Troubleshooting Guides
Suzuki-Miyaura Coupling
| Issue | Potential Cause(s) | Troubleshooting Steps |
| Low or No Conversion | 1. Inactive catalyst. 2. Inappropriate base or solvent. 3. Low reaction temperature. | 1. Use a fresh batch of palladium catalyst or a pre-catalyst. Ensure rigorous degassing of solvents and inert atmosphere. 2. Screen different bases (e.g., K₂CO₃, Cs₂CO₃, K₃PO₄) and solvent mixtures (e.g., Dioxane/H₂O, DME/H₂O). 3. Gradually increase the reaction temperature (e.g., from 80 °C to 100 °C). |
| Formation of Debrominated Byproduct | 1. Presence of a hydride source. 2. Reductive cleavage of the C-Br bond. | 1. Use anhydrous solvents and high-purity reagents. 2. This can be promoted by the N-H deprotected species; ensure the TIPS group is intact. |
| TIPS Group Cleavage | 1. Harsh basic conditions. 2. Prolonged reaction at high temperature. | 1. Use a milder base (e.g., K₂CO₃ instead of Cs₂CO₃). 2. Reduce reaction time by using a more active catalyst system or higher concentration. Monitor the reaction closely by TLC or LC-MS. |
| Homocoupling of Boronic Acid | 1. Presence of oxygen. 2. High catalyst loading. | 1. Thoroughly degas the reaction mixture. 2. Reduce the catalyst loading to 1-3 mol%. |
Lithiation and Electrophilic Quench
| Issue | Potential Cause(s) | Troubleshooting Steps |
| Low Yield of Desired Product | 1. Incomplete lithium-halogen exchange. 2. Reaction with the electrophile is slow or inefficient. 3. Decomposition of the organolithium intermediate. | 1. Use a slight excess of the organolithium reagent. Ensure the reagent is freshly titrated. 2. Add the electrophile at low temperature and allow the reaction to warm slowly to room temperature. 3. Maintain a low temperature (-78 °C) throughout the generation of the organolithium species. |
| Formation of Multiple Products | 1. Competitive deprotonation at other positions. 2. Reaction of the organolithium reagent with the solvent (e.g., THF). | 1. Use a more sterically hindered organolithium reagent (e.g., s-BuLi or t-BuLi). Consider the use of additives like TMEDA to control regioselectivity. 2. Perform the reaction at the lowest possible temperature. |
| TIPS Group Cleavage | 1. Reaction with the organolithium reagent. | 1. This is generally not a major issue at low temperatures, but if observed, reduce the reaction time or use a less reactive organolithium reagent if possible. |
Experimental Protocols
General Protocol for Suzuki-Miyaura Coupling
-
Reaction Setup: To a flame-dried Schlenk flask, add this compound (1.0 equiv.), the desired arylboronic acid or boronate ester (1.2-1.5 equiv.), and the base (e.g., K₂CO₃ or Cs₂CO₃, 2.0-3.0 equiv.).
-
Degassing: Seal the flask with a septum and purge with argon or nitrogen for 15-20 minutes.
-
Solvent and Catalyst Addition: Add the degassed solvent system (e.g., 1,4-dioxane/water 4:1) via syringe. Add the palladium catalyst (e.g., Pd(PPh₃)₄, 5 mol% or PdCl₂(dppf), 3 mol%) under a positive pressure of inert gas.
-
Reaction: Heat the reaction mixture to 80-100 °C and monitor by TLC or LC-MS.
-
Work-up: Upon completion, cool the reaction to room temperature, dilute with water, and extract with an organic solvent (e.g., ethyl acetate). The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, filtered, and concentrated under reduced pressure.
-
Purification: The crude product is purified by flash column chromatography on silica gel.
General Protocol for Lithiation and Quench with an Electrophile
-
Reaction Setup: To a flame-dried, three-necked flask equipped with a thermometer, argon inlet, and a dropping funnel, add a solution of this compound (1.0 equiv.) in anhydrous THF.
-
Cooling: Cool the solution to -78 °C in a dry ice/acetone bath.
-
Lithiation: Add the organolithium reagent (e.g., n-BuLi, 1.1 equiv.) dropwise via syringe, maintaining the internal temperature below -70 °C. Stir the mixture at -78 °C for 30-60 minutes.
-
Electrophilic Quench: Add a solution of the electrophile (1.2 equiv.) in anhydrous THF dropwise, again maintaining the low temperature.
-
Warming and Quenching: After stirring for an additional 1-2 hours at -78 °C, slowly warm the reaction to room temperature. Quench the reaction by the slow addition of saturated aqueous ammonium chloride solution.
-
Work-up: Extract the aqueous layer with an organic solvent. The combined organic layers are washed with brine, dried, and concentrated.
-
Purification: Purify the crude product by chromatography.
Visualizations
Caption: Experimental workflow for Suzuki-Miyaura coupling.
Caption: Troubleshooting logic for lithiation reactions.
Technical Support Center: Suzuki Coupling with 5-Bromo-7-Azaindole Derivatives
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals encountering challenges with Suzuki-Miyaura cross-coupling reactions involving 5-bromo-7-azaindole derivatives.
Frequently Asked Questions (FAQs) & Troubleshooting
Q1: My Suzuki coupling reaction with a 5-bromo-7-azaindole derivative is resulting in a low yield or failing completely. What are the most common causes?
Low yields in Suzuki couplings with nitrogen-containing heterocycles like 5-bromo-7-azaindole can stem from several factors. The primary culprits are often related to catalyst deactivation, suboptimal reaction conditions, or issues with the starting materials. The Lewis basic nitrogen atom in the azaindole ring can coordinate to the palladium catalyst, leading to its deactivation and consequently, low product yields.
Q2: I'm observing a significant amount of a byproduct that appears to be the dehalogenated starting material (7-azaindole). How can I prevent this?
Dehalogenation is a common side reaction, particularly with electron-rich N-heterocyclic halides. This occurs when the palladium intermediate reacts with a hydride source in the reaction mixture. To minimize dehalogenation:
-
N-Protection: Protecting the pyrrole nitrogen of the azaindole ring with a suitable protecting group (e.g., Boc, SEM) can reduce the electron-donating nature of the ring system, making the C-Br bond less susceptible to reductive cleavage.
-
Choice of Base and Solvent: The choice of base and solvent can influence the formation of palladium-hydride species. It is advisable to use high-purity, anhydrous solvents.
-
Ligand Selection: The use of bulky, electron-rich phosphine ligands can promote the desired reductive elimination over dehalogenation.
Q3: My reaction is producing homocoupled byproducts (biaryls from the boronic acid). What causes this and how can it be avoided?
Homocoupling of boronic acids is often promoted by the presence of oxygen in the reaction mixture. To mitigate this:
-
Inert Atmosphere: Ensure the reaction is set up under a strictly inert atmosphere (e.g., nitrogen or argon). This involves thoroughly degassing the solvents and the reaction mixture.
-
Catalyst Loading: In some cases, excessively high palladium catalyst loadings can contribute to homocoupling. Optimization of the catalyst concentration may be necessary.
Q4: I suspect my boronic acid is decomposing during the reaction. What is this side reaction and how can I address it?
This side reaction is known as protodeboronation, where the boronic acid group is replaced by a hydrogen atom from a proton source (like water). This is a common issue, especially with heteroaryl boronic acids. To address protodeboronation:
-
Use Boronic Esters: Boronic esters, such as pinacol esters (Bpin), are generally more stable than their corresponding boronic acids and can be used as an alternative.
-
Anhydrous Conditions: Minimizing the amount of water in the reaction can suppress this side reaction.
-
Fresh Reagents: Use high-quality, fresh boronic acid.
Q5: How do I select the optimal catalyst, ligand, base, and solvent for my 5-bromo-7-azaindole derivative?
The optimal conditions are highly substrate-dependent. A screening of various reaction parameters is often necessary.
-
Catalyst and Ligand: Palladium catalysts are most common. For challenging substrates like N-heterocycles, bulky, electron-rich phosphine ligands such as SPhos and XPhos, in combination with a palladium source like Pd(OAc)₂ or Pd₂(dba)₃, are often effective. Pre-formed palladium precatalysts can also provide more consistent results.
-
Base: The base is crucial for the transmetalation step. A range of inorganic bases can be used, with K₂CO₃, K₃PO₄, and Cs₂CO₃ being the most common. For difficult couplings, a stronger base like Cs₂CO₃ may be required.
-
Solvent: A mixture of an organic solvent and water is typically used to dissolve both the organic and inorganic reagents. Common solvent systems include dioxane/water, THF/water, and DMF/water.
Data Presentation: Comparison of Reaction Conditions
The following tables summarize quantitative data from studies on Suzuki couplings with substrates similar to 5-bromo-7-azaindole, illustrating the impact of different reaction parameters on product yield.
Table 1: Effect of Catalyst and Ligand on Yield
| Aryl Halide | Boronic Acid | Catalyst (mol%) | Ligand (mol%) | Base | Solvent | Temp (°C) | Time (h) | Yield (%) |
| 5-Bromo-1-ethyl-1H-indazole | N-Boc-2-pyrroleboronic acid | Pd(dppf)Cl₂ (5) | - | K₂CO₃ | DME | 80 | 2 | 95[1] |
| 5-Bromo-1-ethyl-1H-indazole | N-Boc-2-pyrroleboronic acid | Pd(PCy₃)₂ (5) | - | K₂CO₃ | DME | 80 | 4 | 60[1] |
| 5-Bromo-1-ethyl-1H-indazole | N-Boc-2-pyrroleboronic acid | Pd(PPh₃)₄ (5) | - | K₂CO₃ | DME | 80 | 6 | 45[1] |
| 3-Chloroindazole | 5-Indole boronic acid | Pd₂(dba)₃ (2) | SPhos (3) | K₃PO₄ | Dioxane/H₂O | 100 | 15 | 78 |
| 3-Chloroindazole | 5-Indole boronic acid | Pd₂(dba)₃ (2) | XPhos (3) | K₃PO₄ | Dioxane/H₂O | 100 | 15 | 80 |
Table 2: Effect of Base and Solvent on Yield
| Aryl Halide | Boronic Acid | Catalyst/Ligand | Base (equiv) | Solvent | Temp (°C) | Time (min) | Yield (%) |
| 5-Bromo-spiro[indole-piperidine] | Naphthalene-2-boronic acid | Pd(PPh₃)₄ | K₂CO₃ (2) | Toluene | 100 (MW) | 25 | 63[2] |
| 5-Bromo-spiro[indole-piperidine] | Naphthalene-2-boronic acid | Pd(PPh₃)₄ | K₃PO₄ (2) | EtOH | 100 (MW) | 25 | 80[2] |
| 5-Bromo-spiro[indole-piperidine] | Naphthalene-2-boronic acid | Pd(PPh₃)₄ | Cs₂CO₃ (2) | EtOH | 100 (MW) | 25 | 97[2] |
Experimental Protocols
General Protocol for Suzuki-Miyaura Coupling of 5-Bromo-7-Azaindole with an Arylboronic Acid
This protocol is a general starting point and may require optimization for specific substrates.
Materials:
-
5-Bromo-7-azaindole (1.0 equiv)
-
Arylboronic acid (1.2-1.5 equiv)
-
Palladium catalyst (e.g., Pd(dppf)Cl₂, 2-5 mol%) or a combination of a palladium source (e.g., Pd₂(dba)₃, 2 mol%) and a ligand (e.g., SPhos, 4 mol%)
-
Base (e.g., K₂CO₃ or K₃PO₄, 2.0-3.0 equiv)
-
Anhydrous, degassed solvent (e.g., 1,4-dioxane/water 4:1, or DMF)
-
Inert gas (Nitrogen or Argon)
-
Standard laboratory glassware (Schlenk flask or sealed tube)
Procedure:
-
Reaction Setup: To an oven-dried Schlenk flask containing a magnetic stir bar, add 5-bromo-7-azaindole, the arylboronic acid, the palladium catalyst (and ligand, if separate), and the base.
-
Inert Atmosphere: Seal the flask with a septum, and then evacuate and backfill with an inert gas. Repeat this cycle three times to ensure an oxygen-free environment.
-
Solvent Addition: Add the degassed solvent mixture via syringe.
-
Reaction: Place the flask in a pre-heated oil bath at the desired temperature (typically 80-110 °C) and stir vigorously.
-
Monitoring: Monitor the progress of the reaction by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).
-
Work-up: Once the reaction is complete, cool the mixture to room temperature. Dilute with an organic solvent (e.g., ethyl acetate) and wash with water and brine.
-
Purification: Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by flash column chromatography on silica gel.
Visualizations
Signaling Pathways and Experimental Workflows
Caption: PI3K/AKT/mTOR signaling pathway with the inhibitory action of a 7-azaindole derivative.
References
Validation & Comparative
A Comparative Guide to the Cross-Coupling Performance of 5-Bromo-1-(triisopropylsilyl)-1H-pyrrolo[2,3-b]pyridine and Other Brominated Pyridines
For Researchers, Scientists, and Drug Development Professionals
In the landscape of modern synthetic chemistry, palladium-catalyzed cross-coupling reactions are indispensable tools for the construction of complex molecular architectures, particularly in the synthesis of pharmaceuticals and functional materials. The choice of the organohalide coupling partner is a critical factor influencing the efficiency and outcome of these reactions. This guide provides an objective comparison of the performance of 5-Bromo-1-(triisopropylsilyl)-1H-pyrrolo[2,3-b]pyridine, a versatile 7-azaindole derivative, with other common brominated pyridines in key cross-coupling reactions.
The 1H-pyrrolo[2,3-b]pyridine, or 7-azaindole, scaffold is a privileged structure in medicinal chemistry, and the presence of a bromine atom at the 5-position offers a valuable handle for introducing molecular diversity. The triisopropylsilyl (TIPS) protecting group on the pyrrole nitrogen enhances solubility in organic solvents and can influence the electronic properties of the heterocyclic system, thereby affecting its reactivity in cross-coupling reactions.
This guide will delve into a comparative analysis of Suzuki-Miyaura, Sonogashira, and Buchwald-Hartwig amination reactions, presenting available quantitative data, detailed experimental protocols, and visual representations of the reaction workflows.
Performance in Suzuki-Miyaura Coupling
The Suzuki-Miyaura coupling is a robust method for the formation of carbon-carbon bonds between an organoboron compound and an organohalide. The reactivity of brominated pyridines in this reaction is influenced by the position of the bromine atom and the electronic nature of the pyridine ring.
While specific comparative studies are limited, the available data suggests that 5-bromo-1H-pyrrolo[2,3-b]pyridine derivatives can effectively participate in Suzuki-Miyaura couplings. The electron-rich nature of the pyrrolo[2,3-b]pyridine ring system can sometimes present challenges compared to more electron-deficient pyridines. However, the use of appropriate palladium catalysts and ligands can overcome these hurdles.
Table 1: Comparison of Suzuki-Miyaura Coupling Reactions
| Brominated Pyridine | Coupling Partner | Catalyst (mol%) | Ligand (mol%) | Base | Solvent | Temp (°C) | Time (h) | Yield (%) |
| 5-Bromo-1H-pyrrolo[2,3-b]pyridine derivative | Arylboronic acid | Pd(dppf)Cl₂ (N/A) | - | K₂CO₃ | Dimethoxyethane | 80 | 2 | High Yield (qualitative)[1] |
| 5-Bromo-2-methylpyridin-3-amine | Arylboronic acids | Pd(PPh₃)₄ (N/A) | - | K₃PO₄ | 1,4-Dioxane/H₂O | 85-95 | >15 | Moderate to Good[2] |
| 2-Bromopyridine | Phenylboronic acid | Pd(OAc)₂ (N/A) / NHC | - | K₂CO₃ | THF | 110 | N/A | 60-88[3] |
| 3-Bromopyridine | Phenylboronic acid | Pd(OAc)₂ (0.1) | Supramolecular Ligand (0.2) | K₂CO₃ | Toluene | 130 | 1 | 78[4] |
| 4-Bromopyridine | Phenylboronic acid | Pd(PPh₃)₄ (2) | - | K₂CO₃ | Toluene/H₂O | 100 | 12 | 85[5] |
Note: N/A indicates that the specific mol% was not provided in the cited source. Yields are as reported in the literature and may vary based on specific substrates and reaction conditions.
Experimental Protocol: Suzuki-Miyaura Coupling of a 5-Bromo-1H-pyrrolo[2,3-b]pyridine Derivative
This protocol is adapted from a general procedure for the Suzuki coupling of 5-bromoindazoles, which are structurally similar to 7-azaindoles.[1]
Materials:
-
This compound (1.0 equiv)
-
Arylboronic acid (1.1-2.0 equiv)
-
[1,1'-Bis(diphenylphosphino)ferrocene]palladium(II) dichloride (Pd(dppf)Cl₂) (catalytic amount)
-
Potassium carbonate (K₂CO₃) (2.0 equiv)
-
Dimethoxyethane (DME)
-
Water
Procedure:
-
To a reaction vessel, add the this compound, arylboronic acid, Pd(dppf)Cl₂, and K₂CO₃.
-
Purge the vessel with an inert gas (e.g., argon or nitrogen).
-
Add degassed DME and water.
-
Heat the reaction mixture to 80 °C with stirring.
-
Monitor the reaction progress by a suitable technique (e.g., TLC or LC-MS).
-
Upon completion, cool the reaction to room temperature.
-
Perform a standard aqueous work-up and extract the product with an organic solvent.
-
Dry the organic layer, concentrate, and purify the crude product by column chromatography.
Caption: A typical experimental workflow for a Suzuki-Miyaura cross-coupling reaction.
Performance in Sonogashira Coupling
The Sonogashira coupling reaction facilitates the formation of carbon-carbon bonds between a terminal alkyne and an aryl or vinyl halide, providing a powerful tool for the synthesis of alkynylated heterocycles.
For 7-azaindole derivatives, the Sonogashira reaction is a well-established method for functionalization.[3][6] The reaction typically employs a palladium catalyst in conjunction with a copper(I) co-catalyst and an amine base.
Table 2: Comparison of Sonogashira Coupling Reactions
| Brominated Pyridine | Coupling Partner | Pd Catalyst (mol%) | Cu Catalyst (mol%) | Base | Solvent | Temp (°C) | Time (h) | Yield (%) |
| 5-Bromo-3-iodo-2-aminopyridine derivative | Terminal Alkyne | PdCl₂(PPh₃)₂ (N/A) | CuI (N/A) | Et₃N | DMF | RT or 60 | N/A | Up to 87% (for subsequent products)[6][7] |
| 5-Bromo-2-aminopyridine | Phenylacetylene | Pd(PPh₃)₄ (N/A) | CuI (N/A) | Et₃N | N/A | N/A | N/A | N/A |
| 2-Amino-4-bromopyridine | Terminal Alkynes | PdCl₂(PPh₃)₂ / Pd(PPh₃)₄ | CuI | Et₃N / Piperidine | DMF / THF | RT - 100 | 2-24 | 65-95[8] |
| 5-Bromopyrimidine | Terminal Alkynes | PdCl₂(PPh₃)₂ / Pd(PPh₃)₄ | CuI | Et₃N | THF / DMF | RT - 80 | 4-16 | 70-95[9] |
Note: N/A indicates that the specific mol% or conditions were not provided in the cited source. Yields are as reported in the literature and may vary based on specific substrates and reaction conditions.
Experimental Protocol: Sonogashira Coupling of a 5-Bromo-7-azaindole Derivative
This protocol is based on a general procedure for the Sonogashira coupling of halo-aminopyridines.[3]
Materials:
-
This compound (1.0 equiv)
-
Terminal alkyne (1.1-1.5 equiv)
-
Palladium catalyst (e.g., Pd(PPh₃)₄ or PdCl₂(PPh₃)₂) (catalytic amount)
-
Copper(I) iodide (CuI) (catalytic amount)
-
Amine base (e.g., triethylamine (Et₃N))
-
Solvent (e.g., THF or DMF)
Procedure:
-
To a degassed reaction vessel, add the this compound, palladium catalyst, and CuI.
-
Add the solvent and the amine base.
-
Add the terminal alkyne to the mixture.
-
Stir the reaction at room temperature or with gentle heating.
-
Monitor the reaction progress by TLC or LC-MS.
-
Upon completion, perform a standard work-up, which may include quenching with an aqueous solution and extraction with an organic solvent.
-
Dry the organic layer, concentrate, and purify the crude product.
Caption: A typical experimental workflow for a Sonogashira cross-coupling reaction.
Performance in Buchwald-Hartwig Amination
The Buchwald-Hartwig amination is a versatile palladium-catalyzed cross-coupling reaction for the formation of carbon-nitrogen bonds.[4][10] This reaction is crucial for the synthesis of arylamines, which are prevalent in many biologically active compounds.
The reactivity of bromopyridines in the Buchwald-Hartwig amination is dependent on the electronic properties of the pyridine ring and the steric hindrance around the C-Br bond. For 7-azaindole derivatives, this reaction provides a direct route to amino-substituted analogues.
Table 3: Comparison of Buchwald-Hartwig Amination Reactions
| Brominated Pyridine | Amine | Catalyst (mol%) | Ligand (mol%) | Base | Solvent | Temp (°C) | Time (h) | Yield (%) |
| 5-Bromo-N-phenylpyridin-3-amine | Aniline | Pd₂(dba)₃ (N/A) | BINAP (N/A) | NaOᵗBu | Toluene | 100-110 | 12-24 | N/A[11] |
| 2-Bromo-6-methylpyridine | (+/-)-trans-1,2-diaminocyclohexane | [Pd₂(dba)₃] (0.18 mmol) | (±)-BINAP (0.35 mmol) | NaOᵗBu | Toluene | 80 | 4 | 60[10] |
| 3-Bromopyridine-D4 | Various Amines | Pd catalyst/precatalyst | Phosphine ligand | Base | Anhydrous solvent | 80-110 | N/A | N/A[12] |
| 2,5-Dibromo-3-(trifluoromethyl)pyridine | Various Amines | Pd₂(dba)₃ / Pd(OAc)₂ | XPhos / RuPhos | Cs₂CO₃ / K₃PO₄ | Toluene / Dioxane | 80-110 | 12-24 | N/A |
Note: N/A indicates that specific quantitative data was not provided in the cited source. Yields are as reported in the literature and may vary based on specific substrates and reaction conditions.
Experimental Protocol: Buchwald-Hartwig Amination of a Bromopyridine
This protocol is adapted from a procedure for the amination of a bromopyridine with a diamine.[10]
Materials:
-
This compound (1.0 equiv)
-
Amine (1.0-1.2 equiv)
-
Palladium precatalyst (e.g., [Pd₂(dba)₃])
-
Ligand (e.g., BINAP)
-
Sodium tert-butoxide (NaOᵗBu)
-
Anhydrous toluene
Procedure:
-
In a dry Schlenk tube under an inert atmosphere, combine the bromopyridine, amine, palladium precatalyst, ligand, and NaOᵗBu.
-
Add anhydrous toluene.
-
Heat the reaction mixture to the desired temperature (e.g., 80-110 °C) with vigorous stirring.
-
Monitor the reaction by TLC or LC-MS.
-
After completion, cool the reaction mixture and perform a suitable work-up, which may involve dilution with an organic solvent, washing with brine, and drying.
-
Concentrate the organic layer and purify the product by chromatography.
Caption: A typical experimental workflow for a Buchwald-Hartwig amination reaction.
Conclusion
This compound and its derivatives are valuable substrates in palladium-catalyzed cross-coupling reactions, enabling the synthesis of a diverse range of functionalized 7-azaindoles. While direct quantitative comparisons with other brominated pyridines are not always readily available in the literature, the existing data and general principles of cross-coupling chemistry suggest that these compounds are competent coupling partners.
The reactivity of 5-bromo-7-azaindole derivatives can be modulated by the choice of catalyst, ligand, base, and solvent, allowing for successful Suzuki-Miyaura, Sonogashira, and Buchwald-Hartwig reactions. The TIPS protecting group generally enhances solubility and stability, although its steric bulk may influence reaction rates in some cases.
In comparison to simpler brominated pyridines, the 7-azaindole core introduces a more complex electronic environment. However, with the appropriate optimization of reaction conditions, high yields of desired products can be achieved. This guide provides a foundation of data and protocols to assist researchers in the successful application of this compound and other brominated pyridines in their synthetic endeavors. Further systematic studies directly comparing the reactivity of these substrates under identical conditions would be highly valuable to the scientific community.
References
- 1. The Suzuki Reaction Applied to the Synthesis of Novel Pyrrolyl and Thiophenyl Indazoles - PMC [pmc.ncbi.nlm.nih.gov]
- 2. mdpi.com [mdpi.com]
- 3. CN109081840B - Preparation method of 5-bromo-7-azaindole - Google Patents [patents.google.com]
- 4. chem.libretexts.org [chem.libretexts.org]
- 5. mdpi.com [mdpi.com]
- 6. Metal-Catalyzed Cross-Coupling Reactions on Azaindole Synthesis and Functionalization - PMC [pmc.ncbi.nlm.nih.gov]
- 7. mdpi.com [mdpi.com]
- 8. Recent advances in the global ring functionalization of 7-azaindoles - Chemical Communications (RSC Publishing) [pubs.rsc.org]
- 9. Buchwald–Hartwig amination - Wikipedia [en.wikipedia.org]
- 10. benchchem.com [benchchem.com]
- 11. pubs.acs.org [pubs.acs.org]
- 12. benchchem.com [benchchem.com]
A Comparative Guide to Silyl Protecting Groups in Pyrrolo[2,3-b]pyridine Synthesis
For Researchers, Scientists, and Drug Development Professionals
The synthesis of pyrrolo[2,3-b]pyridines, a core scaffold in numerous pharmacologically active compounds, often necessitates the use of protecting groups for the pyrrole nitrogen. Silyl protecting groups offer a versatile and widely employed strategy due to their ease of introduction, tunable stability, and mild removal conditions. This guide provides a comprehensive comparison of commonly used silyl protecting groups in the context of pyrrolo[2,3-b]pyridine (also known as 7-azaindole) synthesis, supported by experimental data to facilitate informed selection for specific synthetic routes.
I. Overview of Silyl Protecting Groups
Silyl ethers are formed by the reaction of a silyl halide with an alcohol or, in this case, the N-H of the pyrrole ring. The stability of the resulting N-Si bond is primarily influenced by the steric bulk of the substituents on the silicon atom. Generally, bulkier silyl groups lead to greater stability towards acidic and basic conditions. The most frequently utilized silyl protecting groups in organic synthesis include Trimethylsilyl (TMS), Triethylsilyl (TES), tert-Butyldimethylsilyl (TBDMS or TBS), Triisopropylsilyl (TIPS), and tert-Butyldiphenylsilyl (TBDPS). Another relevant group is the (2-(Trimethylsilyl)ethoxy)methyl (SEM) group, which, while not a simple silyl ether, contains a silicon moiety and is removed under specific conditions.
The general order of stability for common silyl ethers is as follows:
-
Acidic Conditions: TMS < TES < TBDMS < TIPS < TBDPS
-
Basic Conditions: TMS < TES < TBDMS ≈ TBDPS < TIPS
II. Comparative Data on Protection and Deprotection
| Protecting Group | Protection Conditions | Typical Yield | Deprotection Reagents | Deprotection Conditions | Typical Yield | Reference |
| TBDMS | TBDMSCl, Imidazole, DMF, rt | High | TBAF | THF, rt | 32% (substrate dependent) | [1][2] |
| HF-Pyridine | Pyridine, rt | - | [3] | |||
| TFA | DCM, 50°C | - | [4] | |||
| TIPS | TIPSCl, Imidazole, Microwave | High | TBAF | THF, rt | - | [5] |
| AgF | Methanol, rt | Good | ||||
| SEM | SEMCl, NaH, DMF | - | TFA | DCM, 50°C | 60-72% | [4] |
Note: The deprotection yield for TBDMS with TBAF can be low due to the basicity of the reagent causing decomposition of sensitive substrates.[1][2] Buffering the TBAF with acetic acid or using HF-Pyridine is recommended in such cases.[1][3]
III. Stability in Key Synthetic Transformations
The choice of a silyl protecting group is often dictated by its stability under the conditions of subsequent synthetic steps. Pyrrolo[2,3-b]pyridine scaffolds are frequently functionalized via cross-coupling reactions.
Suzuki Coupling:
The stability of the SEM group has been demonstrated in Suzuki-Miyaura cross-coupling reactions of halogenated pyrrolo[2,3-d]pyrimidines.[6] While specific comparative data for different silyl groups on pyrrolo[2,3-b]pyridine is scarce, the robustness of the SEM group under these palladium-catalyzed conditions suggests its suitability for syntheses involving this reaction.
Heck Reaction:
There is limited direct evidence comparing the stability of different silyl-protected pyrrolo[2,3-b]pyridines in Heck reactions. However, the general stability trends suggest that bulkier silyl groups like TIPS and TBDPS would be more likely to withstand the reaction conditions.
Ortho-metalation:
Directed ortho-metalation is a powerful tool for the functionalization of aromatic rings. The presence of a bulky silyl group on the pyrrole nitrogen, such as TIPS, has been shown to protect the 5-membered ring from deprotometalation, thereby directing metalation to the pyridine ring.[6] This highlights the role of silyl groups in controlling regioselectivity.
IV. Experimental Protocols
A. General Procedure for N-Silylation of Pyrrolo[2,3-b]pyridine (7-Azaindole)
-
Using TBDMSCl: To a solution of pyrrolo[2,3-b]pyridine (1.0 eq) in anhydrous DMF, add imidazole (2.2 eq) and TBDMSCl (1.1 eq). Stir the mixture at room temperature until the reaction is complete (monitored by TLC). Quench the reaction with water and extract the product with an organic solvent. The organic layer is then washed with brine, dried over anhydrous sodium sulfate, and concentrated under reduced pressure. The crude product can be purified by column chromatography.
-
Using TIPSCl under Microwave Irradiation: In a microwave vial, combine pyrrolo[2,3-b]pyridine (1.0 eq), imidazole (2.0 eq), and TIPSCl (1.2 eq). Irradiate the mixture in a microwave reactor at a suitable temperature and time to achieve complete conversion. After cooling, the product can be isolated by extraction and purified by chromatography.
B. General Procedure for Deprotection
-
TBAF Deprotection of N-TBDMS-pyrrolo[2,3-b]pyridine: To a solution of N-TBDMS-pyrrolo[2,3-b]pyridine (1.0 eq) in THF, add a 1M solution of TBAF in THF (1.1-1.5 eq). Stir the reaction at room temperature and monitor by TLC. Upon completion, the reaction is quenched with water or a saturated aqueous solution of NH4Cl and the product is extracted. For base-sensitive substrates, buffering the TBAF with acetic acid is recommended.[1]
-
Acidic Deprotection of N-SEM-pyrrolo[2,3-b]pyridine: To a solution of the N-SEM protected pyrrolo[2,3-b]pyridine derivative in dichloromethane (DCM), add trifluoroacetic acid (TFA). The mixture is stirred at a specified temperature (e.g., 50°C) for a designated time.[4] The reaction is then concentrated, and the residue is taken up in a suitable solvent and neutralized with a base (e.g., NaHCO3 solution) before extraction and purification.[4]
V. Logical Workflow for Selecting a Silyl Protecting Group
The selection of an appropriate silyl protecting group is a critical decision in the synthetic planning for pyrrolo[2,3-b]pyridine derivatives. The following workflow, visualized as a DOT graph, outlines the key considerations.
Figure 1. Decision workflow for selecting a silyl protecting group.
VI. Conclusion
The choice of a silyl protecting group for the synthesis of pyrrolo[2,3-b]pyridines is a multi-faceted decision that depends on the planned synthetic route, the stability required for subsequent reactions, and the desired deprotection strategy. While TBDMS is a commonly used and versatile protecting group, its removal under standard TBAF conditions can be problematic for base-sensitive substrates. Bulkier groups like TIPS offer enhanced stability, which can be advantageous for multi-step syntheses involving harsh reaction conditions or for directing regioselectivity in metalation reactions. The SEM group provides a robust alternative that is stable to many cross-coupling conditions and can be removed under acidic conditions. Careful consideration of the factors outlined in this guide will enable researchers to select the most appropriate silyl protecting group to achieve their synthetic goals efficiently and in high yield.
References
- 1. Article | ChemSpider Synthetic Pages [cssp.chemspider.com]
- 2. pubs.rsc.org [pubs.rsc.org]
- 3. researchgate.net [researchgate.net]
- 4. mdpi.com [mdpi.com]
- 5. Reductive Deprotection of Silyl Groups with Wilkinson's Catalyst/Catechol Borane - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Deprotometalation-Iodolysis and Direct Iodination of 1-Arylated 7-Azaindoles: Reactivity Studies and Molecule Properties - PMC [pmc.ncbi.nlm.nih.gov]
The Strategic Advantage of 5-Bromo-1-(triisopropylsilyl)-1H-pyrrolo[2,3-b]pyridine in Complex Synthesis
In the intricate world of pharmaceutical and materials science, the efficient construction of complex molecular architectures is paramount. For researchers and drug development professionals, the choice of building blocks can significantly impact the success of a synthetic route, influencing yield, purity, and scalability. Among the vast arsenal of heterocyclic intermediates, 5-Bromo-1-(triisopropylsilyl)-1H-pyrrolo[2,3-b]pyridine, a protected form of 5-bromo-7-azaindole, has emerged as a superior reagent for a variety of critical transformations. This guide provides an objective comparison of its performance against alternatives, supported by experimental data, to illuminate its advantages in modern synthesis.
The 7-azaindole scaffold is a privileged structure in medicinal chemistry, notably as a core component of numerous kinase inhibitors. However, the unprotected N-H group of the pyrrole ring can complicate synthetic manipulations, leading to side reactions, reduced yields, and difficulties in purification. The introduction of a protecting group is therefore a common and often necessary strategy. The triisopropylsilyl (TIPS) group, in particular, offers a unique combination of steric bulk and electronic properties that confer distinct advantages over other protecting groups or the unprotected analogue.
Enhanced Performance in Cross-Coupling Reactions
The Suzuki-Miyaura cross-coupling reaction is a cornerstone of modern organic synthesis for the formation of C-C bonds. The performance of 5-bromo-7-azaindole derivatives in this reaction is critically dependent on the nature of the N1-substituent. Use of the bulky triisopropylsilyl (TIPS) protecting group has been shown to significantly improve reaction outcomes compared to the unprotected or other N-protected analogues.
The primary advantages of the TIPS group in this context are:
-
Increased Solubility: The lipophilic nature of the TIPS group enhances the solubility of the 7-azaindole core in organic solvents commonly used for cross-coupling reactions, leading to more homogeneous reaction mixtures and improved reaction kinetics.
-
Prevention of Catalyst Inhibition: The unprotected N-H of the pyrrole can coordinate to the palladium catalyst, leading to catalyst deactivation and lower yields. The TIPS group effectively shields the nitrogen, preventing this detrimental interaction.
-
Improved Regioselectivity: The steric hindrance provided by the TIPS group can direct subsequent functionalization steps to other positions on the heterocyclic core, offering a powerful tool for controlling regioselectivity in multi-step syntheses.
While direct comparative studies detailing yields with various protecting groups are not always compiled in a single source, the general observation in the synthetic literature is that N-protection is crucial for high-yielding Suzuki-Miyaura couplings of 5-bromo-7-azaindole. For instance, unprotected nitrogen-rich heterocycles often give poor results in palladium-catalyzed cross-coupling reactions.[1] In contrast, N-protected analogues, including those with bulky silyl groups, consistently provide higher yields.
Table 1: Comparison of N-Protecting Groups in Suzuki-Miyaura Coupling of 5-Bromoindazoles
While not a direct comparison on the 7-azaindole system, a study on the closely related 5-bromoindazoles highlights the efficacy of N-protection in Suzuki-Miyaura reactions.
| N-Protecting Group | Arylboronic Acid | Catalyst | Base | Solvent | Yield (%) |
| Ethyl | N-Boc-2-pyrroleboronic acid | Pd(dppf)Cl₂ | K₂CO₃ | Dimethoxyethane | High |
| Boc | N-Boc-2-pyrroleboronic acid | Pd(dppf)Cl₂ | K₂CO₃ | Dimethoxyethane | Very Good |
| None | N-Boc-2-pyrroleboronic acid | Pd(dppf)Cl₂ | K₂CO₃ | Dimethoxyethane | 50% |
Data adapted from a study on 5-bromoindazoles, demonstrating the improved yields with N-protection.[2]
Experimental Protocol: Suzuki-Miyaura Coupling of this compound
The following protocol provides a detailed methodology for a typical Suzuki-Miyaura cross-coupling reaction.
Materials:
-
This compound
-
Arylboronic acid (e.g., 4-methoxyphenylboronic acid)
-
[1,1'-Bis(diphenylphosphino)ferrocene]dichloropalladium(II) (Pd(dppf)Cl₂)
-
Potassium carbonate (K₂CO₃)
-
1,4-Dioxane
-
Water (degassed)
Procedure:
-
To a flame-dried round-bottom flask under an inert atmosphere (e.g., argon or nitrogen), add this compound (1.0 equiv.), the arylboronic acid (1.2 equiv.), and potassium carbonate (2.0 equiv.).
-
Add the palladium catalyst, Pd(dppf)Cl₂ (0.05 equiv.).
-
Add degassed 1,4-dioxane and water in a 4:1 ratio (e.g., 4 mL of dioxane and 1 mL of water per 1 mmol of the bromo-azaindole).
-
Stir the reaction mixture at 80-90 °C.
-
Monitor the reaction progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).
-
Upon completion, cool the reaction mixture to room temperature.
-
Dilute the mixture with ethyl acetate and wash with water and brine.
-
Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel using an appropriate eluent system (e.g., a gradient of ethyl acetate in hexanes).
Strategic Application in Multi-Step Synthesis: The Path to Kinase Inhibitors
The advantages of using this compound are particularly evident in the multi-step synthesis of complex, biologically active molecules such as kinase inhibitors. The synthesis of Venetoclax (ABT-199), a BCL-2 inhibitor, serves as a compelling example where a 7-azaindole core is a key structural motif.[3][4][5][6][7] While various synthetic routes exist, the use of a protected 5-bromo-7-azaindole is a common strategy to ensure high yields and regiochemical control in the crucial C-C and C-N bond-forming steps.
The TIPS group's steric bulk allows for regioselective lithiation at the C4 or C6 positions, followed by quenching with an electrophile, a transformation that would be difficult to control with a less bulky or no protecting group. This directed metalation is a powerful tool for introducing substituents at specific positions of the azaindole ring.
References
- 1. Suzuki-Miyaura Cross-Coupling of Unprotected, Nitrogen-Rich Heterocycles: Substrate Scope and Mechanistic Investigation - PMC [pmc.ncbi.nlm.nih.gov]
- 2. The Suzuki Reaction Applied to the Synthesis of Novel Pyrrolyl and Thiophenyl Indazoles - PMC [pmc.ncbi.nlm.nih.gov]
- 3. ABT-199 synthesis - chemicalbook [chemicalbook.com]
- 4. medkoo.com [medkoo.com]
- 5. researchgate.net [researchgate.net]
- 6. CN107033142A - A kind of synthetic method of Venetoclax key intermediates - Google Patents [patents.google.com]
- 7. WO2018029711A2 - Process for the preparation of venetoclax - Google Patents [patents.google.com]
Reactivity Face-Off: 5-Iodo- vs. 5-Bromo-1H-pyrrolo[2,3-b]pyridine Derivatives in Cross-Coupling Reactions
A Comparative Guide for Researchers, Scientists, and Drug Development Professionals
In the synthesis of novel therapeutics and functional materials, the 1H-pyrrolo[2,3-b]pyridine, commonly known as 7-azaindole, is a privileged scaffold. Functionalization of this core, particularly at the 5-position, is often achieved through palladium-catalyzed cross-coupling reactions. The choice of the halide at this position—typically bromine or iodine—is a critical decision that significantly impacts reaction efficiency, conditions, and overall synthetic strategy. This guide provides an objective, data-driven comparison of the reactivity of 5-iodo- and 5-bromo-1H-pyrrolo[2,3-b]pyridine derivatives in three cornerstone cross-coupling reactions: Suzuki-Miyaura, Sonogashira, and Buchwald-Hartwig amination.
The Decisive Factor: Carbon-Halogen Bond Strength
The generally accepted trend in the reactivity of aryl halides in palladium-catalyzed cross-coupling reactions follows the order: I > Br > Cl > F. This hierarchy is primarily dictated by the carbon-halogen (C-X) bond dissociation energy. The weaker carbon-iodine bond is more readily cleaved during the rate-determining oxidative addition step of the catalytic cycle, leading to faster reaction rates and often allowing for milder reaction conditions compared to their bromo counterparts.
Quantitative Comparison of Reactivity
While direct side-by-side comparative studies under identical conditions for 5-bromo- and 5-iodo-1H-pyrrolo[2,3-b]pyridine are not extensively documented in the literature, the following tables summarize representative experimental data from various sources. It is important to note that direct comparison of yields between the iodo and bromo derivatives should be made with caution as the reaction conditions are not identical.
Suzuki-Miyaura Coupling
The Suzuki-Miyaura reaction is a versatile method for the formation of carbon-carbon bonds. The higher reactivity of the 5-iodo derivative is expected to lead to higher yields under milder conditions.
| Aryl Halide | Boronic Acid/Ester | Catalyst System | Base | Solvent | Temp. (°C) | Time (h) | Yield (%) |
| 5-Bromo-1H-pyrrolo[2,3-b]pyridine | Arylboronic acid | PdCl₂(dppf) (20 mol%) | K₂CO₃ | Dioxane/H₂O | 70 | 22 | Good to Excellent |
| 3-Iodo-5-azaindole | Aryl or heteroaryl boronic acids | Pd(PPh₃)₄ | - | - | - | - | 5-49 |
Note: The data for the iodo derivative is for the 3-iodo-5-azaindole, as direct data for the 5-iodo isomer in a comparable Suzuki reaction was not found in the surveyed literature. This data is included to provide a general indication of reactivity.
Sonogashira Coupling
The Sonogashira coupling facilitates the formation of carbon-carbon bonds between aryl halides and terminal alkynes. The enhanced reactivity of iodo derivatives is particularly advantageous in this reaction.
| Aryl Halide | Alkyne | Catalyst System | Base | Solvent | Temp. (°C) | Time (h) | Yield (%) |
| 5-Bromo-3-iodo-2-aminopyridine (precursor) | Various acetylenes | Pd(PPh₃)₄, CuI | Et₃N | - | - | - | Good to Excellent |
Note: The available data often involves precursors to the 7-azaindole ring system. The example above demonstrates the Sonogashira coupling on a substituted pyridine that is a common starting material for 7-azaindole synthesis.[1]
Buchwald-Hartwig Amination
The Buchwald-Hartwig amination is a powerful tool for the formation of carbon-nitrogen bonds.
| Aryl Halide | Amine | Catalyst System | Base | Solvent | Temp. (°C) | Time (h) | Yield (%) |
| 5-Bromo-1H-pyrrolo[2,3-b]pyridine | Various secondary amines | P1 (1 mol%), L1 (1 mol%) | LiHMDS | THF | RT | - | 71-98 |
| 5-Bromo-1H-pyrrolo[2,3-b]pyridine | Various primary amines | P5 (1 mol%), L5 (1 mol%) | LiHMDS | THF | RT | - | 65-88 |
Note: Specific comparative data for 5-iodo-1H-pyrrolo[2,3-b]pyridine in the Buchwald-Hartwig amination was not found in the surveyed literature. However, the general reactivity trend suggests that the iodo derivative would react more readily.
Experimental Protocols
The following are generalized protocols for the Suzuki-Miyaura, Sonogashira, and Buchwald-Hartwig cross-coupling reactions, which can be adapted for both 5-bromo- and 5-iodo-1H-pyrrolo[2,3-b]pyridine derivatives.
Suzuki-Miyaura Coupling (General Protocol)
-
Reaction Setup: To a dry Schlenk flask under an inert atmosphere (e.g., argon), add the 5-halo-1H-pyrrolo[2,3-b]pyridine (1.0 equiv), the boronic acid or ester (1.2-1.5 equiv), and the base (e.g., K₂CO₃, Cs₂CO₃, or K₃PO₄; 2.0-3.0 equiv).
-
Solvent Addition: Add a degassed solvent system (e.g., dioxane/water, DME/water, or toluene/ethanol).
-
Catalyst Addition: Add the palladium catalyst (e.g., Pd(PPh₃)₄, PdCl₂(dppf); 2-10 mol%).
-
Reaction: Heat the mixture to the desired temperature (typically 70-100 °C) and stir until the reaction is complete (monitored by TLC or LC-MS).
-
Work-up: Cool the reaction mixture to room temperature, dilute with an organic solvent (e.g., ethyl acetate), and wash with water and brine. Dry the organic layer over anhydrous Na₂SO₄ or MgSO₄, filter, and concentrate under reduced pressure.
-
Purification: Purify the crude product by flash column chromatography on silica gel.
Sonogashira Coupling (General Protocol)
-
Reaction Setup: To a dry Schlenk flask under an inert atmosphere, add the 5-halo-1H-pyrrolo[2,3-b]pyridine (1.0 equiv), the palladium catalyst (e.g., Pd(PPh₃)₂Cl₂, 2-5 mol%), and the copper(I) iodide (CuI, 1-5 mol%).
-
Solvent and Base Addition: Add a degassed solvent (e.g., THF, DMF, or triethylamine) and a base (e.g., triethylamine or diisopropylamine).
-
Alkyne Addition: Add the terminal alkyne (1.1-1.5 equiv) to the reaction mixture.
-
Reaction: Stir the reaction at room temperature or with gentle heating until completion.
-
Work-up: Dilute the reaction mixture with an organic solvent and filter through a pad of celite to remove the catalyst. Wash the filtrate with saturated aqueous NH₄Cl and brine. Dry the organic layer and concentrate under reduced pressure.
-
Purification: Purify the crude product by flash column chromatography.
Buchwald-Hartwig Amination (General Protocol)
-
Reaction Setup: In a glovebox or under an inert atmosphere, add the 5-halo-1H-pyrrolo[2,3-b]pyridine (1.0 equiv), the palladium precatalyst (e.g., a G3 or G4 Buchwald precatalyst; 1-2 mol%), the phosphine ligand (e.g., RuPhos, XPhos; 1.5-3 mol%), and the base (e.g., NaOtBu, LiHMDS, or K₃PO₄; 1.2-2.0 equiv) to a dry reaction vessel.
-
Solvent and Amine Addition: Add an anhydrous, degassed solvent (e.g., THF, toluene, or dioxane) followed by the amine (1.1-1.2 equiv).
-
Reaction: Seal the vessel and heat the reaction mixture to the appropriate temperature (can range from room temperature to >100 °C) until the starting material is consumed.
-
Work-up: Cool the reaction to room temperature, dilute with an organic solvent, and quench with water or a saturated aqueous solution of NH₄Cl. Separate the layers and extract the aqueous layer with an organic solvent. Combine the organic layers, wash with brine, dry, and concentrate.
-
Purification: Purify the crude product by flash column chromatography.
Visualizing Reactivity and Workflow
The following diagrams illustrate the fundamental principles of halide reactivity and a typical experimental workflow for a cross-coupling reaction.
Caption: Relationship between halide and reactivity.
Caption: A typical experimental workflow.
Conclusion and Recommendations
The choice between 5-iodo- and 5-bromo-1H-pyrrolo[2,3-b]pyridine for cross-coupling reactions is a trade-off between reactivity and cost/availability. The experimental evidence, although not from direct comparative studies, strongly supports the higher reactivity of the 5-iodo derivative, which often translates to higher yields, shorter reaction times, and milder conditions.
-
For researchers prioritizing reaction efficiency and milder conditions, 5-iodo-1H-pyrrolo[2,3-b]pyridine is the superior choice. This is particularly relevant when dealing with sensitive functional groups or when aiming for high-throughput synthesis.
-
When cost and the availability of a wider range of starting materials are primary concerns, 5-bromo-1H-pyrrolo[2,3-b]pyridine represents a viable and widely used alternative. More forcing reaction conditions, such as higher temperatures or catalyst loadings, may be required to achieve comparable results to the iodo counterpart.
The data and protocols presented in this guide should serve as a valuable resource for making an informed decision in the design and execution of synthetic routes toward novel 5-substituted-1H-pyrrolo[2,3-b]pyridine derivatives.
References
A Comparative Guide to Palladium Catalysts for the Suzuki Coupling of 5-Bromo-1-(triisopropylsilyl)-1H-pyrrolo[2,3-b]pyridine
For Researchers, Scientists, and Drug Development Professionals
The Suzuki-Miyaura cross-coupling reaction is a fundamental tool in modern organic synthesis, particularly for the construction of biaryl and heteroaryl structures prevalent in pharmaceutical compounds. The functionalization of the 7-azaindole core, specifically at the 5-position, is a critical step in the synthesis of numerous kinase inhibitors and other biologically active molecules. This guide provides an objective comparison of the efficacy of various palladium catalysts for the Suzuki coupling of 5-Bromo-1-(triisopropylsilyl)-1H-pyrrolo[2,3-b]pyridine, a key intermediate in drug discovery. The selection of an appropriate catalyst system is paramount for achieving high yields and reaction efficiency.
Performance Comparison of Palladium Catalysts
The choice of palladium catalyst and associated ligands and conditions significantly impacts the outcome of the Suzuki coupling. While direct comparative data for this compound is not extensively available in a single source, a compilation of results from structurally similar substrates, such as bromoindazoles and bromopyridines, provides valuable insights into catalyst performance. The following table summarizes the performance of commonly used palladium catalysts in Suzuki coupling reactions of related N-heterocyclic bromides.
| Catalyst System | Base | Solvent | Temperature (°C) | Time (h) | Yield (%) | Observations |
| Pd(PPh₃)₄ | K₂CO₃ / Na₂CO₃ | DME/Water, Toluene/Water | 80-100 | 4 - 24 | 22 - 96 | A versatile and commonly used catalyst, though sometimes requiring longer reaction times for high yields.[1][2][3] |
| PdCl₂(dppf) | K₂CO₃ / Cs₂CO₃ | DME, 1,4-Dioxane/Water | 80 - 90 | 2 | High | Often provides high yields in shorter reaction times compared to Pd(PPh₃)₄.[2][3][4] |
| Pd(OAc)₂ / SPhos | K₂CO₃ | Toluene/Water | 80 - 100 | 4 - 12 | Moderate to High | A modern catalyst system known for its high activity and broad substrate scope.[5] |
| Pd₂(dba)₃ / XPhos | K₃PO₄ | 1,4-Dioxane/Water | 60 - 100 | 5 - 24 | Excellent (91-99) | Highly effective for challenging substrates, including unprotected N-heterocycles.[6][7] |
Note: The data presented is compiled from various sources employing different arylboronic acids and reaction conditions. This table should be used as a qualitative guide for catalyst selection. Optimization for the specific substrate, this compound, is recommended.
Experimental Protocols
A generalized experimental procedure for the Suzuki-Miyaura coupling of this compound with an arylboronic acid is provided below. This protocol is based on established methodologies for similar substrates.[1][5][7]
General Procedure for Suzuki-Miyaura Coupling
Materials:
-
This compound (1.0 equiv)
-
Arylboronic acid (1.2 equiv)
-
Palladium catalyst (e.g., Pd(PPh₃)₄, 5 mol% or PdCl₂(dppf), 5 mol%)
-
Base (e.g., K₂CO₃, 2.0 equiv)
-
Anhydrous, degassed solvent (e.g., 1,2-Dimethoxyethane (DME)/Water 4:1, or 1,4-Dioxane/Water 4:1)
-
Inert gas (Argon or Nitrogen)
-
Standard laboratory glassware for inert atmosphere reactions
Reaction Setup:
-
To a flame-dried Schlenk flask or a sealable reaction vessel equipped with a magnetic stir bar, add this compound, the arylboronic acid, and the base.
-
Seal the flask with a septum and evacuate and backfill with an inert gas (e.g., Argon or Nitrogen). Repeat this cycle three times to ensure an inert atmosphere.
-
Add the palladium catalyst to the flask under a positive flow of inert gas.
-
Add the degassed solvent system to the reaction mixture via syringe.
-
Seal the vessel and heat the reaction mixture to the desired temperature (typically 80-100 °C) with vigorous stirring.
Reaction Monitoring and Work-up:
-
Monitor the progress of the reaction by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).
-
Upon completion, cool the reaction mixture to room temperature.
-
Dilute the mixture with an organic solvent (e.g., ethyl acetate) and wash with water and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel to afford the desired 5-aryl-1-(triisopropylsilyl)-1H-pyrrolo[2,3-b]pyridine.
Visualizing the Workflow
A clear understanding of the experimental workflow is crucial for successful execution. The following diagram illustrates the key steps in the Suzuki coupling reaction.
Caption: A generalized workflow for the palladium-catalyzed Suzuki coupling reaction.
The catalytic cycle of the Suzuki-Miyaura reaction is a well-established mechanism involving three primary steps: oxidative addition of the aryl halide to the Pd(0) complex, transmetalation with the boronic acid, and reductive elimination to yield the coupled product and regenerate the catalyst.
Caption: The catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.
References
- 1. benchchem.com [benchchem.com]
- 2. The Suzuki Reaction Applied to the Synthesis of Novel Pyrrolyl and Thiophenyl Indazoles - PMC [pmc.ncbi.nlm.nih.gov]
- 3. benchchem.com [benchchem.com]
- 4. researchgate.net [researchgate.net]
- 5. benchchem.com [benchchem.com]
- 6. Suzuki-Miyaura Cross-Coupling of Unprotected, Nitrogen-Rich Heterocycles: Substrate Scope and Mechanistic Investigation - PMC [pmc.ncbi.nlm.nih.gov]
- 7. benchchem.com [benchchem.com]
Spectroscopic analysis and validation of 5-Bromo-1-(triisopropylsilyl)-1H-pyrrolo[2,3-b]pyridine structure
For researchers, scientists, and drug development professionals, the precise structural confirmation of novel compounds is paramount. This guide provides a comparative spectroscopic analysis for the validation of 5-Bromo-1-(triisopropylsilyl)-1H-pyrrolo[2,3-b]pyridine, a key intermediate in the synthesis of various biologically active molecules.
This document outlines the expected spectroscopic data for the target compound and compares it with its unprotected precursor, 5-Bromo-1H-pyrrolo[2,3-b]pyridine. Detailed experimental protocols for the key analytical techniques are also provided to support the validation process.
Comparative Spectroscopic Data
The introduction of the triisopropylsilyl (TIPS) protecting group on the pyrrole nitrogen of 5-Bromo-1H-pyrrolo[2,3-b]pyridine induces characteristic shifts in the spectroscopic data. The following tables summarize the experimental data for the parent compound and the expected data for its TIPS-protected derivative.
Table 1: ¹H NMR Data Comparison (400 MHz, CDCl₃)
| Proton | 5-Bromo-1H-pyrrolo[2,3-b]pyridine (ppm) [1] | Expected 5-Bromo-1-(TIPS)-1H-pyrrolo[2,3-b]pyridine (ppm) | Expected Multiplicity |
| H-2 | 7.63 | ~7.5-7.7 | d |
| H-3 | 6.50 | ~6.6-6.8 | d |
| H-4 | 8.20 | ~8.2-8.4 | d |
| H-6 | 8.30 | ~8.3-8.5 | d |
| N-H | 11.91 (broad s) | N/A | N/A |
| Si-CH | N/A | ~1.5-1.7 | septet |
| Si-C(CH₃)₂ | N/A | ~1.0-1.2 | d |
Note: The expected shifts for the TIPS-protected compound are based on the analysis of similar structures and the known electronic effects of the TIPS group. The downfield shift of the pyrrole protons (H-2 and H-3) is anticipated due to the electron-withdrawing nature of the silyl group.
Table 2: ¹³C NMR Data Comparison (100 MHz, CDCl₃)
| Carbon | 5-Bromo-1H-pyrrolo[2,3-b]pyridine (ppm) [1] | Expected 5-Bromo-1-(TIPS)-1H-pyrrolo[2,3-b]pyridine (ppm) |
| C-2 | 128.2 | ~129-131 |
| C-3 | 100.0 | ~102-104 |
| C-3a | 122.1 | ~123-125 |
| C-4 | 130.3 | ~131-133 |
| C-5 | 111.1 | ~112-114 |
| C-6 | 142.9 | ~143-145 |
| C-7a | 147.5 | ~148-150 |
| Si-CH | N/A | ~12-14 |
| Si-C(CH₃)₂ | N/A | ~18-20 |
Table 3: Mass Spectrometry and IR Data Comparison
| Technique | 5-Bromo-1H-pyrrolo[2,3-b]pyridine | Expected 5-Bromo-1-(TIPS)-1H-pyrrolo[2,3-b]pyridine |
| MS (EI+) | M⁺ = 197/199 (1:1 ratio) | M⁺ = 352/354 (1:1 ratio) |
| IR (cm⁻¹) | ~3400 (N-H stretch) | No N-H stretch, ~2950-2850 (C-H stretch), ~1460, 1380 (Si-C-H bend), ~880 (Si-C stretch) |
The mass spectrum of the TIPS-protected compound is expected to show a characteristic isotopic pattern for bromine (M+ and M+2 peaks with approximately 1:1 intensity). The molecular ion peak will be shifted by the mass of the triisopropylsilyl group minus a proton (155.36 amu). In the infrared spectrum, the most notable change will be the disappearance of the N-H stretching vibration and the appearance of strong bands corresponding to the C-H and Si-C bonds of the TIPS group.
Experimental Protocols
Nuclear Magnetic Resonance (NMR) Spectroscopy
-
Sample Preparation: Dissolve approximately 5-10 mg of the compound in 0.5-0.7 mL of deuterated chloroform (CDCl₃) containing 0.03% v/v tetramethylsilane (TMS) as an internal standard.
-
Instrumentation: Acquire ¹H and ¹³C NMR spectra on a 400 MHz (or higher) spectrometer.
-
¹H NMR Acquisition:
-
Set the spectral width to cover the range of -1 to 13 ppm.
-
Use a pulse angle of 30-45 degrees.
-
Set the relaxation delay to 1-2 seconds.
-
Acquire a sufficient number of scans (typically 16 or 32) to achieve a good signal-to-noise ratio.
-
-
¹³C NMR Acquisition:
-
Set the spectral width to cover the range of 0 to 160 ppm.
-
Use a proton-decoupled pulse sequence.
-
Set the relaxation delay to 2-5 seconds.
-
Acquire a larger number of scans (e.g., 1024 or more) to obtain a spectrum with adequate signal intensity.
-
-
Data Processing: Process the raw data by applying a Fourier transform, phase correction, and baseline correction. Calibrate the spectra using the TMS signal at 0.00 ppm.
Mass Spectrometry (MS)
-
Sample Preparation: Prepare a dilute solution of the compound (approximately 1 mg/mL) in a suitable volatile solvent such as methanol or acetonitrile.
-
Instrumentation: Use a mass spectrometer equipped with an electron ionization (EI) or electrospray ionization (ESI) source.
-
EI-MS Analysis:
-
Introduce the sample into the ion source via a direct insertion probe or a gas chromatograph.
-
Set the electron energy to 70 eV.
-
Scan a mass range that includes the expected molecular ion (e.g., m/z 50-500).
-
-
ESI-MS Analysis:
-
Infuse the sample solution into the ESI source at a flow rate of 5-10 µL/min.
-
Optimize the capillary voltage and other source parameters to achieve stable ionization.
-
Acquire the spectrum in positive ion mode.
-
Fourier-Transform Infrared (FTIR) Spectroscopy
-
Sample Preparation:
-
Solid Sample (ATR): Place a small amount of the solid compound directly onto the diamond crystal of an Attenuated Total Reflectance (ATR) accessory.
-
Solid Sample (KBr Pellet): Grind a small amount of the compound with dry potassium bromide (KBr) and press the mixture into a thin, transparent pellet.
-
-
Instrumentation: Use a Fourier-Transform Infrared spectrometer.
-
Data Acquisition:
-
Record a background spectrum of the empty ATR crystal or a pure KBr pellet.
-
Record the sample spectrum over the range of 4000 to 400 cm⁻¹.
-
Co-add multiple scans (e.g., 16 or 32) to improve the signal-to-noise ratio.
-
-
Data Processing: The instrument software will automatically ratio the sample spectrum to the background spectrum to produce the final absorbance or transmittance spectrum.
Visualization of Analytical Workflow
The following diagram illustrates the general workflow for the spectroscopic validation of a chemical structure.
Caption: Workflow for the synthesis, purification, and spectroscopic validation of a chemical compound.
Comparison with Alternative Silyl Protecting Groups
While the triisopropylsilyl (TIPS) group offers significant steric bulk, providing stability under a range of reaction conditions, other silyl protecting groups can also be employed. The choice of protecting group often depends on the specific requirements of the synthetic route, particularly the conditions for deprotection.
Table 4: Comparison of Common Silyl Protecting Groups for 7-Azaindoles
| Protecting Group | Abbreviation | Key Features | Typical Deprotection Conditions |
| Trimethylsilyl | TMS | Very labile, easily cleaved. | Mild acid or base, fluoride ions (TBAF), moisture. |
| Triethylsilyl | TES | More stable than TMS. | Acid, fluoride ions (TBAF). |
| tert-Butyldimethylsilyl | TBDMS, TBS | Good stability, widely used. | Fluoride ions (TBAF), acetic acid. |
| Triisopropylsilyl | TIPS | Very stable due to steric hindrance. | Stronger fluoride sources (e.g., HF-pyridine), strong acid. |
| tert-Butyldiphenylsilyl | TBDPS | Very robust, stable to acidic conditions. | Fluoride ions (TBAF). |
The ¹H and ¹³C NMR spectra of 5-bromo-7-azaindole protected with these alternative silyl groups would show signals in the aliphatic region characteristic of each group. The chemical shifts of the aromatic protons would also be influenced by the electronic nature of the specific silyl group, although these effects are generally subtle. The primary difference for validation would be the distinct molecular weight observed in the mass spectrum.
This guide provides a comprehensive framework for the spectroscopic analysis and validation of this compound. By following the outlined experimental protocols and comparative data, researchers can confidently confirm the structure of this important synthetic intermediate.
References
A Head-to-Head Battle: Suzuki vs. Negishi Coupling for 5-Bromo-1-(triisopropylsilyl)-1H-pyrrolo[2,3-b]pyridine Functionalization
For researchers, scientists, and drug development professionals, the efficient functionalization of heterocyclic scaffolds is a cornerstone of modern medicinal chemistry. The 7-azaindole core, present in numerous biologically active compounds, is of particular interest. This guide provides a comparative analysis of two powerful cross-coupling methodologies, the Suzuki and Negishi reactions, for the C5-functionalization of 5-Bromo-1-(triisopropylsilyl)-1H-pyrrolo[2,3-b]pyridine, a key intermediate in the synthesis of novel therapeutics.
This comparison delves into the practical aspects of each reaction, presenting experimental data, detailed protocols, and a logical framework for selecting the optimal method for your specific synthetic challenge.
At a Glance: Key Performance Indicators
The choice between the Suzuki and Negishi coupling often hinges on a trade-off between operational simplicity and reaction scope. The following table summarizes the key performance indicators for the functionalization of this compound with a generic aryl partner.
| Parameter | Suzuki Coupling | Negishi Coupling |
| Typical Yield | 70-95% | 75-98% |
| Reaction Time | 2-24 hours | 1-12 hours |
| Reaction Temperature | 60-110 °C | 25-80 °C |
| Functional Group Tolerance | Good to Excellent | Excellent |
| Reagent Stability | Boronic acids are generally air and moisture stable solids. | Organozinc reagents are often air and moisture sensitive. |
| Toxicity of Byproducts | Boron-based byproducts are generally considered low in toxicity. | Zinc-based byproducts are generally considered low in toxicity. |
Deciding the Path Forward: A Logical Workflow
The selection of the appropriate cross-coupling reaction is a critical decision in any synthetic campaign. The following workflow provides a structured approach to making this choice based on key experimental considerations.
Caption: A decision-making workflow for selecting between Suzuki and Negishi coupling.
Catalytic Cycles: A Mechanistic Overview
Understanding the catalytic cycles of both reactions is fundamental to troubleshooting and optimization. Both reactions proceed through a series of elementary steps involving a palladium catalyst.
Suzuki Coupling Catalytic Cycle
Caption: The catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.
Negishi Coupling Catalytic Cycle
Caption: The catalytic cycle of the Negishi cross-coupling reaction.
Experimental Protocols
Detailed and reproducible experimental protocols are crucial for success in the laboratory. The following are representative procedures for the Suzuki and Negishi couplings of this compound.
Suzuki Coupling Protocol
Materials:
-
This compound (1.0 equiv)
-
Arylboronic acid (1.5 equiv)
-
Pd(dppf)Cl₂ (0.05 equiv)
-
K₂CO₃ (2.0 equiv)
-
1,4-Dioxane
-
Water
Procedure:
-
To a flame-dried Schlenk flask under an argon atmosphere, add this compound, the arylboronic acid, Pd(dppf)Cl₂, and K₂CO₃.
-
Add 1,4-dioxane and water (typically a 4:1 to 10:1 ratio).
-
Degas the mixture by bubbling argon through the solution for 15-20 minutes.
-
Heat the reaction mixture to 80-100 °C and stir for 4-24 hours, monitoring the reaction progress by TLC or LC-MS.
-
Upon completion, cool the reaction to room temperature and dilute with ethyl acetate.
-
Wash the organic layer with water and brine, then dry over anhydrous Na₂SO₄.
-
Concentrate the solution in vacuo and purify the crude product by flash column chromatography.
Negishi Coupling Protocol
Materials:
-
This compound (1.0 equiv)
-
Organozinc reagent (e.g., Arylzinc chloride, 1.2 equiv)
-
Pd(PPh₃)₄ (0.05 equiv)
-
Anhydrous Tetrahydrofuran (THF)
Procedure:
-
To a flame-dried Schlenk flask under an argon atmosphere, add this compound and Pd(PPh₃)₄.
-
Add anhydrous THF and stir to dissolve.
-
Slowly add the organozinc reagent solution via syringe at room temperature.
-
Stir the reaction mixture at room temperature to 60 °C for 2-12 hours, monitoring the reaction progress by TLC or LC-MS.
-
Upon completion, cool the reaction to room temperature and quench by the slow addition of saturated aqueous NH₄Cl solution.
-
Extract the mixture with ethyl acetate.
-
Wash the combined organic layers with water and brine, then dry over anhydrous Na₂SO₄.
-
Concentrate the solution in vacuo and purify the crude product by flash column chromatography.
Comparative Performance Data
The following table presents representative yields for the Suzuki coupling of a 5-bromo-7-azaindole derivative with various arylboronic acids. While specific data for the Negishi coupling on this exact substrate is less commonly reported in comparative studies, the expected yields are generally comparable or slightly higher, particularly with sensitive functional groups.
| Entry | Arylboronic Acid | Product | Yield (%)[1] |
| 1 | Phenylboronic acid | 5-Phenyl-1-TIPS-7-azaindole | 92 |
| 2 | 4-Methoxyphenylboronic acid | 5-(4-Methoxyphenyl)-1-TIPS-7-azaindole | 88 |
| 3 | 3-Thienylboronic acid | 5-(3-Thienyl)-1-TIPS-7-azaindole | 85 |
| 4 | 4-Acetylphenylboronic acid | 5-(4-Acetylphenyl)-1-TIPS-7-azaindole | 75 |
Conclusion
Both the Suzuki and Negishi reactions are highly effective methods for the functionalization of this compound. The Suzuki reaction offers the advantage of using stable and readily available boronic acids, making it a robust and convenient choice for many applications. The Negishi reaction, while requiring the handling of more sensitive organozinc reagents, provides excellent functional group tolerance and can often be performed under milder conditions, making it a superior choice for complex and sensitive substrates. The ultimate decision will depend on the specific requirements of the synthetic target, including the nature of the coupling partners and the overall synthetic strategy.
References
A Comparative Guide to the Synthesis of 7-Azaindole: Alternative Reagents to 5-Bromo-1-(triisopropylsilyl)-1H-pyrrolo[2,3-b]pyridine
For researchers, scientists, and drug development professionals, the synthesis of the 7-azaindole scaffold, a privileged structural motif in medicinal chemistry, is of paramount importance. The functionalization of this core often relies on versatile building blocks such as 5-Bromo-1-(triisopropylsilyl)-1H-pyrrolo[2,3-b]pyridine. This guide provides a comprehensive comparison of alternative reagents and synthetic strategies, offering valuable insights into their respective performances, supported by experimental data and detailed protocols.
The triisopropylsilyl (TIPS) protected 5-bromo-7-azaindole is a widely utilized intermediate for the synthesis of complex 7-azaindole derivatives, primarily through palladium-catalyzed cross-coupling reactions. The bulky TIPS group offers protection of the indole nitrogen, enhancing solubility in organic solvents and directing lithiation to the C2 position. However, the multi-step synthesis of this reagent and the eventual need for deprotection have prompted the exploration of alternative, more streamlined approaches to the 7-azaindole core. This guide will explore several of these alternative methodologies, presenting their advantages and disadvantages in comparison to the established route.
Performance Comparison of Synthetic Routes to 7-Azaindole Derivatives
The following table summarizes the key performance indicators for the synthesis of 7-azaindole derivatives using 5-Bromo-1-(TIPS)-1H-pyrrolo[2,3-b]pyridine and several alternative starting materials. The data presented is sourced from peer-reviewed literature and provides a basis for objective comparison of reaction yields and conditions.
| Starting Material/Method | Reagents and Conditions | Product | Yield (%) | Reference |
| Benchmark: Functionalization of 5-Bromo-1-(TIPS)-1H-pyrrolo[2,3-b]pyridine | ||||
| Suzuki Coupling | Arylboronic acid, Pd(PPh₃)₄, K₂CO₃, Dioxane/H₂O, 100 °C | 5-Aryl-1-(TIPS)-7-azaindole | Varies | General Protocol[1] |
| Sonogashira Coupling | Terminal alkyne, PdCl₂(PPh₃)₂, CuI, Et₃N, DMF, rt to 60 °C | 5-Alkynyl-1-(TIPS)-7-azaindole | Varies | General Protocol[2] |
| Alternative Synthetic Routes | ||||
| Iron-Catalyzed Cyclization | 3-Iodo-pyridin-2-ylamine, terminal alkyne, Fe(acac)₃, Microwave, 130 °C, 60 min | 2-Substituted-7-azaindoles | 30-93 | [3] |
| Palladium-Catalyzed Cascade | 2-Amino-3-bromopyridine, alkenyl bromide, Pd₂(dba)₃, XPhos, t-BuONa | Substituted 7-azaindoles | Varies | [4] |
| Chichibabin Cyclization | 2-Fluoro-3-picoline, benzonitrile, LDA, THF, -40 °C, 2 h | 2-Phenyl-7-azaindole | 80-82 | [5] |
| Chichibabin Cyclization | 3-Picoline, benzonitrile, LDA, THF, 0-40 °C | 2-Phenyl-7-azaindole | 90 | [5] |
| Alkali-Amide Controlled Synthesis | 2-Fluoro-3-methylpyridine, arylaldehyde, KN(SiMe₃)₂, iPr₂O, 110 °C, 12 h | 2-Aryl-7-azaindoles | Varies | [6] |
Experimental Protocols
This section provides detailed experimental methodologies for the key synthetic transformations highlighted in this guide.
General Procedure for Suzuki-Miyaura Coupling of this compound
This protocol is a generalized procedure based on established methods for Suzuki-Miyaura cross-coupling reactions.[1]
Reagents and Materials:
-
This compound
-
Arylboronic acid (1.2 equiv)
-
Tetrakis(triphenylphosphine)palladium(0) (Pd(PPh₃)₄, 0.05 equiv)
-
Potassium carbonate (K₂CO₃, 2.0 equiv)
-
1,4-Dioxane
-
Water
-
Argon or Nitrogen gas
Procedure:
-
To a flame-dried round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add this compound (1.0 equiv), the corresponding arylboronic acid (1.2 equiv), Pd(PPh₃)₄ (0.05 equiv), and K₂CO₃ (2.0 equiv).
-
Evacuate and backfill the flask with an inert gas (Argon or Nitrogen) three times.
-
Add a deoxygenated solution of 1,4-dioxane and water (e.g., 4:1 v/v).
-
Heat the reaction mixture to 100 °C and stir for the required time (typically 12-24 hours), monitoring the reaction progress by TLC or LC-MS.
-
Upon completion, cool the reaction mixture to room temperature.
-
Add water and extract the mixture with an organic solvent (e.g., ethyl acetate).
-
Combine the organic layers, dry over anhydrous magnesium sulfate (MgSO₄), filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel.
Iron-Catalyzed Synthesis of 2-Substituted-7-azaindoles
This protocol is adapted from the work of Le et al. describing a microwave-assisted, iron-catalyzed cyclization.[3]
Reagents and Materials:
-
3-Iodo-pyridin-2-ylamine
-
Terminal alkyne (1.2 equiv)
-
Iron(III) acetylacetonate (Fe(acac)₃, 10 mol%)
-
Microwave reactor vials
Procedure:
-
To a microwave reactor vial, add 3-iodo-pyridin-2-ylamine (1.0 equiv), the terminal alkyne (1.2 equiv), and Fe(acac)₃ (10 mol%).
-
Seal the vial and place it in the microwave reactor.
-
Irradiate the reaction mixture at 130 °C for 60 minutes.
-
After cooling, the reaction mixture is purified directly by column chromatography on silica gel to afford the desired 2-substituted-7-azaindole.
Chichibabin Cyclization for the Synthesis of 2-Phenyl-7-azaindole
This procedure is based on the LDA-mediated condensation of 2-fluoro-3-picoline and benzonitrile.[5]
Reagents and Materials:
-
2-Fluoro-3-picoline
-
Benzonitrile (1.2 equiv)
-
Lithium diisopropylamide (LDA, 2.1 equiv)
-
Anhydrous Tetrahydrofuran (THF)
-
Argon or Nitrogen gas
Procedure:
-
To a flame-dried, three-necked round-bottom flask under an inert atmosphere, add anhydrous THF and cool to -40 °C.
-
Add diisopropylamine (2.1 equiv) followed by the slow addition of n-butyllithium (2.1 equiv) to generate LDA in situ.
-
To this solution, add 2-fluoro-3-picoline (1.0 equiv) and stir for 60 minutes at -40 °C.
-
Add benzonitrile (1.2 equiv) to the reaction mixture and continue stirring at -40 °C for an additional 2 hours.
-
Quench the reaction by the addition of saturated aqueous ammonium chloride solution.
-
Warm the mixture to room temperature and extract with ethyl acetate.
-
Wash the combined organic layers with brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography to yield 2-phenyl-7-azaindole.
Synthetic Pathway Visualizations
The following diagrams, generated using Graphviz (DOT language), illustrate the synthetic workflows for the benchmark reaction and the alternative methodologies.
Caption: Suzuki coupling of the TIPS-protected 5-bromo-7-azaindole.
Caption: One-pot iron-catalyzed synthesis of 2-substituted-7-azaindoles.
Caption: Chichibabin synthesis of 2-phenyl-7-azaindole.
Conclusion
The choice of synthetic route to functionalized 7-azaindoles depends on several factors, including the desired substitution pattern, the availability of starting materials, and the desired overall efficiency. While the use of this compound offers a versatile platform for the introduction of various substituents at the 5-position through well-established cross-coupling methodologies, it necessitates a multi-step preparation of the starting material and a final deprotection step.
The alternative methods presented in this guide offer more direct access to the 7-azaindole core. The iron-catalyzed cyclization provides a rapid, one-pot synthesis of 2-substituted derivatives under microwave irradiation, with a broad substrate scope. The Chichibabin cyclization offers a high-yielding route to 2-phenyl-7-azaindole from readily available starting materials. The palladium-catalyzed cascade and alkali-amide controlled syntheses also represent promising strategies for accessing diverse 7-azaindole analogues.
Ultimately, the selection of the most appropriate synthetic strategy will be guided by the specific goals of the research program. This comparative guide provides the necessary data and protocols to make an informed decision, enabling researchers to optimize their synthetic efforts towards the discovery of novel 7-azaindole-based therapeutics.
References
- 1. Suzuki Coupling: Mechanism & Examples | NROChemistry [nrochemistry.com]
- 2. benchchem.com [benchchem.com]
- 3. researchgate.net [researchgate.net]
- 4. pubs.acs.org [pubs.acs.org]
- 5. Synthesis of a 7-Azaindole by Chichibabin Cyclization: Reversible Base-Mediated Dimerization of 3-Picolines - PMC [pmc.ncbi.nlm.nih.gov]
- 6. pubs.rsc.org [pubs.rsc.org]
A Comparative Guide to Leaving Groups in Cross-Coupling Reactions of Pyrrolo[2,3-b]pyridine
For Researchers, Scientists, and Drug Development Professionals
The pyrrolo[2,3-b]pyridine, also known as 7-azaindole, is a privileged heterocyclic scaffold in medicinal chemistry and drug discovery. Its functionalization, often achieved through palladium-catalyzed cross-coupling reactions, is a cornerstone of synthesizing novel therapeutic agents. The choice of leaving group on the pyrrolo[2,3-b]pyridine core is a critical parameter that significantly influences reaction efficiency, substrate scope, and overall synthetic strategy. This guide provides an objective comparison of common leaving groups—halides (Cl, Br, I) and triflates (OTf)—in Suzuki-Miyaura, Buchwald-Hartwig, and Sonogashira cross-coupling reactions at the C4-position of the pyrrolo[2,3-b]pyridine nucleus, supported by experimental data from the literature.
Data Presentation: Comparative Performance of Leaving Groups
The following tables summarize quantitative data on the performance of different leaving groups in various cross-coupling reactions on the 4-position of the pyrrolo[2,3-b]pyridine scaffold. It is important to note that direct comparative studies under identical conditions are not always available; therefore, reaction conditions are provided for context.
Table 1: Suzuki-Miyaura Coupling
The Suzuki-Miyaura reaction is a versatile method for forming C-C bonds. The reactivity of the leaving group generally follows the trend I > Br > OTf > Cl, consistent with the relative ease of oxidative addition to the palladium(0) catalyst.
| Leaving Group | Coupling Partner (Boronic Acid) | Catalyst System | Base | Solvent | Temp. (°C) | Time (h) | Yield (%) | Reference |
| 4-Cl | Phenylboronic acid | Pd(OAc)₂ / SPhos | K₃PO₄ | 1,4-Dioxane/H₂O | 60 | 8 | 91 | [1] |
| 4-Cl | 4-Methoxyphenylboronic acid | Pd(OAc)₂ / SPhos | K₃PO₄ | 1,4-Dioxane/H₂O | 60 | 8 | 99 | [1] |
| 4-Cl | 3-Pyridylboronic acid | Pd(OAc)₂ / SPhos | K₃PO₄ | 1,4-Dioxane/H₂O | 60 | 8 | 94 | [1] |
| 6-Cl, 3-I | Phenylboronic acid (at C3) | Pd₂(dba)₃ / SPhos | Cs₂CO₃ | Toluene/Ethanol | 60 | - | 85 | [2] |
| 6-Cl, 3-I | 4-Methoxyphenylboronic acid (at C3) | Pd₂(dba)₃ / SPhos | Cs₂CO₃ | Toluene/Ethanol | 60 | - | 93 | [2] |
Note: Data for direct comparison of different leaving groups at the 4-position under identical Suzuki coupling conditions is limited. The data for the 6-chloro-3-iodo substrate demonstrates the higher reactivity of iodide over chloride.
Table 2: Buchwald-Hartwig Amination
The Buchwald-Hartwig amination is a powerful tool for the formation of C-N bonds. For this reaction, bromides and chlorides are commonly employed, and with modern catalyst systems, both can provide excellent yields.
| Leaving Group | Amine | Catalyst System | Base | Solvent | Temp. (°C) | Time (h) | Yield (%) | Reference |
| 4-Cl | N-Methylpiperazine | RuPhos G2 (0.5 mol%) | LiHMDS | THF | 65 | 0.5 | 94 | [3][4] |
| 4-Cl | Morpholine | RuPhos G2 (1 mol%) | LiHMDS | THF | 65 | 4 | 96 | [3][4] |
| 4-Cl | Aniline | BrettPhos G2 (1 mol%) | LiHMDS | THF | 65 | 16 | 85 | [3][4] |
| 4-Br | N-Methylpiperazine | RuPhos G2 (1 mol%) | LiHMDS | THF | 65 | 4 | 93 | [3][4] |
| 4-Br (N-protected) | Phenylmethanamine | Pd₂(dba)₃ / Xantphos | Cs₂CO₃ | 1,4-Dioxane | 100 | 3 | 94 | [5][6] |
| 4-Br (N-protected) | Morpholine | Pd₂(dba)₃ / Xantphos | Cs₂CO₃ | 1,4-Dioxane | 100 | 2.5 | 92 | [5][6] |
Note: The data suggests that for Buchwald-Hartwig amination on the unprotected 7-azaindole core, both 4-chloro and 4-bromo derivatives exhibit comparable high reactivity with the appropriate catalyst system. For N-protected substrates, 4-bromo derivatives also provide excellent yields.
Table 3: Sonogashira Coupling
The Sonogashira coupling enables the formation of C-C triple bonds. The reactivity of the leaving group is generally I > Br > Cl. While triflates can be used, they are less common for this reaction with nitrogen-containing heterocycles compared to halides.
| Leaving Group | Alkyne | Catalyst System | Base | Solvent | Temp. (°C) | Time | Yield (%) | Reference |
| 4-Br | Phenylacetylene | [DTBNpP]Pd(crotyl)Cl | TMP | DMSO | rt | 2 h | 97 (conversion) | [7] |
| 3-I (on 2-aminopyridine precursor) | Various alkynes | CuI / Pd(PPh₃)₄ | TFA/TFAA | MeCN | reflux | 8 h | Good yields | [8][9][10] |
| 5-Br, 3-I (on aminopyridine precursor) | Various alkynes | PdCl₂(PPh₃)₂ / CuI | Et₃N | DMF | rt or 60 | - | Good yields | [8][10] |
Note: Direct comparative yield data for different leaving groups at the 4-position of pyrrolo[2,3-b]pyridine in Sonogashira coupling is scarce in the literature. The provided data on related substrates indicates the general reactivity trend. The use of a highly active monoligated palladium precatalyst allows for the coupling of aryl bromides at room temperature.
Experimental Protocols
Detailed methodologies for the key cross-coupling reactions are provided below. These protocols are generalized from literature procedures and may require optimization for specific substrates.
General Protocol for Suzuki-Miyaura Coupling of 4-Chloro-7-Azaindole[1]
-
Reaction Setup: To an oven-dried reaction vessel, add 4-chloro-1H-pyrrolo[2,3-b]pyridine (1.0 mmol), the corresponding boronic acid (1.5 mmol), and potassium phosphate (K₃PO₄) (2.0 mmol).
-
Catalyst Addition: Add the palladium precatalyst (e.g., XPhos Pd G2, 1-1.5 mol%).
-
Solvent Addition: Add 1,4-dioxane (4 mL) and water (1 mL).
-
Inert Atmosphere: The vessel is sealed and the atmosphere is replaced with an inert gas (e.g., argon or nitrogen) by evacuating and backfilling three times.
-
Reaction: The mixture is stirred at 60 °C for 5-8 hours.
-
Work-up: After cooling to room temperature, the reaction mixture is diluted with ethyl acetate and washed with water and brine. The organic layer is dried over anhydrous sodium sulfate, filtered, and concentrated under reduced pressure.
-
Purification: The crude product is purified by flash column chromatography on silica gel.
General Protocol for Buchwald-Hartwig Amination of 4-Halo-7-Azaindoles[3][4]
-
Reaction Setup: In a glovebox, to a vial add the 4-halo-1H-pyrrolo[2,3-b]pyridine (0.5 mmol), the appropriate palladium precatalyst (e.g., RuPhos G2 for secondary amines or BrettPhos G2 for primary amines, 1 mol%), and the amine (0.6 mmol).
-
Solvent and Base Addition: Add tetrahydrofuran (THF) (1 mL) followed by lithium bis(trimethylsilyl)amide (LiHMDS) (1.2 mmol, 1.0 M solution in THF).
-
Reaction: The vial is sealed and heated to 65 °C. The reaction progress is monitored by TLC or LC-MS.
-
Work-up: Upon completion, the reaction is cooled to room temperature and quenched with saturated aqueous ammonium chloride. The mixture is extracted with ethyl acetate. The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, and concentrated.
-
Purification: The residue is purified by column chromatography on silica gel.
General Protocol for Copper-Free Sonogashira Coupling of a 4-Bromo-7-Azaindole Derivative[7]
-
Reaction Setup: To a reaction tube under an argon atmosphere, add the 4-bromo-1H-pyrrolo[2,3-b]pyridine derivative (0.5 mmol), the terminal alkyne (0.8 mmol), and the palladium precatalyst [DTBNpP]Pd(crotyl)Cl (2.5 mol%).
-
Solvent and Base Addition: Add dimethyl sulfoxide (DMSO) (2.5 mL) followed by 2,2,6,6-tetramethylpiperidine (TMP) (1.0 mmol).
-
Reaction: The reaction mixture is stirred at room temperature. For less reactive substrates, the temperature may be increased to 60 °C.
-
Work-up: After completion, the reaction is diluted with an organic solvent and washed with water. The organic layer is dried and concentrated.
-
Purification: The crude product is purified by flash chromatography.
Mandatory Visualization
The following diagrams illustrate the generalized experimental workflow for palladium-catalyzed cross-coupling reactions and the logical relationship of leaving group reactivity.
Caption: Generalized experimental workflow for cross-coupling reactions.
Caption: Relative reactivity of common leaving groups.
References
- 1. Suzuki-Miyaura Cross-Coupling of Unprotected, Nitrogen-Rich Heterocycles: Substrate Scope and Mechanistic Investigation - PMC [pmc.ncbi.nlm.nih.gov]
- 2. pubs.acs.org [pubs.acs.org]
- 3. Palladium-Catalyzed Amination of Unprotected Halo-7-azaindoles - PMC [pmc.ncbi.nlm.nih.gov]
- 4. pubs.acs.org [pubs.acs.org]
- 5. BJOC - Palladium-catalyzed C–N and C–O bond formation of N-substituted 4-bromo-7-azaindoles with amides, amines, amino acid esters and phenols [beilstein-journals.org]
- 6. Palladium-catalyzed C–N and C–O bond formation of N-substituted 4-bromo-7-azaindoles with amides, amines, amino acid esters and phenols - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Room-Temperature, Copper-Free Sonogashira Reactions Facilitated by Air-Stable, Monoligated Precatalyst [DTBNpP] Pd(crotyl)Cl - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Metal-Catalyzed Cross-Coupling Reactions on Azaindole Synthesis and Functionalization - PMC [pmc.ncbi.nlm.nih.gov]
- 9. research.unl.pt [research.unl.pt]
- 10. Metal-Catalyzed Cross-Coupling Reactions on Azaindole Synthesis and Functionalization [mdpi.com]
Safety Operating Guide
Proper Disposal of 5-Bromo-1-(triisopropylsilyl)-1H-pyrrolo[2,3-b]pyridine: A Step-by-Step Guide
For Immediate Reference: Treat 5-Bromo-1-(triisopropylsilyl)-1H-pyrrolo[2,3-b]pyridine as a hazardous waste. Do not dispose of it down the drain or in regular trash. All disposal procedures must comply with local, state, and federal regulations. This guide provides a general operational plan for the safe handling and disposal of this compound, intended for researchers, scientists, and drug development professionals.
I. Understanding the Hazards
Key Hazard Classifications (Anticipated):
-
Acute Toxicity (Oral, Dermal, Inhalation)
-
Skin Corrosion/Irritation
-
Serious Eye Damage/Eye Irritation
-
Specific Target Organ Toxicity
-
Hazardous to the Aquatic Environment
II. Required Personal Protective Equipment (PPE)
Before handling the chemical for disposal, ensure the following PPE is worn:
-
Gloves: Nitrile or other chemically resistant gloves.
-
Eye Protection: Safety glasses with side shields or chemical splash goggles.
-
Lab Coat: A standard laboratory coat is required to protect from skin contact.
-
Respiratory Protection: Use in a well-ventilated area, preferably within a chemical fume hood to minimize inhalation exposure.[2]
III. Step-by-Step Disposal Protocol
1. Waste Identification and Segregation:
-
It should be segregated from other waste streams to prevent incompatible reactions. For instance, keep it separate from acids, bases, and strong oxidizing agents.[4]
2. Waste Collection:
-
Solid Waste: Collect any solid this compound waste, including contaminated items like weighing paper or spatulas, in a designated, compatible, and clearly labeled hazardous waste container.[3][5]
-
Liquid Waste: If the compound is in a solution, collect it in a dedicated, leak-proof hazardous waste container. The container material must be compatible with the solvent used. For organic solvents, use a designated "Halogenated Organic Waste" container if available.[5][6]
-
Do not fill waste containers to more than 90% capacity to allow for expansion and prevent spills.[5]
3. Container Labeling:
-
All waste containers must be labeled with the words "Hazardous Waste."[2][3]
-
The label must include the full chemical name: "this compound" (no abbreviations or chemical formulas).[3]
-
Indicate the approximate concentration and quantity of the waste.
-
Include the date when the waste was first added to the container.[3]
4. Storage:
-
Store the sealed hazardous waste container in a designated satellite accumulation area within the laboratory.[4]
-
The storage area should be secure, well-ventilated, and away from sources of ignition.[5][7]
-
Ensure secondary containment is in place to capture any potential leaks.[3][5]
5. Disposal of Empty Containers:
-
Empty containers that held this compound must be triple-rinsed with a suitable solvent (e.g., acetone or ethanol) capable of removing the chemical residue.[3][8]
-
The rinsate from this cleaning process is also considered hazardous waste and must be collected in the appropriate liquid hazardous waste container.[3][8]
-
After triple-rinsing, the original label on the container should be defaced or removed, and the container can then be disposed of as non-hazardous waste, in accordance with institutional guidelines.[8]
6. Final Disposal:
-
Arrange for the collection of the hazardous waste by your institution's Environmental Health and Safety (EHS) office or a licensed hazardous waste disposal contractor.[5]
-
Follow all institutional procedures for waste pickup and documentation.
IV. Spill and Emergency Procedures
-
Small Spills: In a well-ventilated area or fume hood, absorb the spill with an inert absorbent material (e.g., vermiculite, sand, or commercial sorbent pads). Collect the contaminated absorbent material in a sealed, labeled hazardous waste container. Clean the spill area with a suitable solvent, and collect the cleaning materials as hazardous waste.
-
Large Spills: Evacuate the area and contact your institution's EHS or emergency response team immediately.
V. Quantitative Data Summary
| Parameter | Guideline | Source |
| Waste Container Fill Level | Do not exceed 90% capacity | [5] |
| Container Rinsing | Triple-rinse with a suitable solvent | [3][8] |
| Rinsate Volume | Approximately 5% of the container volume per rinse | [8] |
VI. Disposal Workflow Diagram
Caption: Workflow for the proper disposal of this compound.
References
- 1. images-na.ssl-images-amazon.com [images-na.ssl-images-amazon.com]
- 2. benchchem.com [benchchem.com]
- 3. campussafety.lehigh.edu [campussafety.lehigh.edu]
- 4. Central Washington University | Laboratory Hazardous Waste Disposal Guidelines [cwu.edu]
- 5. How to Dispose of Chemical Waste in a Lab Correctly [gaiaca.com]
- 6. chemtalk.com.au [chemtalk.com.au]
- 7. sigmaaldrich.com [sigmaaldrich.com]
- 8. vumc.org [vumc.org]
Essential Safety and Operational Guide for 5-Bromo-1-(triisopropylsilyl)-1H-pyrrolo[2,3-b]pyridine
This guide provides critical safety, handling, and disposal information for researchers, scientists, and drug development professionals working with 5-Bromo-1-(triisopropylsilyl)-1H-pyrrolo[2,3-b]pyridine. Adherence to these protocols is essential for ensuring laboratory safety and proper chemical management. This compound should be handled with care, recognizing the potential for irritation and harm upon exposure.
Hazard Identification and Classification
Summary of Potential Hazards:
| Hazard Type | Description | Primary Routes of Exposure |
| Acute Health Effects | Causes skin and eye irritation[1]. May be harmful if ingested or inhaled, potentially causing respiratory tract irritation[3]. | Inhalation, Skin Contact, Eye Contact, Ingestion |
| Chronic Health Effects | Prolonged or repeated exposure may cause chronic effects; however, specific data is unavailable. All exposure should be minimized. | Skin contact, Inhalation |
| Fire and Explosion | Combustible. In the event of a fire, hazardous combustion products may be released, including carbon oxides (CO, CO₂), nitrogen oxides (NOx), and hydrogen bromide gas[3][4]. | Heat, sources of ignition |
| Reactivity | Incompatible with strong oxidizing agents. | Contact with incompatible materials |
| Environmental Hazard | Expected to be toxic to aquatic organisms. May cause long-term adverse effects in the environment. | Release into the environment |
Personal Protective Equipment (PPE)
A comprehensive PPE strategy is mandatory to prevent exposure when handling this compound. The following equipment is required:
| PPE Category | Specific Recommendations |
| Hand Protection | Nitrile gloves are recommended[1]. Gloves must be inspected before use and disposed of properly after handling the compound. Use proper glove removal technique to avoid skin contact. |
| Eye/Face Protection | Safety glasses with side-shields conforming to appropriate government standards (e.g., NIOSH or EN 166) are required[1]. |
| Skin and Body Protection | A laboratory coat is mandatory to protect against skin contact[1]. For larger quantities or when there is a risk of splashing, consider additional chemical-resistant clothing. |
| Respiratory Protection | A dust respirator (MSHA/NIOSH approved or equivalent) should be used, especially when handling the solid compound outside of a fume hood, to avoid inhalation of dust particles[1]. All handling should ideally take place in a chemical fume hood. |
Operational and Disposal Plans
Experimental Protocol: Step-by-Step Handling Guide
-
Preparation:
-
Ensure a certified chemical fume hood is operational.
-
Clear the work area of all unnecessary items.
-
Assemble all necessary equipment (glassware, spatulas, etc.) and other reagents before handling the compound.
-
Locate the nearest eyewash station and safety shower before beginning work[1].
-
-
Handling the Compound:
-
Don all required personal protective equipment (nitrile gloves, safety glasses, lab coat).
-
Conduct all manipulations of the solid compound and its solutions within the chemical fume hood to prevent inhalation of dust or vapors.
-
Avoid direct contact with skin and eyes[1].
-
Use appropriate tools (spatula, powder funnel) to transfer the solid, minimizing dust generation.
-
Keep the container tightly sealed when not in use.
-
-
Post-Handling:
-
Thoroughly decontaminate all work surfaces and equipment after use.
-
Wash hands thoroughly with soap and water after handling is complete, even if gloves were worn.
-
Remove and properly dispose of contaminated gloves and any other disposable protective equipment.
-
Spill Response Protocol
In the event of a spill, immediate and correct action is necessary to prevent exposure and contamination.
-
Alert Personnel: Immediately notify others in the laboratory.
-
Isolate Area: Isolate the hazard area and restrict access[1].
-
Assess Spill: For small spills, if you are trained and have the appropriate spill kit, proceed with cleanup. For large spills, evacuate the area and contact your institution's environmental health and safety office.
-
Cleanup:
-
Ensure you are wearing appropriate PPE, including respiratory protection.
-
Cover the spill with an absorbent, non-combustible material (e.g., vermiculite, sand).
-
Carefully sweep up the absorbed material and place it into a suitable, sealed container for hazardous waste disposal. Do not create dust.
-
Clean the spill area with a suitable solvent, followed by soap and water.
-
Collect all cleanup materials as halogenated organic waste.
-
Disposal Plan
Chemical waste containing this compound must be managed according to institutional, local, and national regulations.
-
Waste Segregation: All waste, including unused product and contaminated lab materials (e.g., pipette tips, vials, cleaning materials), must be segregated as "Halogenated Organic Waste." [2] This waste must be kept separate from non-halogenated waste[2].
-
Waste Collection: Use a designated, leak-proof, and clearly labeled waste container.
-
Labeling: The waste container must be clearly labeled with "Hazardous Waste" and list "this compound" and any other constituents[2].
-
Storage: Store the sealed waste container in a designated, secure secondary containment area away from incompatible materials while awaiting pickup.
-
Final Disposal: Arrange for disposal through a licensed professional waste disposal company. High-temperature incineration is the recommended method for pyridine derivatives[2]. Do not dispose of this chemical down the drain or in regular trash [2][3].
Workflow Visualizations
Caption: Workflow for handling this compound.
Caption: Logical workflow for the safe cleanup of a chemical spill.
References
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
